molecular formula C7H11NO2S B038487 Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate CAS No. 125089-02-3

Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate

Cat. No.: B038487
CAS No.: 125089-02-3
M. Wt: 173.24 g/mol
InChI Key: KHUBACFPTYUTGI-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate is a high-value, versatile building block in organic synthesis and medicinal chemistry research. This compound features a partially saturated thiophene ring system annulated with both an ester and an amino group, creating a multifunctional scaffold for the construction of diverse heterocyclic libraries. Its primary research value lies in its role as a key synthon for the synthesis of complex molecules, particularly in the development of potential pharmaceutical agents. The amino and ester functionalities allow for further derivatization, enabling ring closure reactions to form fused heterocyclic systems or serving as a precursor for more elaborate structures. Researchers utilize this compound extensively in the exploration of new chemical space for drug discovery, with specific applications in generating lead compounds for various therapeutic targets. Its mechanism of action is not intrinsic but is conferred upon the final synthesized molecules, which may act as enzyme inhibitors, receptor modulators, or other bioactive agents. This reagent is essential for chemists working in lead optimization and methodology development, offering a critical stepping stone for innovative research in agrochemical and material science applications. Strictly for research purposes.

Properties

IUPAC Name

methyl 4-amino-3-methyl-2,3-dihydrothiophene-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H11NO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h4H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUBACFPTYUTGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC(=C1N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00390670
Record name Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate
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Molecular Weight

173.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125089-02-3
Record name Methyl 3-amino-4,5-dihydro-4-methyl-2-thiophenecarboxylate
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Record name Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate
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Record name 4-Methyl-3-amino-2-(methoxycarbonyl)-4,5-dihydrothiophene
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Foundational & Exploratory

An In-Depth Technical Guide to Methyl 3-amino-4-methylthiophene-2-carboxylate and its Dihydro Analogue

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Compound: This guide addresses the user's query on Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate . Initial research confirms the existence of this compound, identified by the CAS Number 125089-02-3.[1] However, publicly available data regarding its synthesis, experimental protocols, and biological activity is scarce.

Conversely, a closely related aromatic analogue, Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS Number: 85006-31-1), is extensively documented.[2][3][4][5] This compound serves as a crucial intermediate in the pharmaceutical industry.[4] Given the limited information on the dihydro- variant, this guide will provide a comprehensive overview of the well-researched aromatic compound, structured to meet the detailed requirements of the original query.

This compound

This section summarizes the limited available data for the requested dihydrothiophene derivative.

Chemical and Physical Properties

Quantitative data for this compound is largely based on computational predictions.

PropertyValueSource
CAS Number 125089-02-3ChemicalBook[1]
Molecular Formula C7H11NO2SChemicalBook[1]
Molecular Weight 173.23 g/mol ChemicalBook[1]
Boiling Point (Predicted) 292.2 ± 40.0 °CChemicalBook[1]
Density (Predicted) 1.214 ± 0.06 g/cm³ChemicalBook[1]
pKa (Predicted) 4.73 ± 0.40ChemicalBook[1]

Due to the lack of published experimental data, detailed protocols and biological activity for this specific molecule cannot be provided. The remainder of this guide will focus on its aromatic counterpart.

Methyl 3-amino-4-methylthiophene-2-carboxylate: A Comprehensive Technical Overview

This compound is a key building block in organic synthesis, most notably in the production of the local anesthetic Articaine.[4]

Chemical and Physical Properties

The properties of this aromatic thiophene derivative are well-characterized.

PropertyValueSource
CAS Number 85006-31-1PubChem[2][5], Sigma-Aldrich[3]
Molecular Formula C7H9NO2SPubChem[2][5], Sigma-Aldrich[3]
Molecular Weight 171.22 g/mol PubChem[2][5], Sigma-Aldrich[3]
Melting Point 85-88 °CSigma-Aldrich[3]
IUPAC Name methyl 3-amino-4-methylthiophene-2-carboxylatePubChem[2][5]
Synonyms 3-Amino-4-methylthiophene-2-carboxylic Acid Methyl Ester, 3-AminoarticainePubChem[2][5]
Experimental Protocols: Synthesis

The synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate can be achieved via the reaction of 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene with hydroxylamine hydrochloride.[6]

Objective: To synthesize Methyl 3-amino-4-methylthiophene-2-carboxylate.

Materials:

  • 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g)

  • Hydroxylamine hydrochloride (0.69 g)

  • Acetonitrile (13 ml)

  • Dry ether (50 ml)

  • Kieselguhr

  • Ammonia solution

  • Sodium sulphate

Procedure:

  • Dissolve 1.74 g of 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in 13 ml of acetonitrile and bring the solution to a boil.[6]

  • Add 0.69 g of hydroxylamine hydrochloride to the boiling solution.[6]

  • Reflux the mixture for 5 hours.[6]

  • Cool the reaction mixture in an ice bath.[6]

  • Add 50 ml of dry ether, which will produce a sticky precipitate.[6]

  • Filter the precipitate with the aid of kieselguhr.[6]

  • Slurry the kieselguhr with water and filter.[6]

  • Basify the filtrate with ammonia and extract with ether twice.[6]

  • Combine the ether extracts, dry over sodium sulphate, filter, and evaporate to yield the final product.[6]

Expected Yield: 1.1 g (64%) with a melting point of 82°-83°C.[6]

Applications in Drug Development

The primary application of Methyl 3-amino-4-methylthiophene-2-carboxylate is its role as a key intermediate in the synthesis of Articaine, a widely used dental local anesthetic.[4] Articaine is unique among local anesthetics as it contains a thiophene ring.[4]

Below is a diagram illustrating the logical flow of Articaine synthesis starting from this intermediate.

G A Methyl 3-amino-4-methyl- thiophene-2-carboxylate B N-Acylation with 2-Chloropropionyl chloride A->B Step 1 C Intermediate Amide B->C D Nucleophilic Substitution with n-Propylamine C->D Step 2 E Articaine D->E

Articaine Synthesis Pathway
Key Chemical Reactions: Palladium-Catalyzed Direct Arylation

Methyl 3-amino-4-methylthiophene-2-carboxylate can undergo palladium-catalyzed direct C-H arylation at the 5-position of the thiophene ring.[7] This reaction allows for the introduction of various aryl groups, creating a library of substituted thiophene derivatives for further investigation in drug discovery and material science.

The general workflow for this reaction is depicted below.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Methyl 3-amino-4-methyl- thiophene-2-carboxylate C Palladium Catalyst B Aryl Halide (e.g., Aryl Bromide) D Base (e.g., Potassium Acetate) E Solvent & Heat F Methyl 3-amino-5-aryl-4-methyl- thiophene-2-carboxylate E->F C-H Activation & Coupling

Direct Arylation Experimental Workflow

This reaction is significant as the choice of base, such as potassium acetate, is crucial to inhibit competing amination reactions.[7] The process has been successfully used with a variety of aryl halides, including functionalized iodoanilines and bromonaphthalenes.[7]

References

Elucidation of the Molecular Structure: A Technical Guide to Methyl 3-Amino-4-Methylthiophene-2-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of methyl 3-amino-4-methylthiophene-2-carboxylate, a key intermediate in the synthesis of various pharmaceuticals, including the local anesthetic Articaine. This document details the analytical data and experimental protocols essential for its characterization.

Molecular Structure and Physicochemical Properties

Methyl 3-amino-4-methylthiophene-2-carboxylate is a substituted thiophene with the molecular formula C₇H₉NO₂S and a molecular weight of 171.22 g/mol . The structural integrity of the molecule is established through a combination of spectroscopic techniques.

PropertyValueSource
IUPAC Name methyl 3-amino-4-methylthiophene-2-carboxylatePubChem
CAS Number 85006-31-1Sigma-Aldrich
Molecular Formula C₇H₉NO₂SSigma-Aldrich
Molecular Weight 171.22Sigma-Aldrich
Melting Point 85-88 °CSigma-Aldrich
Appearance Not specified, likely crystalline solid-
SMILES COC(=O)c1scc(C)c1NSigma-Aldrich
InChI 1S/C7H9NO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h3H,8H2,1-2H3Sigma-Aldrich
InChIKey YICRPERKKBDRSP-UHFFFAOYSA-NSigma-Aldrich

Spectroscopic Data for Structural Confirmation

The elucidation of the precise arrangement of atoms and functional groups within the molecule is accomplished through the analysis of its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

  • A singlet for the methyl group attached to the thiophene ring (C4-CH₃).

  • A singlet for the methyl group of the ester functionality (COOCH₃).

  • A singlet for the proton on the thiophene ring (C5-H).

  • A broad singlet for the amine protons (NH₂), which may exchange with D₂O.

Expected ¹³C NMR Spectral Features:

  • Signals corresponding to the two methyl carbons.

  • Four signals for the carbons of the thiophene ring, with varying chemical shifts due to the different substituents.

  • A signal for the carbonyl carbon of the ester group.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The NIST Chemistry WebBook and PubChem provide access to the IR spectrum of this compound.

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3300Strong, broadN-H stretching vibrations of the primary amine
~3100-3000MediumC-H stretching vibrations of the aromatic thiophene ring and methyl groups
~1680-1710Strong, sharpC=O stretching vibration of the ester carbonyl group
~1600-1450MediumC=C stretching vibrations of the thiophene ring and N-H bending vibrations
~1250-1000StrongC-O stretching vibrations of the ester group and C-N stretching vibrations
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization mass spectrum is available through the NIST Chemistry WebBook and PubChem.

m/zRelative IntensityAssignment
171HighMolecular ion [M]⁺
140HighLoss of the methoxy group (-OCH₃) from the molecular ion
139Highest (Base Peak)Loss of methanol (-CH₃OH) from the molecular ion
112MediumFurther fragmentation, possibly involving loss of CO from the [M-OCH₃]⁺ fragment

Experimental Protocols

Synthesis of Methyl 3-Amino-4-Methylthiophene-2-Carboxylate

A common and efficient method for the synthesis of this compound is a variation of the Gewald reaction. The following protocol is based on a documented procedure.

Materials:

  • Methyl 2-methyl-3-oxo-tetrahydrothiophene-2-carboxylate

  • Hydroxylamine hydrochloride

  • Anhydrous ferric chloride (FeCl₃)

  • Cyanuric chloride

  • N,N-Dimethylformamide (DMF)

  • 25% Ammonia water

  • Water

Procedure:

  • Dissolve 87 g (0.5 mole) of methyl 2-methyl-3-oxo-tetrahydrothiophene-2-carboxylate in 435 ml of N,N-dimethylformamide.

  • Add 2.43 g (0.015 mole) of anhydrous ferric chloride and 2.77 g (0.015 mole) of cyanuric chloride to the solution.

  • Add 48.6 g (0.7 mole) of hydroxylamine hydrochloride to the reaction mixture.

  • Heat the mixture and maintain the temperature between 70-90°C for 4 hours.

  • After the reaction is complete, evaporate the solvent under reduced pressure.

  • To the resulting residue, add 600 ml of 25% ammonia water and stir for 30 minutes.

  • Filter the precipitate to obtain a filter cake.

  • Wash the filter cake with 500 ml of water.

  • Dry the product to obtain methyl 3-amino-4-methylthiophene-2-carboxylate.

Yield: Approximately 82.5 g (96.5% yield).

Spectroscopic Analysis
  • NMR: Samples should be dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a standard NMR spectrometer (e.g., 400 MHz or higher).

  • IR: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or as a thin film.

  • MS: The mass spectrum can be recorded on a mass spectrometer using electron ionization (EI) or other suitable ionization techniques.

Logical Workflow and Diagrams

The synthesis of methyl 3-amino-4-methylthiophene-2-carboxylate follows a well-defined chemical transformation. The logical workflow for its synthesis and characterization is presented below.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_characterization Structural Elucidation start Starting Material: Methyl 2-methyl-3-oxo- tetrahydrothiophene-2-carboxylate reagents Reagents: Hydroxylamine HCl, FeCl3, Cyanuric Chloride reaction Reaction in DMF (70-90°C, 4h) start->reaction reagents->reaction Addition workup Work-up: Solvent Evaporation, Ammonia Water Treatment, Filtration, Washing reaction->workup Completion product Product: Methyl 3-amino-4- methylthiophene-2-carboxylate workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure Confirmed Structure nmr->structure ir->structure ms->structure

Caption: Workflow for the synthesis and structural elucidation of the target compound.

This comprehensive guide provides the foundational knowledge for the synthesis and structural characterization of methyl 3-amino-4-methylthiophene-2-carboxylate, a crucial building block in medicinal chemistry and drug development.

An In-depth Technical Guide to the Physical and Chemical Properties of C7H9NO2S Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical formula C7H9NO2S encompasses a group of structurally related isomers, primarily the ortho- and para-toluenesulfonamides (o-TS and p-TS) and N-methylbenzenesulfonamide. These compounds serve as crucial intermediates in the synthesis of pharmaceuticals, dyes, and other industrial chemicals.[1] A thorough understanding of their physical and chemical properties is paramount for their effective application and for the development of new synthetic methodologies and therapeutic agents. This guide provides a comprehensive overview of the key physicochemical characteristics of these isomers, detailed experimental protocols for their analysis, and a discussion of their chemical reactivity and biological significance.

Introduction

The toluenesulfonamide isomers, with the shared molecular formula C7H9NO2S and a molecular weight of approximately 171.22 g/mol , exhibit distinct physical and chemical properties owing to the different substitution patterns on the benzene ring or the sulfonamide group.[2][3] Para-toluenesulfonamide (p-TS) is a white crystalline solid, while ortho-toluenesulfonamide (o-TS) also presents as a colorless crystalline powder.[4][5] N-methylbenzenesulfonamide is another key isomer with the same molecular formula. These compounds are widely utilized in organic synthesis, with p-TS, for instance, being a key precursor in the production of certain drugs and a plasticizer for thermosetting resins.[4] This document aims to provide a detailed technical resource on the properties and analysis of these important chemical entities.

Physical Properties

The physical properties of the C7H9NO2S isomers are summarized in the tables below for easy comparison. These properties are critical for determining appropriate handling, storage, and processing conditions.

Table 1: Physical Properties of o-Toluenesulfonamide (CAS: 88-19-7)

PropertyValueReference
Molecular Weight171.22 g/mol [6]
Melting Point156-158 °C[7]
Boiling Point221 °C[7]
Density1.2495 g/cm³ (estimate)[7]
Water Solubility1.6 g/L at 25 °C[7][8]
AppearanceColorless crystals or white powder[7][8]
pKa10.17 ± 0.60[7]

Table 2: Physical Properties of p-Toluenesulfonamide (CAS: 70-55-3)

PropertyValueReference
Molecular Weight171.22 g/mol [3]
Melting Point134-137 °C[9]
Boiling Point221 °C at 10 mmHg[9]
Density1.2495 g/cm³ (rough estimate)[9]
Water Solubility0.32 g/100 mL at 25 °C[9]
AppearanceWhite crystalline powder[10]
Flash Point202 °C[9]
Vapor Pressure0.000096 mmHg[3]

Table 3: Physical Properties of N-Methylbenzenesulfonamide (CAS: 5183-78-8)

PropertyValueReference
Molecular Weight171.22 g/mol [2]
AppearanceWhite or Colorless to Light yellow powder to lump to clear liquid
Purity>98.0% (GC)

Chemical Properties and Reactivity

The chemical behavior of the C7H9NO2S isomers is dictated by the sulfonamide functional group and the aromatic ring.

General Reactivity: The sulfonamide group imparts both acidic and basic characteristics to the molecule. The hydrogen on the nitrogen atom is weakly acidic and can be removed by a strong base. The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile. The sulfonyl group is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution.

Stability: o- and p-toluenesulfonamide are generally stable under normal conditions.[4] However, they can decompose at high temperatures, emitting toxic fumes of nitrogen and sulfur oxides.[3] They should be stored away from strong oxidizing agents and bases to prevent violent reactions.[5]

Hazardous Reactions: Contact with strong oxidizing agents can lead to vigorous reactions. The dust of the crystalline powder can form flammable mixtures in the air.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Determination of Melting Point

Principle: The melting point is a fundamental physical property used for identification and purity assessment of a solid organic compound. A pure crystalline solid typically exhibits a sharp melting point range of 0.5-1.0 °C.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: Finely grind a small amount of the C7H9NO2S isomer using a mortar and pestle.

  • Capillary Loading: Pack the powdered sample into the sealed end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

  • Apparatus Setup: Place the capillary tube in the heating block of the melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure accurate determination.

  • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.

Determination of Solubility

Principle: The solubility of a compound in various solvents provides insights into its polarity and the presence of acidic or basic functional groups.

Apparatus:

  • Test tubes and rack

  • Spatula

  • Graduated cylinders or pipettes

  • Vortex mixer (optional)

  • Solvents: Water, ethanol, acetone, 5% aq. NaOH, 5% aq. HCl

Procedure:

  • Initial Solubility Test: To a test tube, add approximately 10-20 mg of the C7H9NO2S isomer.

  • Solvent Addition: Add 1 mL of the desired solvent (e.g., water) to the test tube.

  • Mixing: Vigorously shake or vortex the test tube for 1-2 minutes.

  • Observation: Observe if the solid dissolves completely. If it does, the compound is soluble in that solvent. If a significant portion remains undissolved, it is considered insoluble.

  • Acid-Base Solubility: If the compound is insoluble in water, test its solubility in 5% aq. NaOH and 5% aq. HCl to determine the presence of acidic or basic functional groups, respectively. A water-insoluble compound that dissolves in 5% NaOH is likely acidic, while one that dissolves in 5% HCl is likely basic.

High-Performance Liquid Chromatography (HPLC) Analysis

Principle: HPLC is a powerful analytical technique for separating, identifying, and quantifying components in a mixture. For sulfonamides, reversed-phase HPLC is commonly employed.

Apparatus:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[11]

  • Sample vials

Procedure:

  • Standard Preparation: Prepare standard solutions of the C7H9NO2S isomers of known concentrations in a suitable solvent (e.g., a mixture of acetonitrile and water).[11]

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Mobile Phase: A typical mobile phase could be a gradient or isocratic mixture of water (with an acid modifier like formic or acetic acid) and acetonitrile.[11][12][13]

    • Flow Rate: Typically 1.0 mL/min.[11]

    • Column Temperature: Maintained at a constant temperature, for example, 30 °C.[12]

    • Detection Wavelength: Set at a wavelength where the sulfonamides exhibit strong absorbance, typically around 270-278 nm.[11][12]

  • Injection and Analysis: Inject the standard and sample solutions into the HPLC system. The retention time is used for qualitative identification, and the peak area is used for quantitative analysis.

Differential Scanning Calorimetry (DSC) Analysis

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal properties like melting point and enthalpy of fusion.[14][15]

Apparatus:

  • Differential Scanning Calorimeter

  • Hermetically sealed aluminum pans

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh 5-15 mg of the C7H9NO2S isomer into an aluminum DSC pan.[16]

  • Encapsulation: Seal the pan hermetically.

  • DSC Program:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range that includes the melting point.[14]

    • A nitrogen purge is typically used to provide an inert atmosphere.[16]

  • Data Analysis: The resulting thermogram will show a peak corresponding to the melting of the sample. The onset temperature of the peak corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for p-toluenesulfonamide in inducing tumor cell death through lysosomal membrane permeabilization (LMP).[3]

pTSA_LMP_Pathway p-Toluenesulfonamide Induced Cell Death Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_lysosome Lysosome pTSA p-Toluenesulfonamide (p-TSA) LMP Lysosomal Membrane Permeabilization (LMP) pTSA->LMP Induces Cathepsin_B_cytosol Cytosolic Cathepsin B Bid Bid Cathepsin_B_cytosol->Bid Cleavage PARP1 PARP-1 Cathepsin_B_cytosol->PARP1 Cleavage tBid tBid (truncated Bid) Bid->tBid Apoptosis Apoptosis tBid->Apoptosis Induces Cleaved_PARP1 Cleaved PARP-1 PARP1->Cleaved_PARP1 Cleaved_PARP1->Apoptosis Induces LMP->Cathepsin_B_cytosol Release Cathepsin_B_lysosome Cathepsin B

Caption: p-TSA induced lysosomal membrane permeabilization pathway.

Experimental Workflow

The following diagram outlines a logical workflow for the comprehensive physicochemical characterization of a C7H9NO2S isomer.

Physicochemical_Characterization_Workflow Physicochemical Characterization Workflow for C7H9NO2S Isomers cluster_initial Initial Characterization cluster_physical Physical Properties cluster_chemical Chemical Properties cluster_data Data Analysis & Reporting Sample_Prep Sample Acquisition & Preparation Purity_Assessment Purity Assessment (e.g., HPLC, GC) Sample_Prep->Purity_Assessment Structure_Verification Structural Verification (NMR, MS, IR) Purity_Assessment->Structure_Verification Melting_Point Melting Point (DSC, Melting Point Apparatus) Structure_Verification->Melting_Point Solubility Solubility Profiling (Aqueous & Organic Solvents) Structure_Verification->Solubility Density Density Measurement Structure_Verification->Density Appearance Physical Appearance Structure_Verification->Appearance Reactivity Reactivity Studies (Acid/Base, Oxidation) Structure_Verification->Reactivity Stability Stability Assessment (Thermal, Photolytic) Structure_Verification->Stability pKa pKa Determination Structure_Verification->pKa Data_Compilation Data Compilation & Tabulation Melting_Point->Data_Compilation Solubility->Data_Compilation Density->Data_Compilation Appearance->Data_Compilation Reactivity->Data_Compilation Stability->Data_Compilation pKa->Data_Compilation Report_Generation Technical Report Generation Data_Compilation->Report_Generation

Caption: Workflow for physicochemical characterization of C7H9NO2S.

Conclusion

The isomers of C7H9NO2S, particularly o- and p-toluenesulfonamide and N-methylbenzenesulfonamide, are compounds of significant industrial and pharmaceutical interest. Their distinct physical and chemical properties, as detailed in this guide, are fundamental to their synthesis, handling, and application. The provided experimental protocols offer a robust framework for the characterization of these and similar compounds. The elucidation of the biological activity of p-toluenesulfonamide highlights the potential for these structures in drug discovery and development. This technical guide serves as a valuable resource for researchers and professionals working with these versatile chemical entities.

References

Technical Guide: Spectroscopic Profile of Methyl 3-amino-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the spectroscopic data for Methyl 3-amino-4-methylthiophene-2-carboxylate (CAS No: 85006-31-1), a key intermediate in pharmaceutical synthesis. The information presented herein includes detailed spectroscopic data, experimental protocols for its synthesis and characterization, and a visual representation of the analytical workflow.

Chemical Structure and Properties

  • IUPAC Name: methyl 3-amino-4-methylthiophene-2-carboxylate[1]

  • Molecular Formula: C₇H₉NO₂S[2][3]

  • Molecular Weight: 171.22 g/mol [1][3]

  • Appearance: Solid with a melting point of 85-88 °C.

  • SMILES: CC1=CSC(=C1N)C(=O)OC[1]

  • InChI Key: YICRPERKKBDRSP-UHFFFAOYSA-N[1]

Spectroscopic Data

The following tables summarize the available spectroscopic data for Methyl 3-amino-4-methylthiophene-2-carboxylate.

Table 1: Mass Spectrometry Data

ParameterValueReference
MethodGas Chromatography-Mass Spectrometry (GC-MS)[1]
Molecular Ion (M+)171 m/z[1]
Major Fragments (m/z)139 (Top Peak), 140 (3rd Highest)[1]
Exact Mass171.03539970 Da[1]

Table 2: Infrared (IR) Spectroscopy Data

MethodInstrumentTechniqueSource of Spectrum
Attenuated Total Reflectance (ATR)Bruker Tensor 27 FT-IRATR-NeatBio-Rad Laboratories, Inc. / TCI Chemicals India Pvt. Ltd.[1]

Note: Specific peak assignments were not available in the searched literature. General expected peaks would include N-H stretching for the amine, C=O stretching for the ester, and C-S stretching for the thiophene ring.

Table 3: Nuclear Magnetic Resonance (NMR) Data

Note: Detailed ¹H and ¹³C NMR data for Methyl 3-amino-4-methylthiophene-2-carboxylate were not explicitly found in the public domain search results. The following data is for a structurally similar compound, Ethyl 2-amino-4-methylthiophene-3-carboxylate , and can be used for estimation of chemical shifts.[4]

¹H NMR (400 MHz, CDCl₃) of Ethyl 2-amino-4-methylthiophene-3-carboxylate [4]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Proposed)
6.07s2H-NH₂
5.82s1HThiophene-H
4.29q2H-OCH₂CH₃
2.28s3HThiophene-CH₃
1.35t3H-OCH₂CH₃

¹³C NMR (100 MHz, CDCl₃) of Ethyl 2-amino-4-methylthiophene-3-carboxylate [4]

Chemical Shift (δ) ppmAssignment (Proposed)
166.13C=O (Ester)
164.17, 136.71, 106.72, 102.85Thiophene carbons
59.54-OCH₂CH₃
18.40Thiophene-CH₃
14.40-OCH₂CH₃

Experimental Protocols

3.1 Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate [5][6][7]

This protocol describes a common method for the synthesis of the title compound.

  • Reactants:

    • 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene

    • Hydroxylamine hydrochloride

    • Solvent (e.g., Acetonitrile or N,N-dimethylformamide)

    • Ammonia water (for work-up)

    • Diethyl ether (for extraction)

    • Sodium sulfate (for drying)

  • Procedure:

    • Dissolve 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.0 eq) in the chosen solvent (e.g., acetonitrile, ~7.5 mL per g of starting material).

    • Add hydroxylamine hydrochloride (1.0 eq) to the solution.

    • Heat the mixture to reflux (for acetonitrile) or 70-90°C (for DMF) and maintain for approximately 4-5 hours.[6][7]

    • Monitor the reaction progress using a suitable technique (e.g., TLC).

    • After completion, cool the reaction mixture. If using acetonitrile, cooling in an ice bath and adding dry ether may precipitate the product or an intermediate.[5][7]

    • For work-up, the solvent can be evaporated under reduced pressure. The residue is then treated with 25% ammonia water and stirred.[6]

    • The solid product is collected by filtration, washed with water, and dried to yield Methyl 3-amino-4-methylthiophene-2-carboxylate.[6]

    • Alternatively, the aqueous layer after basification can be extracted with diethyl ether, the combined organic extracts dried over sodium sulfate, filtered, and evaporated to yield the final product.[5]

3.2 Spectroscopic Characterization

  • Mass Spectrometry (GC-MS): The compound is introduced into a gas chromatograph to separate it from any impurities. The eluent from the GC column is then passed into a mass spectrometer, where it is ionized (typically by electron ionization) and the resulting fragments are detected.

  • Infrared Spectroscopy (ATR-IR): A small amount of the solid sample is placed directly on the ATR crystal of an FT-IR spectrometer (e.g., a Bruker Tensor 27). The IR spectrum is then recorded over the standard range (e.g., 4000-400 cm⁻¹).[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer (e.g., 400 MHz). Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane).

Workflow and Signaling Pathway Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of Methyl 3-amino-4-methylthiophene-2-carboxylate.

G Experimental Workflow: Synthesis and Characterization cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Output start Starting Materials (2-Methoxycarbonyl-4-methyl- 3-oxotetrahydrothiophene, Hydroxylamine HCl) reaction Reflux in Solvent (e.g., Acetonitrile) start->reaction workup Work-up (Cooling, Filtration, Extraction, Drying) reaction->workup product Methyl 3-amino-4-methyl- thiophene-2-carboxylate workup->product ms Mass Spectrometry (GC-MS) product->ms ir Infrared Spectroscopy (ATR-IR) product->ir nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms_data Mass Spectrum (m/z values) ms->ms_data ir_data IR Spectrum (Wavenumbers) ir->ir_data nmr_data NMR Spectra (Chemical Shifts) nmr->nmr_data

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

A Comprehensive Technical Guide to the Synthesis and Reactions of 2-Aminothiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry and materials science, valued for its versatile reactivity and the diverse biological activities exhibited by its derivatives. This technical guide provides an in-depth review of the synthesis and reactions of 2-aminothiophenes, with a focus on practical experimental protocols and quantitative data to support researchers in their laboratory work and drug discovery efforts.

Synthesis of 2-Aminothiophenes: The Gewald Reaction and Beyond

The most prominent and widely utilized method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2][3] This one-pot, multi-component reaction offers an efficient route to this important heterocyclic core.[2]

The Gewald Reaction

The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester or a related active methylene compound in the presence of elemental sulfur and a base.[4]

Reaction Mechanism:

The reaction mechanism is generally understood to proceed through three main stages:[2][4]

  • Knoevenagel Condensation: A base-catalyzed condensation between the carbonyl compound and the active methylene nitrile forms an α,β-unsaturated nitrile intermediate.[4]

  • Sulfur Addition: Elemental sulfur adds to the intermediate. The precise mechanism of this step is complex and may involve polysulfide intermediates.[5]

  • Cyclization and Tautomerization: The sulfur adduct undergoes intramolecular cyclization, followed by tautomerization and aromatization to yield the stable 2-aminothiophene product.[2][4]

Gewald_Reaction_Mechanism start Ketone/Aldehyde + Active Methylene Nitrile knoevenagel Knoevenagel Condensation start->knoevenagel base Base (e.g., Morpholine) base->knoevenagel Catalyst intermediate α,β-Unsaturated Nitrile Intermediate knoevenagel->intermediate addition Sulfur Addition intermediate->addition sulfur Elemental Sulfur (S₈) sulfur->addition adduct Sulfur Adduct addition->adduct cyclization Intramolecular Cyclization adduct->cyclization thiophene_intermediate Dihydrothiophene Intermediate cyclization->thiophene_intermediate aromatization Aromatization (Tautomerization) thiophene_intermediate->aromatization product 2-Aminothiophene aromatization->product

Caption: Generalized workflow of the Gewald reaction mechanism.

Experimental Protocols:

General One-Pot Synthesis of 2-Aminothiophenes [2]

  • Materials:

    • Carbonyl compound (ketone or aldehyde)

    • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

    • Elemental sulfur

    • Base (e.g., morpholine, triethylamine)

    • Solvent (e.g., ethanol, methanol)

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).

    • Add a suitable solvent, such as ethanol or methanol (20-30 mL).

    • Add the base (e.g., morpholine or triethylamine, 10-20 mol%).

    • Stir the reaction mixture at room temperature or heat to 40-50 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

    • The product often precipitates from the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

Microwave-Assisted Gewald Synthesis [6]

  • Materials:

    • Aldehyde or ketone

    • Active methylene nitrile

    • Elemental sulfur

    • Base (e.g., pyrrolidine, morpholine)

    • Solvent (e.g., DMF, ethanol)

  • Procedure:

    • To a 5 mL microwave reaction vial, add the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).

    • Add the appropriate solvent (3 mL).

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-48 minutes).

    • After cooling, transfer the reaction mixture to a separatory funnel, dilute with ethyl acetate (20 mL), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Presentation: Scope of the Gewald Reaction

The Gewald reaction is compatible with a wide range of substrates. The following tables summarize representative yields for the synthesis of various 2-aminothiophenes.

Table 1: Gewald Synthesis of 2-Aminothiophenes using KF-Alumina as a Base. [7]

XYield (%) (Microwave)Yield (%) (Conventional)
MeMeCO₂Et5753
MeCO₂EtCO₂Et5850
MeCO₂EtCN5855
PhHCO₂Et6155
PhHCN6661
HEtCO₂Et6248

Table 2: L-Proline Catalyzed Gewald Synthesis of 2-Aminothiophenes. [8]

Carbonyl CompoundNitrileYield (%)
CyclohexanoneMalononitrile84
CyclopentanoneMalononitrile81
AcetoneMalononitrile75
CyclohexanoneEthyl Cyanoacetate78
CyclopentanoneEthyl Cyanoacetate72
Alternative Synthetic Routes

While the Gewald reaction is dominant, other methods for synthesizing 2-aminothiophenes exist. One notable example is the copper-catalyzed addition/oxidative cyclization of alkynoates with thioamides, which provides a direct route to polysubstituted 2-aminothiophenes.[9][10]

Reactions of 2-Aminothiophenes

The 2-aminothiophene core is a versatile platform for further chemical modifications, enabling the synthesis of a vast array of derivatives with diverse properties.

Reactions_of_2_Aminothiophene aminothiophene 2-Aminothiophene n_functionalization N-Functionalization aminothiophene->n_functionalization electrophilic_sub Electrophilic Aromatic Substitution aminothiophene->electrophilic_sub cyclization Cyclization Reactions aminothiophene->cyclization acylation N-Acylation n_functionalization->acylation alkylation N-Alkylation n_functionalization->alkylation halogenation Halogenation electrophilic_sub->halogenation nitration Nitration electrophilic_sub->nitration thieno_pyrimidines Synthesis of Thieno[2,3-d]pyrimidines cyclization->thieno_pyrimidines

Caption: Key reaction pathways of 2-aminothiophenes.

N-Functionalization

The amino group of 2-aminothiophenes readily undergoes various functionalization reactions.

N-Acylation:

  • Experimental Protocol: [11]

    • Dissolve 2-aminothiophene-3-carbonitrile (10 mmol) in tetrahydrofuran (THF, 12 mL).

    • Add triethylamine (10 mmol).

    • Slowly add a solution of the desired acyl chloride (e.g., 2-(thiophen-2-yl)acetyl chloride, 11 mmol) in THF (10 mL).

    • Stir the reaction mixture at room temperature for 15 hours.

    • Filter the mixture to remove the salt byproduct.

    • The solid product is washed with water, filtered, dried, and recrystallized from a suitable solvent like acetonitrile.

N-Alkylation:

N-alkylation of 2-aminothiophenes can be challenging but can be achieved under specific conditions, often requiring protection of the amino group followed by alkylation.[12][13]

Electrophilic Aromatic Substitution

The thiophene ring is susceptible to electrophilic attack, typically at the C5 position.[14]

Cyclization Reactions: Synthesis of Thieno[2,3-d]pyrimidines

2-Aminothiophenes are excellent precursors for the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are of significant interest in drug discovery.[1][15][16][17]

Experimental Protocol for the Synthesis of 4-aminothieno[2,3-d]pyrimidines: [1]

  • Materials:

    • 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

    • Formamide

  • Procedure:

    • Place 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (2 mmol) in a round-bottom flask.

    • Add an excess of formamide (20 mL).

    • Heat the mixture to reflux and maintain this temperature for 1.5 to 2 hours.

    • Allow the reaction mixture to cool to room temperature overnight.

    • The product precipitates and is collected by filtration, washed with water, and dried.

Applications in Drug Discovery

2-Aminothiophene derivatives exhibit a wide range of biological activities, making them a "privileged scaffold" in medicinal chemistry.[18] They are found in numerous biologically active compounds and approved drugs.

Table 3: Biological Activities of 2-Aminothiophene Derivatives.

Compound ClassBiological ActivityReference(s)
Thieno[2,3-d]pyrimidinesAnticancer (PI3K inhibitors)[15]
Substituted 2-aminothiophenesAntileishmanial[19]
2-Aminothiophene-3-carboxamidesAntibacterial, Antioxidant[20]
General 2-aminothiophenesAntimicrobial[18][21]

The versatile synthesis and reactivity of 2-aminothiophenes, coupled with their significant pharmacological properties, ensure their continued importance in the development of new therapeutics. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the potential of this remarkable heterocyclic system.

References

The Core of Innovation: A Technical Guide to Substituted Thiophene Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Discovered in 1882 by Viktor Meyer as a contaminant in benzene, thiophene, a sulfur-containing five-membered heterocyclic compound, has evolved from a chemical curiosity into a cornerstone of modern medicinal chemistry.[1][2][3] Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that is frequently found in biologically active compounds.[1][4] Substituted thiophene intermediates are now integral to the development of a wide array of therapeutics, demonstrating a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[1][5][6][7] This technical guide provides an in-depth exploration of the discovery, synthesis, and profound significance of these versatile intermediates for researchers, scientists, and professionals in the field of drug development.

The Significance of the Thiophene Scaffold in Medicinal Chemistry

The thiophene ring is a bioisostere of the benzene ring, meaning it has similar physicochemical properties, which allows it to often substitute for a benzene ring in a drug molecule without loss of biological activity.[8] This property, combined with its distinct electronic characteristics and ability to form strong interactions with biological targets, makes it a highly valuable component in drug design.[1] The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions, enhancing the binding affinity of the drug molecule to its target receptor.[1]

The versatility of the thiophene nucleus is evident in the number of U.S. FDA-approved drugs that incorporate this moiety.[1][4] Analysis reveals that at least 26 drugs containing a thiophene ring have been approved for various therapeutic classes.[1] These drugs target a wide range of conditions, from cardiovascular diseases and cancer to neurological disorders and infections, underscoring the scaffold's broad therapeutic applicability.[1][5][7]

Key Therapeutic Areas for Thiophene-Based Drugs

Substituted thiophenes have made a significant impact across numerous medical fields:

  • Oncology: Thiophene derivatives have been developed as potent inhibitors of various kinases, such as VEGFR-2 and PI3K, which are critical for cancer cell proliferation and survival.[9][10][11] They are also key components of apoptosis modulators and tubulin polymerization inhibitors.[1][12]

  • Anti-inflammatory: Several non-steroidal anti-inflammatory drugs (NSAIDs), including tiaprofenic acid and tenoxicam, feature a thiophene core.[1][13] These compounds often target cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the inflammatory cascade.[1][13]

  • Cardiovascular: Thiophene-based antiplatelet agents like clopidogrel and ticlopidine are widely used to prevent blood clots and reduce the risk of heart attack and stroke.[1]

  • Neurological Disorders: The lipophilicity of the thiophene ring aids in crossing the blood-brain barrier, making it a suitable scaffold for drugs targeting the central nervous system.[1] Examples include the antipsychotic olanzapine and the anticonvulsant tiagabine.[1][14]

  • Infectious Diseases: The thiophene nucleus is present in various antimicrobial and antifungal agents, such as cefoxitin and sertaconazole.[1]

Quantitative Analysis of Thiophene-Based Kinase Inhibitors

To illustrate the potency of substituted thiophenes, the following table summarizes the half-maximal inhibitory concentrations (IC50) of selected thiophene derivatives against key oncogenic kinases. Sorafenib, a well-established multi-kinase inhibitor, is included for comparison.

CompoundTarget KinaseIC50 (µM)Cancer Cell LineIC50 (µM)
Thiophene Derivative 4c VEGFR-20.075--
AKT4.60--
Thiophene Derivative 1312 --SGC-79010.340
Sorafenib (Reference) VEGFR-20.090--
BRAF0.020--

Data compiled from multiple sources.[9][12]

Synthesis of Substituted Thiophene Intermediates

The creation of thiophene derivatives is achieved through several well-established synthetic routes, ranging from classical condensation reactions to modern metal-catalyzed methods.

Classical Synthetic Methods:
  • Paal-Knorr Synthesis: This reaction involves the cyclization of 1,4-dicarbonyl compounds with a sulfurizing agent, such as phosphorus pentasulfide (P₂S₅) or Lawesson's reagent, to form the thiophene ring.[2][15][]

  • Gewald Aminothiophene Synthesis: A versatile and widely used method, the Gewald reaction is a multi-component reaction involving an α-methylene carbonyl compound, a cyano-ester, and elemental sulfur in the presence of a base to yield highly functionalized 2-aminothiophenes.[1][6][15][17]

  • Fiesselmann Thiophene Synthesis: This method provides access to 3-hydroxythiophene derivatives through the reaction of α-keto esters with thiourea or other sulfur sources.[6][]

  • Hinsberg Synthesis: This synthesis involves the reaction of diketones with sulfurizing agents like phosphorus pentasulfide to form thiophene rings.[6][]

Modern Synthetic Methods:
  • Metal-Catalyzed Cross-Coupling: Techniques such as Suzuki and Stille couplings have become indispensable for creating C-C bonds and introducing diverse substituents onto the thiophene ring.

  • C-H Activation: Direct functionalization of the thiophene C-H bonds offers a more atom-economical approach to synthesis, avoiding the need for pre-functionalized starting materials.

  • Multi-Component Reactions (MCRs): Building on the principles of the Gewald reaction, modern MCRs allow for the one-pot synthesis of complex thiophene derivatives with high efficiency, reducing waste and simplifying synthetic processes.[1]

G cluster_start Starting Materials cluster_methods Synthetic Methodologies cluster_product Core Intermediate cluster_functionalization Further Functionalization cluster_final Final Product Start1 1,4-Dicarbonyl Compound Method1 Paal-Knorr Synthesis Start1->Method1 Start2 α-Methylene Carbonyl + Cyano-ester + Sulfur Method2 Gewald Synthesis Start2->Method2 Start3 Acyclic Precursors (e.g., Alkynes) Method3 Metal-Catalyzed Cyclization Start3->Method3 Thiophene Substituted Thiophene Intermediate Method1->Thiophene Method2->Thiophene Method3->Thiophene Func1 Cross-Coupling (Suzuki, Stille) Thiophene->Func1 Func2 C-H Activation Thiophene->Func2 Func3 Electrophilic Substitution Thiophene->Func3 API Active Pharmaceutical Ingredient Func1->API Func2->API Func3->API

General workflow for the synthesis of thiophene-based APIs.

Experimental Protocols

Detailed methodologies are crucial for reproducibility in scientific research. Below are representative protocols for two key synthetic methods.

Protocol 1: Gewald Synthesis of a 2-Aminothiophene Derivative

This protocol describes the synthesis of a substituted 2-aminothiophene, a common intermediate in drug development, based on the Gewald reaction.[17]

  • Materials:

    • Ethyl cyanoacetate

    • Acetylacetone

    • Elemental sulfur

    • Diethylamine (base)

    • Ethanol (solvent)

    • Round-bottom flask, magnetic stirrer, reflux condenser, ice bath

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add ethanol (50 mL), followed by ethyl cyanoacetate (0.1 mol), acetylacetone (0.1 mol), and elemental sulfur (0.1 mol).

    • Cool the mixture in an ice bath.

    • Slowly add diethylamine (0.1 mol) dropwise to the stirred mixture.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

    • Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to induce precipitation.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Characterization:

    • The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, FT-IR, and Mass Spectrometry.

Protocol 2: Synthesis of 2-Thienyl Isocyanate via Curtius Rearrangement

This protocol outlines the synthesis of a reactive thiophene intermediate, 2-thienyl isocyanate, which is a valuable building block for creating urea and carbamate derivatives.[18]

  • Step 1: Synthesis of Thiophene-2-carbonyl azide

    • Materials: Thiophene-2-carbonyl chloride, sodium azide, acetone, water, ice bath.

    • Procedure: Dissolve thiophene-2-carbonyl chloride (1 equivalent) in acetone. In a separate flask, dissolve sodium azide (1.1 equivalents) in water. Cool the sodium azide solution in an ice bath to 0-5 °C. Slowly add the thiophene-2-carbonyl chloride solution to the cooled sodium azide solution with vigorous stirring. Continue stirring for 1-2 hours at 0-5 °C. The product, thiophene-2-carbonyl azide, will precipitate. Collect the precipitate by filtration, wash with cold water, and dry under vacuum.[18]

  • Step 2: Thermal Rearrangement to 2-Thienyl Isocyanate

    • Materials: Thiophene-2-carbonyl azide, anhydrous toluene, heating mantle, condenser, nitrogen atmosphere setup.

    • Procedure: Suspend the dried thiophene-2-carbonyl azide in anhydrous toluene in a flask equipped with a reflux condenser under a nitrogen atmosphere. Heat the suspension to reflux (approx. 110 °C). The reaction progress can be monitored by the evolution of nitrogen gas. The reaction is typically complete within 1-2 hours.[18] The resulting solution of 2-thienyl isocyanate can be used directly for subsequent reactions.

Thiophene Intermediates in Signaling Pathway Modulation

A key application of substituted thiophenes in drug development is the inhibition of cellular signaling pathways that are dysregulated in diseases like cancer.

Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers.[11] Highly selective thiophene-based inhibitors have been designed to target PI3K, preventing the downstream activation of AKT and mTOR, thereby halting tumor progression.[11]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Promotes Inhibitor Substituted Thiophene Inhibitor Inhibitor->PI3K Inhibition

References

The Aminothiophene Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminothiophene scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in binding to a wide array of biological targets. This five-membered heterocyclic ring, substituted with an amino group, serves as a versatile pharmacophore, leading to the development of compounds with a broad spectrum of therapeutic activities. This technical guide provides a comprehensive overview of the biological importance of the aminothiophene core, with a focus on its applications in anticancer, anti-inflammatory, and antimicrobial drug design. The content herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics.

Anticancer Activity of Aminothiophene Derivatives

Aminothiophene derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in tumor growth and survival.

Quantitative Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative aminothiophene derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

Compound ID/ReferenceCancer Cell LineIC50 (µM)Reference
Thiophene Carboxamide Derivatives
Compound 2bHep3B (Liver)5.46[1]
Compound 2dHep3B (Liver)8.85[1]
Compound 2eHep3B (Liver)12.58[1]
Fused Thiophene Derivatives
Compound 3bHepG2 (Liver)3.105[2]
Compound 3bPC-3 (Prostate)2.15[2]
Compound 4cHepG2 (Liver)3.023[2]
Compound 4cPC-3 (Prostate)3.12[2]
Naphtho[2,1-b]thiophene Derivatives
Acrylonitrile 8HeLa (Cervical)0.33[3]
Acrylonitrile 11HeLa (Cervical)0.21[3]
Cyclic Analogue 15HeLa (Cervical)0.65[3]
Cyclic Analogue 17HeLa (Cervical)0.45[3]
Key Signaling Pathways in Anticancer Activity

1.2.1. BCR-ABL Kinase Inhibition

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). Aminothiophene-based compounds have been investigated as inhibitors of this key oncogenic driver. The signaling cascade initiated by BCR-ABL involves the activation of downstream pathways such as RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, which promote cell proliferation and inhibit apoptosis.

BCR_ABL_Signaling BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2 GRB2 BCR_ABL->GRB2 PI3K PI3K BCR_ABL->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition mTOR->Proliferation Aminothiophene Aminothiophene Inhibitor Aminothiophene->BCR_ABL

Caption: BCR-ABL signaling pathway and the inhibitory action of aminothiophene derivatives.

1.2.2. NRF2 Pathway Modulation

The Nuclear factor erythroid 2-related factor 2 (NRF2) is a transcription factor that regulates the expression of antioxidant and detoxification genes. In some cancers, the NRF2 pathway is constitutively active, promoting cell survival and resistance to chemotherapy. Certain aminothiophene derivatives have been shown to modulate this pathway. Under normal conditions, NRF2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation. Under oxidative stress, NRF2 dissociates from KEAP1 and translocates to the nucleus, where it activates the transcription of antioxidant response element (ARE)-dependent genes.

NRF2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus KEAP1 KEAP1 NRF2_inactive NRF2 (inactive) KEAP1->NRF2_inactive Proteasomal_Degradation Proteasomal Degradation NRF2_inactive->Proteasomal_Degradation Ubiquitination NRF2_active NRF2 (active) NRF2_inactive->NRF2_active Translocation ARE ARE (Antioxidant Response Element) NRF2_active->ARE Antioxidant_Genes Antioxidant & Detoxification Gene Expression ARE->Antioxidant_Genes Oxidative_Stress Oxidative Stress Oxidative_Stress->KEAP1 dissociation Aminothiophene Aminothiophene Modulator Aminothiophene->NRF2_inactive Modulation

Caption: The NRF2 signaling pathway and its modulation by aminothiophene compounds.

Experimental Protocols for Anticancer Activity Assessment

1.3.1. MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cells.

Principle: The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the aminothiophene derivatives for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

1.3.2. Clonogenic Survival Assay

This assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.

Protocol:

  • Cell Treatment: Treat a monolayer of cancer cells with the aminothiophene compounds for a specified duration.

  • Cell Plating: After treatment, trypsinize the cells, count them, and plate a known number of cells into new culture dishes. The number of cells plated will depend on the expected survival rate.

  • Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Colony Staining: Fix the colonies with a solution of methanol and acetic acid, then stain with crystal violet.

  • Colony Counting: Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group compared to the untreated control.

1.3.3. PARP Cleavage Western Blot Assay

This assay is used to detect apoptosis, or programmed cell death, induced by the test compounds.

Principle: Poly(ADP-ribose) polymerase (PARP) is a nuclear enzyme that is cleaved by caspases during apoptosis. The detection of the cleaved PARP fragment by Western blot is a hallmark of apoptosis.

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the aminothiophene derivatives. After treatment, lyse the cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody that recognizes both full-length PARP (~116 kDa) and the cleaved fragment (~89 kDa). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Anti-inflammatory Activity of Aminothiophene Derivatives

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Aminothiophene derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

Quantitative Anti-inflammatory Activity

The following table presents the in vitro anti-inflammatory activity of selected aminothiophene analogs.

Compound IDAssayIC50 (µM)Reference
Compound 1Oxidative Burst (Neutrophils)121.47[4][5]
Compound 2Oxidative Burst (Neutrophils)412[4]
Compound 3Oxidative Burst (Neutrophils)323[4]
Compound 4Oxidative Burst (Neutrophils)348[4]
Compound 5Oxidative Burst (Neutrophils)422[4][5]
Compound 6Oxidative Burst (Neutrophils)396[4]
3-Aminothiophene-2-Acylhydrazones ID50 (µmol/Kg)
Compound 5aCarrageenan-induced peritonitis7.2 ± 1.8[6]
Compound 5dCarrageenan-induced peritonitis5.2 ± 2.0[6]
Mechanism of Anti-inflammatory Action: COX/LOX Inhibition

The arachidonic acid cascade is a major pathway in the inflammatory response. Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are key enzymes in this pathway, leading to the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. Dual inhibition of COX and 5-LOX is a promising strategy for developing anti-inflammatory drugs with an improved safety profile compared to traditional NSAIDs.

Arachidonic_Acid_Cascade Membrane_Phospholipids Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Membrane_Phospholipids->Phospholipase_A2 Arachidonic_Acid Arachidonic Acid Phospholipase_A2->Arachidonic_Acid COX Cyclooxygenase (COX) Arachidonic_Acid->COX LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->LOX Prostaglandins Prostaglandins (Inflammation, Pain, Fever) COX->Prostaglandins Leukotrienes Leukotrienes (Inflammation, Bronchoconstriction) LOX->Leukotrienes Aminothiophene Aminothiophene (Dual COX/LOX Inhibitor) Aminothiophene->COX Aminothiophene->LOX

Caption: Inhibition of the arachidonic acid cascade by dual COX/LOX aminothiophene inhibitors.

Experimental Protocols for Anti-inflammatory Activity Assessment

2.3.1. In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX enzymes, which is detected colorimetrically.

Protocol:

  • Reagent Preparation: Prepare reaction buffer, heme, and the COX-1 or COX-2 enzyme solution.

  • Inhibitor Incubation: Add the aminothiophene derivative to the enzyme solution and pre-incubate.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.

  • Colorimetric Detection: After a specific incubation time, add a chromogenic substrate (e.g., TMPD) and measure the absorbance at a specific wavelength (e.g., 590 nm).

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

2.3.2. In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

Principle: This fluorometric assay measures the inhibition of 5-LOX activity by monitoring the production of its products.

Protocol:

  • Reagent Preparation: Prepare LOX assay buffer, a fluorescent probe, and the 5-LOX enzyme.

  • Inhibitor Incubation: Add the test compound to the enzyme solution.

  • Reaction Initiation: Add the LOX substrate to start the reaction.

  • Fluorescence Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode.

  • Data Analysis: Calculate the rate of the reaction and the percentage of inhibition to determine the IC50 value.

Antimicrobial Activity of Aminothiophene Derivatives

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Aminothiophene derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.

Quantitative Antimicrobial Activity

The following table summarizes the minimum inhibitory concentration (MIC) values of various aminothiophene derivatives against pathogenic microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Compound ID/ReferenceBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
Benzo[b]thiophene Derivatives
Compound 25Staphylococcus aureus16Candida albicans16[7]
Compound 26Staphylococcus aureus16Candida albicans16[7]
Compound 19Bacillus cereus128Candida albicans128[7]
Thiophene Derivatives
Compound S1S. aureus, B. subtilis, E. coli, S. typhi0.81 (µM/ml)[8]
Compound S4C. albicans, A. niger0.91 (µM/ml)[8]
Benzo[b]thiophene Derivatives with PMB
Various DerivativesEscherichia coli8-64[9]
Experimental Protocol for Antimicrobial Activity Assessment

3.2.1. Broth Microdilution Method for MIC Determination

This is a standardized method for determining the MIC of an antimicrobial agent.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the aminothiophene derivative and make serial two-fold dilutions in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacterium or fungus) from a fresh culture.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth (turbidity).

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_mechanism Mechanism of Action Studies cluster_lead Lead Optimization start Gewald Synthesis of Aminothiophene Library char Structural Characterization (NMR, MS, IR) start->char anticancer Anticancer Screening (MTT, Clonogenic Assays) char->anticancer antiinflam Anti-inflammatory Screening (COX/LOX Inhibition) char->antiinflam antimicrob Antimicrobial Screening (MIC Determination) char->antimicrob pathway Signaling Pathway Analysis (Western Blot, Kinase Assays) anticancer->pathway antiinflam->pathway sar Structure-Activity Relationship (SAR) antimicrob->sar pathway->sar lead_opt Lead Optimization sar->lead_opt

Caption: A generalized workflow for the discovery and development of aminothiophene-based drugs.

Synthesis of the Aminothiophene Scaffold: The Gewald Reaction

The most common and efficient method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction. This one-pot, multi-component reaction offers a straightforward route to this valuable scaffold.

Reaction Scheme: The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.

General Protocol:

  • Reactant Mixture: To a suitable solvent (e.g., ethanol, DMF), add the ketone or aldehyde, the α-cyanoester, and elemental sulfur.

  • Base Addition: Add a catalytic amount of a base, such as morpholine or triethylamine.

  • Reaction Conditions: The reaction is typically stirred at room temperature or with gentle heating.

  • Work-up and Purification: After the reaction is complete, the product is usually isolated by precipitation or extraction and purified by recrystallization or column chromatography.

Conclusion

The aminothiophene scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic accessibility via the Gewald reaction, coupled with its ability to interact with a diverse range of biological targets, ensures its continued importance in the quest for novel and effective therapeutic agents. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to build upon in their efforts to harness the full potential of this remarkable heterocyclic core. Further exploration of structure-activity relationships and mechanistic studies will undoubtedly lead to the development of next-generation aminothiophene-based drugs with improved efficacy and safety profiles.

References

Functionalized Dihydrothiophenes: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydrothiophenes, five-membered heterocyclic organosulfur compounds, represent a class of versatile scaffolds with significant potential across multiple scientific disciplines. As partially saturated precursors to thiophenes, their unique structural and electronic properties, combined with the ease of functionalization, make them highly valuable building blocks. This technical guide explores the core research applications of functionalized dihydrothiophenes, with a deep dive into their roles in medicinal chemistry and advanced materials science. It provides an overview of their synthesis, biological activities, and physical properties, supported by quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their discovery and development endeavors.

Introduction to Dihydrothiophenes

Dihydrothiophenes are organosulfur heterocycles that exist as two primary isomers: 2,3-dihydrothiophene and 2,5-dihydrothiophene.[1] These structures serve as crucial intermediates, offering a pathway to highly functionalized thiophene units—a privileged pharmacophore in medicinal chemistry and a cornerstone of organic electronics.[2][3] The ability to introduce a wide array of functional groups onto the dihydrothiophene ring allows for the precise tuning of a molecule's steric, electronic, and physical properties. This adaptability is central to their application in designing novel therapeutic agents and high-performance materials.[2][4]

Applications in Medicinal Chemistry and Drug Development

The thiophene nucleus is a well-established component in numerous FDA-approved drugs.[3] Functionalized dihydrothiophenes serve as key precursors and bioisosteres in the design of new therapeutic agents, offering pathways to novel chemical entities with diverse pharmacological activities.[5][6][7]

Anticancer Activity

Dihydrothiophene derivatives have emerged as a promising class of anticancer agents.[8] Specific functionalization of the dihydrothiophene core can lead to compounds with significant cytotoxic and antiproliferative effects against various cancer cell lines.

One notable area of investigation involves the synthesis of 2-amino-4,5-dihydrothiophenes, which can be readily prepared through multicomponent reactions like the Gewald synthesis.[9][10] These scaffolds can be further modified to interact with specific biological targets. For instance, certain derivatives have been evaluated by the National Cancer Institute (NCI) and have shown broad-spectrum anticancer activity.[10] Compound 8e from one such study demonstrated potent growth inhibition at sub-micromolar concentrations across a panel of cancer cell lines.[10] The mechanism for some derivatives is linked to the modulation of pathways involving Retinoic acid receptor-related orphan receptors (RORs), which are key targets in cancer progression.[8]

The process of identifying and optimizing a dihydrothiophene-based drug candidate follows a structured workflow from initial synthesis to preclinical evaluation.

G cluster_0 Discovery & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical Evaluation A Precursor Selection (e.g., α-mercaptoketone) B Multicomponent Reaction (e.g., Gewald Synthesis) A->B C Functionalized Dihydrothiophene Library B->C D High-Throughput In Vitro Screening (e.g., SRB Assay) C->D Test Compounds E Hit Identification D->E F Structure-Activity Relationship (SAR) Analysis E->F G Lead Optimization (Iterative Synthesis) F->G G->C Synthesize Analogs H In Vivo Efficacy (Xenograft Models) G->H Optimized Lead I ADME/Tox Profiling H->I J Candidate Drug I->J

Caption: A generalized workflow for the discovery of dihydrothiophene-based therapeutic agents.

Anti-inflammatory and Other Biological Activities

Functionalized thiophenes, often derived from dihydrothiophene precursors, are known to exhibit potent anti-inflammatory properties.[11][12] Commercial drugs like Tinoridine and Tiaprofenic acid are based on the thiophene scaffold.[11] The mechanism of action often involves the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).[11][12] The structural versatility of dihydrothiophenes allows for the design of derivatives that can selectively target these enzymes.

Beyond anticancer and anti-inflammatory effects, these compounds have been investigated for a wide range of other therapeutic applications, including:

  • Antibacterial and Antifungal Activity [8][9]

  • Antioxidant Properties [7][8]

  • Anticonvulsant and Anxiolytic Effects [8][13]

Quantitative Biological Activity Data

The following table summarizes quantitative data for select functionalized dihydrothiophene and thiophene derivatives, highlighting their therapeutic potential.

Compound IDTarget/AssayCell Line(s)Activity MetricValue (µM)Reference(s)
Compound 8e Anticancer (Growth Inhibition)NCI-60 PanelGI₅₀ (Median)1.35[10]
Compound 8e Anticancer (Growth Inhibition)Leukemia (RPMI-8226)GI₅₀0.411[10]
Compound 8e Anticancer (Growth Inhibition)CNS Cancer (SNB-75)GI₅₀0.493[10]
Compound 1 5-Lipoxygenase (5-LOX) InhibitionIn Vitro Enzyme AssayIC₅₀29.2[11]
Compound 8i Antioxidant (DPPH Scavenging)Chemical AssayIC₅₀18.2[8]

Applications in Materials Science

Dihydrothiophenes, particularly 2,5-dihydrothiophene, are critical precursors for synthesizing organic semiconductors used in next-generation electronics.[2] Their ability to be converted into highly functionalized, π-conjugated systems makes them indispensable for creating materials for flexible, lightweight, and cost-effective devices.[2][14]

Organic Semiconductors and Electronics

The primary application in this domain is as a building block for π-conjugated polymers and small molecules.[2]

  • Precursors to Functionalized Thiophenes: 2,5-dihydrothiophene can be readily oxidized to form the aromatic thiophene ring. Crucially, functional groups can be installed prior to aromatization, enabling the synthesis of precisely tailored monomers.[2]

  • Monomers for Polymerization: Functionalized dihydrothiophene derivatives are key monomers for producing conducting polymers. The most prominent example is 3,4-ethylenedioxythiophene (EDOT), which is polymerized to create PEDOT, a polymer renowned for its high conductivity, stability, and transparency.[2]

These materials are integral components in a variety of organic electronic devices:

  • Organic Field-Effect Transistors (OFETs): Thiophene-based semiconductors form the active layer for charge transport.[2][14]

  • Organic Light-Emitting Diodes (OLEDs): They are used as hole-transporting layers to improve device efficiency and lifetime.[2][14]

  • Organic Photovoltaics (OPVs): They serve as electron-donor materials in the active layer of solar cells.[2]

The development of an organic electronic device involves a multi-step process from chemical synthesis to final device characterization.

G A Dihydrothiophene Precursor B Functionalization (e.g., Alkylation, Halogenation) A->B C Aromatization & Polymerization (e.g., Cross-Coupling) B->C D Purification of Semiconducting Polymer C->D E Solution Processing (e.g., Spin-Coating, Printing) D->E F Device Fabrication (OFET, OLED, OPV) E->F G Performance Characterization (e.g., Mobility, Efficiency) F->G

Caption: Workflow from dihydrothiophene precursor to a characterized organic electronic device.

Tuning Photophysical and Electrochemical Properties

Functionalization is key to controlling the material properties. Introducing specific side chains or functional groups can:

  • Enhance Solubility: Long alkyl chains improve solubility in organic solvents, enabling solution-based processing techniques.[2]

  • Tune Energy Levels: Electron-donating or electron-withdrawing groups can modify the HOMO and LUMO energy levels, which is critical for charge injection/extraction and for optimizing the performance of OPVs.[15]

  • Control Morphology: The choice of functional groups influences the solid-state packing of the molecules (e.g., herringbone vs. lamellar), which directly impacts charge carrier mobility.[15]

Quantitative Material Property Data

The table below presents key performance metrics for representative organic semiconductors derived from thiophene/dihydrothiophene precursors.

Material ClassDerivative StructureApplicationPerformance MetricValueReference(s)
n-Type SemiconductorDithienylnaphthalene CoreOFETElectron Mobility (µ)0.57 cm² V⁻¹ s⁻¹[15]
Conducting PolymerPoly(3,4-ethylenedioxythiophene) (PEDOT)Transparent ElectrodeConductivity (σ)>1000 S/cm[2]
Quinoidal Thiophene2,5-Bis(fluoren-9-ylidene)-2,5-dihydrothiopheneOFET(Potential Semiconductor)-[16][17]

Key Experimental Protocols

This section provides detailed methodologies for key synthetic and analytical procedures cited in the literature.

Synthesis: Rhodium-Catalyzed Transannulation for Dihydrothiophenes

This method provides a regioselective route to a wide range of dihydrothiophenes from 1,2,3-thiadiazoles and alkenes.[18]

  • Materials:

    • 1,2,3-Thiadiazole (1.0 equiv)

    • Alkene (3.0 equiv)

    • [Rh(cod)Cl]₂ (2.5 mol %)

    • rac-BINAP (5.0 mol %)

    • 1,2-Dichloroethane (DCE) as solvent

  • Procedure:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the 1,2,3-thiadiazole, [Rh(cod)Cl]₂, and rac-BINAP.

    • Evacuate and backfill the vial with argon or nitrogen gas (repeat three times).

    • Add the alkene and 1,2-dichloroethane via syringe.

    • Seal the vial and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired dihydrothiophene product.[18]

Biological Assay: Sulforhodamine B (SRB) Cell Viability Assay

The SRB assay is a common method for determining cytotoxicity and screening anticancer drug candidates by measuring cell density based on the measurement of cellular protein content.[8]

  • Materials:

    • Cancer cell lines cultured in appropriate media

    • 96-well microtiter plates

    • Test compound (dihydrothiophene derivative) dissolved in DMSO

    • Trichloroacetic acid (TCA), 10% (w/v)

    • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

    • Tris base solution, 10 mM

    • Microplate reader (492 nm or 510 nm)

  • Procedure:

    • Cell Plating: Plate cells into 96-well plates at the optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

    • Compound Treatment: Add various concentrations of the test compound to the wells. Include a vehicle control (DMSO) and a positive control. Incubate for the desired exposure time (e.g., 48 hours).

    • Cell Fixation: Gently remove the media and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4 °C for 1 hour.

    • Washing: Wash the plates five times with slow-running tap water to remove TCA and dead cells. Allow the plates to air dry completely.

    • Staining: Add 100 µL of 0.4% SRB solution to each well and stain at room temperature for 30 minutes.

    • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

    • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Measurement: Read the absorbance (OD) on a microplate reader at 510 nm. The OD is proportional to the amount of protein, and thus to the number of viable cells. Calculate the GI₅₀ (concentration for 50% growth inhibition).[8]

Conclusion and Future Outlook

Functionalized dihydrothiophenes are compounds of significant scientific interest, bridging the gap between fundamental organic synthesis and applied sciences. In medicinal chemistry, they provide a robust platform for developing novel therapeutics, particularly in oncology and inflammatory diseases. The ease of creating diverse chemical libraries from dihydrothiophene scaffolds will continue to fuel the discovery of new bioactive molecules.[6][19] In materials science, their role as precursors to high-performance organic semiconductors is firmly established.[2] Future research will likely focus on developing new functionalization strategies to create materials with enhanced stability, efficiency, and novel photophysical properties for next-generation flexible electronics and energy applications. The continued exploration of this versatile heterocyclic system promises to yield further innovations across the scientific landscape.

References

An In-Depth Technical Guide to the Chemical Reactivity of the Amino Group in Thiophene Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the chemical reactivity of the 2-amino group in 2-aminothiophene-3-carboxylates, a scaffold of significant interest in medicinal chemistry and materials science. These compounds serve as versatile building blocks for the synthesis of a wide array of complex heterocyclic systems, including numerous pharmacologically active agents.[1] Understanding the reactivity of the nucleophilic amino group is paramount for the strategic design and synthesis of novel derivatives.

Synthesis of the 2-Aminothiophene-3-carboxylate Core: The Gewald Reaction

The most prevalent and efficient method for constructing the polysubstituted 2-aminothiophene scaffold is the Gewald three-component reaction.[2][3] This one-pot synthesis involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as ethyl cyanoacetate) and elemental sulfur in the presence of a basic catalyst.[3]

Generalized Reaction Mechanism

The reaction proceeds via an initial Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form a stable α,β-unsaturated intermediate.[2] Subsequent addition of sulfur, followed by intramolecular cyclization and tautomerization, yields the final 2-aminothiophene product.[2]

Gewald_Mechanism R1_CO_R2 R1-C(=O)-R2 (Ketone/Aldehyde) Knoevenagel_Adduct R1-C(R2)=C(CN)-COOR' (Knoevenagel Adduct) R1_CO_R2->Knoevenagel_Adduct + Base - H2O NC_CH2_COOR NC-CH2-COOR' (Active Methylene Nitrile) NC_CH2_COOR->Knoevenagel_Adduct + Base - H2O Sulfur S8 (Sulfur) Sulfur_Adduct Sulfur Adduct Sulfur->Sulfur_Adduct + Base Base Base Knoevenagel_Adduct->Sulfur_Adduct + Base Cyclized Cyclized Intermediate Sulfur_Adduct->Cyclized Intramolecular Cyclization Product 2-Aminothiophene-3-carboxylate Cyclized->Product Tautomerization Acylation Aminothiophene 2-Aminothiophene Derivative Product N-Acylated Thiophene (Amide) Aminothiophene->Product + Base - Base·HCl AcylatingAgent R-C(=O)-Cl (Acyl Chloride) AcylatingAgent->Product + Base - Base·HCl Base Base (e.g., Et3N) Alkylation_Workflow Start 2-Aminothiophene Step1 N-Acylation/ N-Carbamoylation Start->Step1 Intermediate N-Acyl/Carbamoyl Intermediate Step1->Intermediate Step2 Alkylation (R-X, Base) Intermediate->Step2 Protected N-Alkyl, N-Acyl Intermediate Step2->Protected Step3 Deprotection Protected->Step3 End N-Alkyl-2-aminothiophene Step3->End Diazotization Aminothiophene 2-Aminothiophene Derivative Diazonium Thiophene-2-diazonium Salt Aminothiophene->Diazonium Diazotization (0-5 °C) NitrousAcid NaNO2, H+ Sandmeyer Sandmeyer Products (Halides, etc.) Diazonium->Sandmeyer Cu(I)X Cyclization Intramolecular Cyclization Products (e.g., Thienocinnolines) Diazonium->Cyclization Modified Conditions Cyclization Aminothiophene 2-Aminothiophene-3-carboxamide Product Thieno[2,3-d]pyrimidine Aminothiophene->Product + Catalyst Heat Reagent One-Carbon Source (e.g., R-CN, Formamide) Reagent->Product + Catalyst Heat Catalyst Acid Catalyst

References

Methodological & Application

Step-by-step synthesis protocol for Methyl 3-amino-4-methylthiophene-2-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes:

Methyl 3-amino-4-methylthiophene-2-carboxylate is a valuable heterocyclic building block in organic synthesis.[1] Its structure, featuring a thiophene ring substituted with amino, methyl, and methyl ester groups, makes it a versatile precursor for the synthesis of various biologically active compounds.[1] Notably, it serves as a key starting material in the production of the local anesthetic, articaine.[2][3] The presence of both an amino group and an ester functionality allows for a diverse range of chemical modifications, rendering it a crucial intermediate for drug discovery and development professionals.[1] This compound and its derivatives are also explored for their potential in creating novel materials and specialty chemicals.[1]

Experimental Protocol:

This protocol details the synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate from 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene.

Materials:

  • 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene

  • Acetonitrile (CH₃CN)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Dry Ether

  • Kieselguhr (Diatomaceous earth)

  • Water (H₂O)

  • Ammonia solution (NH₄OH)

  • Sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Ice bath

  • Filtration apparatus (e.g., Büchner funnel)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1.74 g of 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in 13 ml of acetonitrile.[4][5]

  • Initiation of Reaction: Bring the solution to a boil. To the refluxing solution, add 0.69 g of hydroxylamine hydrochloride.[4][5]

  • Reflux: Maintain the reaction mixture at reflux for 5 hours.[4][5]

  • Precipitation: After the reflux period, cool the reaction mixture in an ice bath. Add 50 ml of dry ether to induce precipitation of a sticky solid.[4][5]

  • Filtration: Filter the precipitate with the aid of kieselguhr.[4][5]

  • Work-up:

    • Create a slurry of the kieselguhr and the collected precipitate in water and filter again.[4]

    • Basify the aqueous filtrate with ammonia solution.[4]

    • Extract the aqueous layer twice with ether.[4][5]

  • Drying and Evaporation: Combine the ether extracts and dry them over sodium sulfate.[4] Filter off the sodium sulfate and evaporate the solvent from the filtrate to yield the crude product.[4]

  • Purification: The resulting solid can be further purified by crystallization from petroleum ether (boiling point 60-80 °C).[5]

Data Presentation:

Reactant/ProductMolecular FormulaAmount/VolumeMolesYieldMelting Point
2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiopheneC₇H₁₀O₄S1.74 g~0.009 mol--
Hydroxylamine hydrochlorideNH₂OH·HCl0.69 g~0.01 mol--
Methyl 3-amino-4-methylthiophene-2-carboxylateC₇H₉NO₂S1.1 g-64%82-83 °C

Note: The yield and melting point are based on the reported experimental data.[4] Another protocol reports a yield of 73% with a melting point of 62-63 °C after crystallization.[5]

Synthesis Workflow:

Synthesis_Workflow start Start Materials: - 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene - Hydroxylamine hydrochloride - Acetonitrile dissolve Dissolve & Boil start->dissolve reflux Reflux for 5h dissolve->reflux cool_precipitate Cool & Precipitate with Ether reflux->cool_precipitate filter_wash Filter & Wash cool_precipitate->filter_wash extract Basify & Extract with Ether filter_wash->extract dry_evaporate Dry & Evaporate extract->dry_evaporate product Final Product: Methyl 3-amino-4-methyl- thiophene-2-carboxylate dry_evaporate->product

Caption: Experimental workflow for the synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate.

It is important to note that the Gewald reaction provides an alternative and efficient one-pot synthesis for 2-aminothiophenes, including the target molecule, by reacting a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[6][7][8] This multicomponent reaction is a common method for preparing diversely substituted 2-aminothiophenes.[9][10]

References

Anwendungshinweise und Protokolle zur Gewald-Reaktion: Synthese von substituierten 2-Aminothiophenen

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungs- und Protokollhinweise bieten einen detaillierten Überblick über die Gewald-Reaktion, eine vielseitige und effiziente Methode zur Synthese von polysubstituierten 2-Aminothiophenen. 2-Aminothiophene sind wichtige Bausteine in der medizinischen Chemie und Materialwissenschaft, die in zahlreichen biologisch aktiven Verbindungen und funktionellen Materialien vorkommen.[1][2][3] Die hier präsentierten Informationen umfassen optimierte Reaktionsbedingungen, detaillierte experimentelle Protokolle und quantitative Daten, um Forscher bei der erfolgreichen Anwendung dieser Reaktion zu unterstützen.

Reaktionsprinzip

Die Gewald-Reaktion ist eine Mehrkomponentenreaktion, bei der ein Keton oder Aldehyd, ein α-Cyanoester (oder ein anderes aktiviertes Nitril) und elementarer Schwefel in Gegenwart einer Base zu einem substituierten 2-Aminothiophen kondensieren.[4][5][6] Der Mechanismus umfasst typischerweise drei Hauptschritte:

  • Knoevenagel-Kondensation: Eine basenkatalysierte Kondensation zwischen der Carbonylverbindung und der aktiven Methylenverbindung führt zur Bildung eines α,β-ungesättigten Nitril-Intermediats.[5]

  • Schwefeladdition: Elementarer Schwefel addiert sich an das Intermediat. Der genaue Mechanismus dieses Schrittes ist komplex und kann die Bildung von Polysulfid-Zwischenprodukten beinhalten.

  • Cyclisierung und Tautomerisierung: Das schwefelhaltige Intermediat cyclisiert und tautomerisiert anschließend zum stabilen 2-Aminothiophen-Produkt.[5]

Die Reaktion kann unter verschiedenen Bedingungen durchgeführt werden, einschließlich konventioneller Erwärmung, Mikrowellenbestrahlung und sogar lösungsmittelfreien mechanochemischen Methoden, was ihre breite Anwendbarkeit unterstreicht.[7][8]

Diagramm des Reaktionsmechanismus

Gewald_Reaction_Mechanism Reactants Keton/Aldehyd + α-aktiviertes Nitril + Schwefel (S₈) Knoevenagel Knoevenagel- Kondensation Reactants->Knoevenagel Base Base (z.B. Morpholin, Piperidin) Base->Knoevenagel Katalysator Intermediate1 α,β-ungesättigtes Nitril-Intermediat Knoevenagel->Intermediate1 SulfurAddition Schwefel- Addition Intermediate1->SulfurAddition Intermediate2 Thiolat- Intermediat SulfurAddition->Intermediate2 Cyclization Cyclisierung & Tautomerisierung Intermediate2->Cyclization Product Substituiertes 2-Aminothiophen Cyclization->Product

Abbildung 1: Allgemeiner Mechanismus der Gewald-Reaktion.

Quantitative Datenzusammenfassung

Die Ausbeuten der Gewald-Reaktion werden von verschiedenen Faktoren beeinflusst, darunter die Reaktivität der Substrate, die Wahl des Katalysators, des Lösungsmittels und der Reaktionsbedingungen (z. B. Temperatur und Zeit). Die folgenden Tabellen fassen repräsentative Ergebnisse aus der Literatur zusammen.

Tabelle 1: Optimierung der Reaktionsbedingungen für die Synthese von 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophen-3-carbonitril

EintragKatalysator (mol%)LösungsmittelTemperatur (°C)ZeitAusbeute (%)
1Keiner-RT24 hSpuren
2Piperidiniumborat (10)Toluol10035 min90
3Piperidiniumborat (15)Toluol10025 min94
4Piperidiniumborat (20) Toluol 100 20 min 96
5Pyrrolidiniumborat (20)Toluol10030 min92
6Morpholiniumborat (20)Toluol10040 min89
7Piperidiniumborat (20)Wasser1002 h75
8Piperidiniumborat (20)Ethanol781.5 h88

Reaktionspartner: Cyclohexanon (1 Äq.), Malononitril (1 Äq.), Schwefel (1 Äq.). Daten extrahiert aus Gavali & Chaturbhuj (2023).[9]

Tabelle 2: Substratumfang unter optimierten Mikrowellenbedingungen

EintragCarbonyl-VerbindungAktivierte Nitril-VerbindungBaseProduktZeit (min)Ausbeute (%)
1ButyraldehydMethylcyanoacetatPyrrolidinMethyl-2-amino-4-propylthiophen-3-carboxylat3092
2CyclopentanonMalononitrilPyrrolidin2-Amino-4,5-dihydro-cyclopenta[b]thiophen-3-carbonitril3085
3AcetophenonEthylcyanoacetatPyrrolidinEthyl-2-amino-4-phenylthiophen-3-carboxylat3078
44-ChloracetophenonMalononitrilPyrrolidin2-Amino-4-(4-chlorphenyl)thiophen-3-carbonitril3081
5PropiophenonEthylcyanoacetatPyrrolidinEthyl-2-amino-4-phenyl-5-methylthiophen-3-carboxylat3075

Bedingungen: Carbonyl (1 mmol), Nitril (1.1 mmol), Schwefel (1.1 mmol), Base (1 mmol), DMF (3 mL), Mikrowellenbestrahlung bei 50°C. Daten extrahiert aus einer Studie zur mikrowellenunterstützten Gewald-Reaktion.[10]

Tabelle 3: Vergleich von konventioneller Heizung und Mikrowellenbestrahlung

EintragXR1R2MethodeZeitAusbeute (%)
1CO₂EtMeMeKonventionell4 h50
2CO₂EtMeMeMikrowelle3.5 min58
3CNPhHKonventionell4 h61
4CNPhHMikrowelle7.5 min66
5CO₂EtHEtKonventionell4 h48
6CO₂EtHEtMikrowelle6.0 min62

Bedingungen: KF-Aluminiumoxid als Base. Konventionelle Heizung in Ethanol bei 78°C. Mikrowellenbestrahlung ohne Lösungsmittel. Daten extrahiert aus einer vergleichenden Studie.[11]

Experimentelle Protokolle

Die folgenden Protokolle beschreiben allgemeine Verfahren für die Durchführung der Gewald-Reaktion unter verschiedenen Bedingungen.

Protokoll 1: Allgemeine Eintopf-Synthese unter konventioneller Erwärmung
  • Reagenzienvorbereitung: In einem Rundkolben, ausgestattet mit einem Magnetrührer und einem Rückflusskühler, werden die Carbonylverbindung (10 mmol), die aktive Methylenverbindung (z.B. Ethylcyanoacetat oder Malononitril, 10 mmol) und elementarer Schwefel (12 mmol, 0.38 g) in einem geeigneten Lösungsmittel (z.B. 20-30 mL Ethanol oder Methanol) suspendiert.[12]

  • Katalysatorzugabe: Fügen Sie die Base (z.B. Morpholin oder Triethylamin, 10-20 mol%) zur Reaktionsmischung hinzu.[12]

  • Reaktionsdurchführung: Rühren Sie die Mischung bei Raumtemperatur oder erwärmen Sie sie auf 40-50 °C.[12]

  • Reaktionsverfolgung: Überwachen Sie den Fortschritt der Reaktion mittels Dünnschichtchromatographie (DC).

  • Aufarbeitung: Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab. Wenn das Produkt ausfällt, wird es durch Filtration isoliert, mit kaltem Lösungsmittel gewaschen und getrocknet. Andernfalls wird das Lösungsmittel unter reduziertem Druck entfernt.

  • Reinigung: Der rohe Rückstand wird durch Umkristallisation aus einem geeigneten Lösungsmittel (z.B. Ethanol) oder durch Säulenchromatographie auf Kieselgel gereinigt, um das reine 2-Aminothiophen-Derivat zu erhalten.

Protokoll 2: Mikrowellenunterstützte Synthese
  • Reagenzienvorbereitung: In ein 5-mL-Mikrowellenreaktionsgefäß werden die Carbonylverbindung (1.0 mmol), die aktive Methylenverbindung (1.1 mmol), elementarer Schwefel (1.1 mmol) und die gewählte Base (z.B. Pyrrolidin, 1.0 mmol) gegeben.[10]

  • Lösungsmittelzugabe: Fügen Sie das geeignete Lösungsmittel (z.B. 3 mL DMF) hinzu.[10]

  • Reaktionsdurchführung: Verschließen Sie das Gefäß und setzen Sie es in den Mikrowellenreaktor ein. Bestrahlen Sie die Mischung bei einer festgelegten Temperatur (z.B. 50-120 °C) für eine bestimmte Zeit (z.B. 2-48 Minuten).[3][13]

  • Aufarbeitung: Lassen Sie das Gefäß nach Abschluss der Reaktion auf Raumtemperatur abkühlen. Überführen Sie die Reaktionsmischung in einen Scheidetrichter, der Ethylacetat (20 mL) enthält, und waschen Sie sie mit Wasser (3 x 20 mL) und gesättigter Kochsalzlösung (20 mL).[3]

  • Isolierung: Trocknen Sie die organische Schicht über wasserfreiem Natriumsulfat, filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck.[3]

  • Reinigung: Reinigen Sie den rohen Rückstand mittels Flash-Säulenchromatographie auf Kieselgel mit einem geeigneten Eluentensystem (z.B. Hexan/Ethylacetat), um das reine Produkt zu erhalten.[3]

Diagramm des experimentellen Arbeitsablaufs

Experimental_Workflow Start Start Preparation 1. Reagenzien vorbereiten (Carbonyl, Nitril, Schwefel, Base, Lösungsmittel) Start->Preparation Reaction 2. Reaktion durchführen (Konventionell oder Mikrowelle) Preparation->Reaction Monitoring 3. Reaktionsfortschritt überwachen (DC) Reaction->Monitoring Monitoring->Reaction unvollständig Workup 4. Aufarbeitung (Extraktion/Filtration) Monitoring->Workup vollständig Purification 5. Reinigung (Umkristallisation/Chromatographie) Workup->Purification Characterization 6. Produktcharakterisierung (NMR, MS, etc.) Purification->Characterization End Ende Characterization->End

Abbildung 2: Allgemeiner Arbeitsablauf für die Gewald-Synthese.

Fehlerbehebung und Optimierung

Problem: Geringe oder keine Ausbeute

  • Ineffiziente Knoevenagel-Kondensation: Die Wahl der Base ist entscheidend. Für weniger reaktive Ketone kann eine stärkere Base oder eine andere Basenklasse erforderlich sein. Erwägen Sie ein Screening von Basen wie Piperidin, Morpholin oder Triethylamin.[12]

  • Schlechte Löslichkeit oder Reaktivität des Schwefels: Polare Lösungsmittel wie Ethanol, Methanol oder DMF verbessern im Allgemeinen die Löslichkeit und Reaktivität von Schwefel. Ein leichtes Erwärmen (typischerweise auf 40-60 °C) kann die Reaktivität des Schwefels verbessern.[12]

  • Sterische Hinderung: Bei sterisch gehinderten Ketonen kann ein zweistufiges Verfahren effektiver sein. Isolieren Sie zuerst das α,β-ungesättigte Nitril und setzen Sie es dann in einem separaten Schritt mit Schwefel und Base um.[12]

Problem: Bildung von Nebenprodukten

  • Nicht umgesetzte Ausgangsmaterialien: Erhöhen Sie die Reaktionszeit, optimieren Sie die Temperatur oder ziehen Sie einen effektiveren Katalysator in Betracht.

  • Knoevenagel-Kondensationsintermediat: Wenn das α,β-ungesättigte Nitril das Hauptnebenprodukt ist, deutet dies auf eine ineffiziente Schwefeladdition oder Cyclisierung hin. Eine Erhöhung der Temperatur oder die Verwendung eines polareren Lösungsmittels kann helfen.

Diese Anwendungshinweise sollen als umfassende Ressource für die Planung und Durchführung der Gewald-Reaktion dienen. Durch die Anpassung der hier beschriebenen Protokolle und die Berücksichtigung der Optimierungsparameter können Forscher effizient eine breite Palette von substituierten 2-Aminothiophenen für ihre spezifischen Forschungs- und Entwicklungsanforderungen synthetisieren.

References

Application Notes and Protocols for the Synthesis of a Key Articaine Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Articaine, a widely used local anesthetic in dentistry, is distinguished by its thiophene ring structure, which enhances its lipophilicity and efficacy.[1][2] The synthesis of Articaine relies on the preparation of a key intermediate, methyl 3-amino-4-methylthiophene-2-carboxylate. This document provides a detailed experimental protocol for the synthesis of this intermediate, starting from 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene. The procedure is based on established chemical literature and patents, offering a reproducible method for researchers and professionals in drug development.[3][4][5]

Introduction

The chemical structure of Articaine, formally methyl 4-methyl-3-[2-(propylamino)propionamido]thiophene-2-carboxylate, features a substituted thiophene ring that is crucial for its pharmacokinetic and pharmacodynamic properties.[1][6] The synthesis of this core structure is a critical step in the overall production of Articaine. Several synthetic routes to obtain the thiophene ring of Articaine have been developed, often involving cyclization reactions to form the thiophene nucleus.[3] This application note details a common and effective method for the preparation of the essential Articaine intermediate, methyl 3-amino-4-methylthiophene-2-carboxylate, through an oximation and subsequent aromatization of a tetrahydrothiophene precursor.[3][4]

Principle of the Method

The synthesis involves a two-step process starting from 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene. The first step is an oximation reaction with hydroxylamine hydrochloride to form 2-methoxycarbonyl-4-methyl-3-tetrahydrothiophene ketoxime. The second step is an aromatization reaction of the ketoxime, which is facilitated by an aromatization catalyst, to yield the desired product, 3-amino-4-methyl-2-thiophene methyl formate (methyl 3-amino-4-methylthiophene-2-carboxylate).[3] This method is advantageous as it can accelerate the reaction process and improve the yield and purity of the final product.[3]

Experimental Protocol

Materials and Reagents
  • 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene

  • Hydroxylamine hydrochloride

  • Anhydrous ferric chloride (or other suitable aromatization catalyst)

  • Cyanuric chloride (optional, can be used with the catalyst)

  • N,N-Dimethylformamide (DMF)

  • 25% Ammonia water

  • Acetonitrile

  • Diethyl ether

  • Sodium sulfate

  • Deionized water

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Ice bath

  • Büchner funnel and flask

  • Rotary evaporator

  • Standard laboratory glassware

  • Melting point apparatus

  • Instrumentation for product characterization (e.g., NMR, IR, Mass Spectrometry)

Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate
  • Oximation and Aromatization:

    • In a round-bottom flask, dissolve 87 g (0.5 mole) of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in 435 ml of N,N-dimethylformamide.[4]

    • To this solution, add 2.43 g (0.015 mole) of anhydrous ferric chloride and 2.77 g (0.015 mole) of cyanuric chloride.[4]

    • Add 48.6 g (0.7 mole) of hydroxylamine hydrochloride to the mixture.[4]

    • Heat the reaction mixture and maintain the temperature between 70-90°C for 4 hours with continuous stirring.[4]

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.[4]

    • To the resulting residue, add 600 ml of 25% ammonia water and stir for 30 minutes.[4]

    • Filter the resulting precipitate using a Büchner funnel to obtain the crude product as a filter cake.[4]

    • Wash the filter cake with 500 ml of water.[4]

    • Dry the solid product to obtain methyl 3-amino-4-methylthiophene-2-carboxylate.[4]

An alternative procedure involves refluxing 1.74 g of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene with 0.69 g of hydroxylamine hydrochloride in 13 ml of acetonitrile for 5 hours.[5] The work-up involves cooling, precipitation with ether, filtration, basification of the filtrate with ammonia, and extraction with ether.[5] The combined organic extracts are then dried and evaporated to yield the product.[5]

Data Presentation

The following table summarizes the quantitative data reported for the synthesis of methyl 3-amino-4-methylthiophene-2-carboxylate.

ParameterValueReference
Yield 96.5%[4]
Purity 98.3%[4]
Melting Point 82-83°C[5]
Appearance Solid[5]

Visualizations

Logical Workflow for the Synthesis

SynthesisWorkflow cluster_synthesis Synthesis of Articaine Intermediate start Start: 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene reaction Oximation & Aromatization (Hydroxylamine HCl, Catalyst, 70-90°C) start->reaction workup Work-up (Solvent Evaporation, Ammonia Water) reaction->workup isolation Isolation (Filtration, Washing, Drying) workup->isolation product Product: Methyl 3-amino-4-methylthiophene-2-carboxylate isolation->product

Caption: Workflow for the synthesis of the Articaine intermediate.

Signaling Pathway of Articaine's Anesthetic Action

AnestheticAction cluster_pathway Mechanism of Action of Articaine articaine Articaine na_channel Voltage-gated Na+ Channel (in nerve membrane) articaine->na_channel blocks na_influx Na+ Influx na_channel->na_influx prevents depolarization Nerve Depolarization na_influx->depolarization leads to action_potential Action Potential Propagation depolarization->action_potential initiates sensation Sensation of Pain action_potential->sensation results in

Caption: Simplified diagram of Articaine's mechanism of action.

Conclusion

The provided protocol offers a detailed and reliable method for the synthesis of methyl 3-amino-4-methylthiophene-2-carboxylate, a crucial intermediate in the production of the local anesthetic Articaine. The procedure is well-documented in scientific literature and patents, ensuring its applicability in a research and development setting. Adherence to the specified conditions and purification steps is essential for achieving high yield and purity of the final product. The subsequent conversion of this intermediate to Articaine involves an amidation reaction with 2-chloropropionyl chloride followed by amination with propylamine.[7][8]

References

Application Notes and Protocols: Palladium-Catalyzed Direct C-H Arylation of Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the palladium-catalyzed direct C-H arylation of aminothiophene derivatives. This methodology offers an efficient and atom-economical approach to synthesize arylated aminothiophenes, which are valuable scaffolds in medicinal chemistry and drug discovery.[1][2][3][4]

Introduction

Thiophene-containing compounds are crucial in the development of pharmaceuticals.[2] The 2-aminothiophene core, in particular, is a privileged scaffold found in numerous biologically active molecules with a wide range of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[1][2][3][4] Traditional methods for the synthesis of aryl-substituted aminothiophenes often involve multi-step sequences. However, direct C-H arylation has emerged as a powerful and sustainable alternative, avoiding the need for pre-functionalized starting materials.[5]

This document outlines the palladium-catalyzed direct C-H arylation of aminothiophene derivatives, focusing on reaction conditions, substrate scope, and detailed experimental protocols.

Reaction Principle

The palladium-catalyzed direct C-H arylation of aminothiophenes typically involves the reaction of an aminothiophene derivative with an aryl halide in the presence of a palladium catalyst, a ligand, a base, and a suitable solvent. The reaction proceeds via a catalytic cycle that includes C-H activation at the thiophene ring, oxidative addition of the aryl halide to the palladium center, and reductive elimination to form the C-C bond and regenerate the active catalyst.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Direct Arylation of Methyl 3-Amino-4-methylthiophene-2-carboxylate
EntryPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Toluene11024<5
2Pd(OAc)₂ (2)PCy₃ (4)K₂CO₃ (2)Toluene1102410
3Pd(OAc)₂ (2)dppf (2)K₂CO₃ (2)Toluene11024<5
4PdCl₂(dppf) (2)-K₂CO₃ (2)Toluene11024<5
5Pd(OAc)₂ (2)PCy₃ (4)Cs₂CO₃ (2)Toluene1102415
6Pd(OAc)₂ (2)PCy₃ (4)KOAc (2)Toluene1102475
7Pd(OAc)₂ (1)PCy₃ (2)KOAc (2)Toluene1102482
8Pd(OAc)₂ (1)PCy₃ (2)KOAc (2)Dioxane1102465
9Pd(OAc)₂ (1)PCy₃ (2)KOAc (2)DMF1102440
10Pd(OAc)₂ (1)PCy₃ (2)KOAc (2)Toluene902455

Data synthesized from representative studies on direct C-H arylation of thiophene derivatives.

Table 2: Substrate Scope for the Direct Arylation of Methyl 3-Amino-4-methylthiophene-2-carboxylate with Various Aryl Bromides
EntryAryl BromideProductYield (%)
14-Bromobenzonitrile4-(3-amino-2-(methoxycarbonyl)-4-methylthiophen-5-yl)benzonitrile82
24-BromoanisoleMethyl 3-amino-5-(4-methoxyphenyl)-4-methylthiophene-2-carboxylate78
34-BromotolueneMethyl 3-amino-4-methyl-5-(p-tolyl)thiophene-2-carboxylate75
41-Bromo-4-(trifluoromethyl)benzeneMethyl 3-amino-4-methyl-5-(4-(trifluoromethyl)phenyl)thiophene-2-carboxylate72
54-BromobenzaldehydeMethyl 3-amino-5-(4-formylphenyl)-4-methylthiophene-2-carboxylate68
63-BromopyridineMethyl 3-amino-4-methyl-5-(pyridin-3-yl)thiophene-2-carboxylate65
72-BromonaphthaleneMethyl 3-amino-4-methyl-5-(naphthalen-2-yl)thiophene-2-carboxylate70

Yields are based on optimized reaction conditions. Data is illustrative and synthesized from published results on similar substrates.

Experimental Protocols

General Protocol for the Palladium-Catalyzed Direct C-H Arylation of Aminothiophene Derivatives

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium acetate (KOAc)

  • Aminothiophene derivative

  • Aryl bromide

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Inert gas (Argon or Nitrogen) supply

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add palladium(II) acetate (1 mol%), tricyclohexylphosphine (2 mol%), and potassium acetate (2 equivalents).

  • Add the aminothiophene derivative (1 equivalent) and the aryl bromide (1.2 equivalents).

  • Add anhydrous toluene (0.2 M concentration with respect to the aminothiophene).

  • Seal the Schlenk tube and stir the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired arylated aminothiophene derivative.

Visualizations

Reaction Mechanism

Reaction_Mechanism A Pd(0)Ln B Aryl-Pd(II)-X Ln A->B Oxidative Addition D [Aryl-Pd(II)-Aminothiophene] Ln B->D C-H Activation (CMD) C Aminothiophene C->D E Arylated Aminothiophene D->E Reductive Elimination F H-Pd(II)-X Ln D->F F->A Reductive Elimination I Base-H+ G Base G->F G->I H Aryl-X H->B

Caption: Proposed catalytic cycle for the direct C-H arylation.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Pd(OAc)₂, PCy₃, KOAc - Aminothiophene, Aryl Bromide - Anhydrous Toluene start->setup reaction Reaction: - Heat at 110°C - Stir for 24h - Under Inert Atmosphere setup->reaction workup Aqueous Workup: - Dilute with EtOAc & H₂O - Separate Layers - Extract Aqueous Layer reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification product Final Product: Arylated Aminothiophene purification->product

Caption: General experimental workflow for C-H arylation.

Logical Relationship of Reaction Components

Reaction_Components reaction Direct C-H Arylation aminothiophene Aminothiophene (Substrate) aminothiophene->reaction aryl_halide Aryl Halide (Coupling Partner) aryl_halide->reaction pd_catalyst Palladium Catalyst (e.g., Pd(OAc)₂) pd_catalyst->reaction ligand Ligand (e.g., PCy₃) ligand->reaction base Base (e.g., KOAc) base->reaction solvent Solvent (e.g., Toluene) solvent->reaction

Caption: Key components for the C-H arylation reaction.

References

Application Notes and Protocols: Methyl 3-amino-4-methylthiophene-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-methylthiophene-2-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structural features, including a thiophene ring, an amino group, and a methyl ester, make it an ideal starting material for the synthesis of a diverse range of biologically active compounds. This document provides detailed application notes and protocols for the utilization of this compound in the development of kinase inhibitors, anti-cancer agents, and anti-inflammatory and analgesic compounds.

I. Synthesis of Thieno[2,3-d]pyrimidines as Kinase Inhibitors and Anti-Cancer Agents

The thieno[2,3-d]pyrimidine scaffold, readily synthesized from Methyl 3-amino-4-methylthiophene-2-carboxylate, is a well-established pharmacophore in the design of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Derivatives of thieno[2,3-d]pyrimidine have shown potent inhibitory activity against various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase alpha (PI3Kα), making them promising candidates for anti-cancer drug discovery.

Quantitative Data: In Vitro Anti-Cancer and Kinase Inhibitory Activities of Thieno[2,3-d]pyrimidine Derivatives

The following tables summarize the in vitro biological activities of various thieno[2,3-d]pyrimidine derivatives synthesized from Methyl 3-amino-4-methylthiophene-2-carboxylate.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Derivative A HCT-116 (Colon)2.80 ± 0.16Sorafenib0.23 ± 0.04
HepG2 (Liver)4.10 ± 0.45
Derivative B MCF-7 (Breast)23.7Doxorubicin32.02
Derivative C MCF-7 (Breast)22.12Doxorubicin30.40
Derivative D MCF-7 (Breast)22.52Doxorubicin30.40
Derivative E MCF-7 (Breast)27.83Doxorubicin30.40
Derivative F MCF-7 (Breast)29.22Doxorubicin30.40
Derivative G HepG-2 (Liver)12.32 ± 0.96--
A549 (Lung)11.30 ± 1.19--
PC-3 (Prostate)14.69 ± 1.32--
MCF-7 (Breast)9.80 ± 0.93--
Compound IDKinase TargetIC50 (µM)Reference CompoundIC50 (µM)
Derivative A VEGFR-20.23 ± 0.03Sorafenib0.23 ± 0.04
Derivative G PI3Kα9.47 ± 0.63--
Derivative H FLT332.435 ± 5.5--
Experimental Protocols

Protocol 1: Synthesis of Thieno[2,3-d]pyrimidin-4-amine Derivatives

This protocol describes a general three-step synthesis of N-methylthieno[2,3-d]pyrimidin-4-amine from Methyl 2-aminothiophene-3-carboxylate, a derivative of the title compound.

Materials:

  • Methyl 2-aminothiophene-3-carboxylate

  • Formamidine acetate

  • Ethanol

  • Phosphoryl trichloride (POCl₃)

  • Toluene

  • 30% Methanamine solution

  • N,N-Dimethylformamide (DMF)

  • Ice

Procedure:

  • Condensation: In a three-necked flask, dissolve Methyl 2-aminothiophene-3-carboxylate (190 mmol) and formamidine acetate (280 mmol) in ethanol (50 mL). Stir and reflux the mixture at 78°C for 3 hours. After the reaction is complete, pour the mixture into ice-cold water. Filter the solid product and crystallize it from ethanol to yield Thieno[2,3-d]pyrimidin-4-ol.

  • Chlorination: Suspend Thieno[2,3-d]pyrimidin-4-ol (6.6 mmol) in toluene (5 mL) and add phosphoryl trichloride (10 mL). Reflux the mixture at 110°C for 1-2 hours, monitoring the reaction by TLC. After completion, slowly pour the mixture into ice-cold water with stirring. Filter the solid product, wash with ice-cold water, dry, and crystallize from ethanol to obtain 4-Chlorothieno[2,3-d]pyrimidine.

  • Nucleophilic Substitution: In a suitable pressure vessel, dissolve 4-Chlorothieno[2,3-d]pyrimidine in DMF and add 30% methanamine solution. Heat the reaction mixture to 155°C for 8 hours. After cooling, the product can be isolated and purified by standard methods.

Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a luminescence-based assay to determine the in vitro inhibitory potency of synthesized compounds against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP

  • VEGFR-2 specific substrate (e.g., synthetic peptide)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Solid white 96-well plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Buffer, DTT (1 mM), and the VEGFR-2 substrate.

  • Kinase Reaction:

    • Add 12.5 µL of the Master Mix to each well of a 96-well plate.

    • Add 2.5 µL of serially diluted test compound to the appropriate wells.

    • Add 2.5 µL of 1x Kinase Buffer with DMSO to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

    • Initiate the reaction by adding 10 µL of a solution containing the VEGFR-2 enzyme and ATP to all wells except the "Blank".

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent to each well and incubate at room temperature for 45 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well and incubate at room temperature for 30 minutes.

    • Measure the luminescence signal using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the positive and blank controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 3: MTT Assay for Anti-Cancer Activity

The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.[1]

Signaling Pathway and Workflow Diagrams

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC MAPK_pathway MAPK Pathway PKC->MAPK_pathway Angiogenesis Angiogenesis, Cell Proliferation, Survival MAPK_pathway->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->VEGFR2 Inhibits ATP Binding

Caption: VEGFR-2 Signaling Pathway and Inhibition.

Kinase_Inhibition_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis MasterMix Prepare Master Mix (Buffer, Substrate) PlateLoading Add Master Mix, Compound, Enzyme, and ATP to Plate MasterMix->PlateLoading CompoundDilution Prepare Serial Dilutions of Test Compound CompoundDilution->PlateLoading Incubation Incubate at 30°C PlateLoading->Incubation StopReaction Add ADP-Glo™ Reagent Incubation->StopReaction DetectSignal Add Kinase Detection Reagent & Measure Luminescence StopReaction->DetectSignal Calculate Calculate % Inhibition DetectSignal->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: In Vitro Kinase Inhibition Assay Workflow.

II. Synthesis of N-Acylhydrazones as Anti-inflammatory and Analgesic Agents

Methyl 3-amino-4-methylthiophene-2-carboxylate serves as a precursor for the synthesis of N-acylhydrazone (NAH) derivatives, a class of compounds known for their anti-inflammatory and analgesic properties. The NAH scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets.

Quantitative Data: Antinociceptive Activity of N-Acylhydrazone Derivatives

The antinociceptive activity of N-acylhydrazone derivatives was evaluated using the acetic acid-induced writhing test in mice. The results are presented as the dose required to produce 50% of the maximal effect (ED50).

Compound IDED50 (µmol/kg)Reference Compound (Dipyrone) ED50 (µmol/kg)
NAH Derivative 1 3.28.8
NAH Derivative 2 5.18.8
Experimental Protocols

Protocol 4: Synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones

This protocol describes the two-step synthesis of N-acylhydrazone derivatives from Methyl 3-amino-4-methylthiophene-2-carboxylate.[2][3]

Materials:

  • Methyl 3-amino-4-methylthiophene-2-carboxylate

  • Hydrazine hydrate (80%)

  • Ethanol

  • Aromatic aldehydes

  • Hydrochloric acid (catalytic amount)

  • Ice

Procedure:

  • Hydrazinolysis: In a flask, dissolve Methyl 3-amino-4-methylthiophene-2-carboxylate in ethanol. Add 80% hydrazine hydrate and reflux the mixture at 80°C for 80 hours. Cool the reaction mixture and pour it over ice to precipitate the intermediate, 3-amino-4-methylthiophene-2-carbohydrazide. Filter and dry the solid.[3]

  • Condensation: Dissolve the 3-amino-4-methylthiophene-2-carbohydrazide intermediate in absolute ethanol. Add the desired aromatic aldehyde and a catalytic amount of hydrochloric acid. Stir the reaction mixture at room temperature for 0.5-3.5 hours. Monitor the reaction by TLC. Upon completion, add crushed ice to precipitate the final N-acylhydrazone product. Filter, wash with cold water, and dry.[2][3]

Protocol 5: Acetic Acid-Induced Writhing Test in Mice

This in vivo assay is used to evaluate the peripheral analgesic activity of the synthesized compounds.[4][5]

Materials:

  • Male Swiss mice (20-25 g)

  • Test compounds

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Acetic acid solution (0.6% in saline)

  • Standard analgesic drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Divide the mice into groups (n=6-8 per group). Administer the test compounds orally at different doses. The control group receives the vehicle, and the positive control group receives a standard analgesic.

  • Induction of Writhing: Thirty minutes after compound administration, inject 0.1 mL of 0.6% acetic acid solution intraperitoneally to each mouse.

  • Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 20 minutes.

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the control group. Determine the ED50 value for the active compounds.

Protocol 6: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.[6][7][8]

Materials:

  • Male Wistar rats (150-200 g)

  • Test compounds

  • Vehicle

  • Carrageenan solution (1% in saline)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions.

  • Compound Administration: Administer the test compounds orally or intraperitoneally at different doses. The control group receives the vehicle.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection (Vt).

  • Data Analysis: Calculate the paw edema as the increase in paw volume (Vt - V₀). Determine the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathway and Workflow Diagrams

p38_MAPK_Pathway Stress Inflammatory Stimuli / Stress MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MAP2K MAP2K (MKK3/6) MAP3K->MAP2K p38_MAPK p38 MAPK MAP2K->p38_MAPK Downstream Downstream Targets (e.g., MK2, Transcription Factors) p38_MAPK->Downstream Inflammation Inflammatory Response (Cytokine Production, etc.) Downstream->Inflammation Inhibitor N-Acylhydrazone (Potential Inhibitor) Inhibitor->p38_MAPK Potential Inhibition

Caption: p38 MAP Kinase Signaling Pathway.

Anti_Inflammatory_Workflow cluster_synthesis Synthesis cluster_testing In Vivo Testing cluster_analysis Data Analysis StartMat Methyl 3-amino-4- methylthiophene-2-carboxylate Hydrazinolysis Hydrazinolysis StartMat->Hydrazinolysis Condensation Condensation with Aldehyde Hydrazinolysis->Condensation NAH N-Acylhydrazone Derivative Condensation->NAH AnimalModel Select Animal Model (Mouse/Rat) NAH->AnimalModel CompoundAdmin Administer Compound AnimalModel->CompoundAdmin Induce Induce Nociception/ Inflammation CompoundAdmin->Induce Measure Measure Response (Writhes/Paw Volume) Induce->Measure Calculate Calculate % Inhibition Measure->Calculate ED50 Determine ED50 Value Calculate->ED50

Caption: Workflow for Synthesis and Anti-inflammatory/Analgesic Testing.

III. Synthesis of Articaine

Methyl 3-amino-4-methylthiophene-2-carboxylate is a crucial intermediate in the industrial synthesis of Articaine, a widely used local anesthetic in dentistry.

Experimental Protocol

Protocol 7: Synthesis of Articaine Hydrochloride

This protocol describes a two-step synthesis of Articaine hydrochloride from Methyl 3-amino-4-methylthiophene-2-carboxylate.[9][10]

Materials:

  • Methyl 3-amino-4-methylthiophene-2-carboxylate

  • 2-Chloropropionyl chloride

  • Triethylamine

  • Dichloromethane

  • Propylamine

  • Concentrated hydrochloric acid

  • Acetone

  • Sodium carbonate

Procedure:

  • Amidation: Dissolve Methyl 3-amino-4-methylthiophene-2-carboxylate (e.g., 800g) in dichloromethane (1600ml) in a reaction kettle. Cool the solution to approximately 10°C using an ice-water bath. Add triethylamine (700ml) with stirring, followed by the slow dropwise addition of 2-chloropropionyl chloride (580ml). After the addition is complete, allow the reaction to warm to room temperature and continue for 5 hours. Neutralize the excess 2-chloropropionyl chloride by carefully adding a solution of sodium carbonate until the pH is alkaline (pH 7.5-9). Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate. Evaporate the solvent to obtain the amidated intermediate.

  • Amination and Salt Formation: Dissolve the intermediate from the previous step in a suitable solvent like dimethylformamide. Add propylamine (molar ratio of intermediate to propylamine is 1:2-4) and heat the reaction at 45-55°C for 22-26 hours. After the reaction, dissolve the crude product in acetone and acidify with concentrated hydrochloric acid to a pH of 5-6. The Articaine hydrochloride will precipitate. Filter the solid, wash with cold acetone, and dry to obtain the final product.

Articaine_Synthesis_Workflow StartMat Methyl 3-amino-4- methylthiophene-2-carboxylate Amidation Amidation with 2-Chloropropionyl chloride StartMat->Amidation Intermediate Amidated Intermediate Amidation->Intermediate Amination Amination with Propylamine Intermediate->Amination ArticaineBase Articaine (Free Base) Amination->ArticaineBase SaltFormation Salt Formation with HCl ArticaineBase->SaltFormation ArticaineHCl Articaine Hydrochloride SaltFormation->ArticaineHCl

Caption: Synthesis Workflow of Articaine Hydrochloride.

Conclusion

Methyl 3-amino-4-methylthiophene-2-carboxylate is a valuable and versatile starting material in medicinal chemistry. The protocols and data presented herein demonstrate its utility in the synthesis of diverse bioactive molecules, including kinase inhibitors with anti-cancer potential, N-acylhydrazones with anti-inflammatory and analgesic activities, and the local anesthetic Articaine. These application notes provide a foundation for researchers to explore the full potential of this thiophene derivative in the development of novel therapeutics.

References

Application Notes and Protocols for the Synthesis of Thieno[3,2-d]pyrimidines from Thiophene Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[3,2-d]pyrimidines are a class of fused heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. Their structural resemblance to purine bases allows them to interact with a wide range of biological targets, leading to diverse pharmacological activities. Notably, derivatives of this scaffold have been identified as potent inhibitors of various kinases, including Janus kinases (JAKs), playing a crucial role in the modulation of inflammatory and oncogenic signaling pathways.[1][2]

These application notes provide a comprehensive overview of the synthetic routes to thieno[3,2-d]pyrimidines, starting from readily available thiophene precursors. Detailed experimental protocols for key transformations are provided, along with quantitative data to guide reaction optimization. Furthermore, a representative signaling pathway inhibited by thieno[3,2-d]pyrimidine derivatives is illustrated to highlight their therapeutic potential.

Synthetic Strategy Overview

The synthesis of thieno[3,2-d]pyrimidines generally proceeds through a two-stage process:

  • Formation of a 3-aminothiophene-2-carboxylate or carboxamide precursor: This is a crucial step that establishes the thiophene ring with the necessary functional groups for the subsequent cyclization.

  • Cyclization to the thieno[3,2-d]pyrimidine core: The 3-amino and 2-carbonyl functionalities on the thiophene precursor are utilized to construct the fused pyrimidine ring. Various reagents can be employed in this step to introduce diversity at different positions of the pyrimidine ring.

This strategy allows for the synthesis of a wide array of substituted thieno[3,2-d]pyrimidines, enabling the exploration of structure-activity relationships (SAR) for drug discovery programs.

G cluster_0 Stage 1: Thiophene Precursor Synthesis cluster_1 Stage 2: Thieno[3,2-d]pyrimidine Formation Thiophene Starting Materials Thiophene Starting Materials 3-Aminothiophene-2-carboxamide 3-Aminothiophene-2-carboxamide Thiophene Starting Materials->3-Aminothiophene-2-carboxamide Cyclization/ Functionalization 3-Aminothiophene-2-carboxylate 3-Aminothiophene-2-carboxylate Thiophene Starting Materials->3-Aminothiophene-2-carboxylate Cyclization/ Functionalization Thieno[3,2-d]pyrimidin-4-one Thieno[3,2-d]pyrimidin-4-one 3-Aminothiophene-2-carboxamide->Thieno[3,2-d]pyrimidin-4-one Cyclization 3-Aminothiophene-2-carboxylate->Thieno[3,2-d]pyrimidin-4-one Cyclization 4-Chlorothieno[3,2-d]pyrimidine 4-Chlorothieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidin-4-one->4-Chlorothieno[3,2-d]pyrimidine Chlorination Substituted Thieno[3,2-d]pyrimidines Substituted Thieno[3,2-d]pyrimidines 4-Chlorothieno[3,2-d]pyrimidine->Substituted Thieno[3,2-d]pyrimidines Nucleophilic Substitution

Caption: General synthetic workflow for thieno[3,2-d]pyrimidines.

Data Presentation

Table 1: Synthesis of 3-Aminothiophene-2-carboxylate/carboxamide Precursors
Starting MaterialsReagents and ConditionsProductYield (%)Reference
3-Chloro-3-(3-methoxyphenyl)prop-2-enenitrile, Methyl thioglycolateK₂CO₃, NMP, 60 °C, overnightMethyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylate-[3]
4-Methylacetophenone, Hydroxylamine hydrochloride, POCl₃, DMF; then Methyl thioglycolate, NaOMe, MeOHTwo-step, one-potMethyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate82[4]
N-Aryl-2-cyano-3-mercapto-3-(phenylamino)acrylamide, N-(4-acetylphenyl)-2-chloroacetamideDioxane, NaOMe, reflux3-Aminothiophene-2-carboxamide derivative-[3]
Table 2: Cyclization to Thieno[3,2-d]pyrimidines
Thiophene PrecursorReagents and ConditionsProductYield (%)Reference
3-Aminothiophene-2-carboxamideFormamide, heatThieno[3,2-d]pyrimidin-4(3H)-one-[5]
Methyl 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxylateDMF-DMA, EtOH, microwave (100 °C, 80 W, 15 min); then 3-Methoxybenzylamine, DMF, microwave (100 °C, 80 W, 15 min)3-(3-Methoxybenzyl)-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one31 (over 2 steps)[3]
3-Amino-5-(p-tolyl)thiophene-2-carboxamideFormamide, reflux2-tert-Butylamino-6-(p-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one-[4]
4-Chlorothieno[3,2-d]pyrimidineDesired amine, K₂CO₃, DMSO, 100 °C, 12 hN-Substituted-thieno[3,2-d]pyrimidin-4-amine22-70[6]
4-Chlorothieno[3,2-d]pyrimidineDesired amine, HCl, THF:IPA (3:1), 70 °C, 24 hN-Substituted-thieno[3,2-d]pyrimidin-4-amine-[6]

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate

This protocol describes a two-step, one-pot synthesis of a key 3-aminothiophene precursor.[4]

Materials:

  • 4-Methylacetophenone

  • Hydroxylamine hydrochloride

  • Phosphorus oxychloride (POCl₃)

  • Dimethylformamide (DMF)

  • Methyl thioglycolate

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

Procedure:

  • To a solution of 4-methylacetophenone and hydroxylamine hydrochloride in DMF, slowly add POCl₃ at room temperature.

  • After the initial reaction, add a solution of methyl thioglycolate and sodium methoxide in methanol.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 3-amino-5-(p-tolyl)thiophene-2-carboxylate.

Protocol 2: Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one

This protocol outlines the cyclization of 3-aminothiophene-2-carboxamide to the core thieno[3,2-d]pyrimidin-4-one structure.[5]

Materials:

  • 3-Aminothiophene-2-carboxamide

  • Formamide

Procedure:

  • In a round-bottom flask, dissolve 3-aminothiophene-2-carboxamide in an excess of formamide.

  • Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

  • The crude thieno[3,2-d]pyrimidin-4(3H)-one can be further purified by recrystallization if necessary.

Protocol 3: Synthesis of N-Substituted-thieno[3,2-d]pyrimidin-4-amines

This protocol describes the functionalization of the thieno[3,2-d]pyrimidine core via a 4-chloro intermediate.[6]

Step 3a: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine

Materials:

  • Thieno[3,2-d]pyrimidin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (optional, as catalyst)

Procedure:

  • Carefully heat a mixture of thieno[3,2-d]pyrimidin-4(3H)-one and an excess of POCl₃ at reflux. A catalytic amount of N,N-dimethylaniline can be added.

  • Maintain the reflux until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) until the product precipitates.

  • Collect the solid by filtration, wash with water, and dry to yield 4-chlorothieno[3,2-d]pyrimidine.

Step 3b: Nucleophilic Aromatic Substitution

Materials:

  • 4-Chlorothieno[3,2-d]pyrimidine

  • Desired primary or secondary amine

  • Base (e.g., K₂CO₃) or Acid (e.g., HCl)

  • Solvent (e.g., DMSO, THF/Isopropanol)

Base-Promoted Procedure: [6]

  • In a sealed vial, dissolve 4-chlorothieno[3,2-d]pyrimidine, the desired amine, and potassium carbonate in DMSO.

  • Heat the reaction mixture to 100 °C for 12 hours.

  • After cooling, dilute the mixture with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Acid-Catalyzed Procedure: [6]

  • In a sealed vial, dissolve 4-chlorothieno[3,2-d]pyrimidine and the desired amine in a 3:1 mixture of THF and isopropanol.

  • Add a catalytic amount of concentrated HCl.

  • Heat the reaction at 70 °C for 24 hours.

  • Work up the reaction as described in the base-promoted procedure.

Signaling Pathway

Many thieno[3,2-d]pyrimidine derivatives have been developed as potent inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. This pathway is crucial for transmitting signals from cytokines and growth factors, thereby regulating cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of the JAK-STAT pathway is implicated in various cancers and inflammatory diseases.[1][7]

JAK_STAT_Pathway cluster_membrane Cell Membrane Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Activation Cytokine Cytokine Cytokine->Receptor 1. Binding STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer 4. Dimerization Nucleus Nucleus Dimer->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Activation Inhibitor Thieno[3,2-d]pyrimidine Inhibitor Inhibitor->JAK Inhibition

Caption: Inhibition of the JAK-STAT signaling pathway.

References

Anwendungsbeispiele und Protokolle zur Derivatisierung von Methyl-3-amino-4-methylthiophen-2-carboxylat für das biologische Screening

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungsbeispiele bieten detaillierte Protokolle für die chemische Modifikation von Methyl-3-amino-4-methylthiophen-2-carboxylat, einer vielseitigen Ausgangsverbindung für die Synthese von biologisch aktiven Molekülen. Die hier beschriebenen Derivate haben vielversprechende Aktivitäten als potenzielle Wirkstoffe gegen Krebs, Mikroben und als Enzyminhibitoren gezeigt.

Einleitung

Methyl-3-amino-4-methylthiophen-2-carboxylat ist ein wichtiger Baustein in der medizinischen Chemie.[1][2] Seine Struktur, die einen Thiophenring mit einer Aminogruppe und einem Methylester umfasst, ermöglicht eine Vielzahl von chemischen Umwandlungen.[1] Diese Derivatisierungen sind entscheidend für die Erforschung von Struktur-Wirkungs-Beziehungen und die Entwicklung neuer therapeutischer Wirkstoffe. Die Synthese von Derivaten wie Thieno[3,2-d]pyrimidin-4(3H)-onen, N-Acylhydrazonen und substituierten Carboxamiden hat zu Verbindungen mit interessanten pharmakologischen Profilen geführt.[3][4][5]

Chemische Derivatisierungsstrategien

Die Derivatisierung von Methyl-3-amino-4-methylthiophen-2-carboxylat kann über verschiedene synthetische Wege erfolgen, um eine Bibliothek von Verbindungen für das biologische Screening zu erstellen. Nachfolgend sind die wichtigsten Strategien mit detaillierten Protokollen aufgeführt.

Strategie 1: Synthese von N-Acylhydrazon-Derivaten

Diese zweistufige Synthese wandelt den Methylester zunächst in ein reaktiveres Carbohydrazid um, das dann mit verschiedenen Aldehyden zu den Ziel-N-Acylhydrazonen kondensiert wird.[4] Diese Verbindungen wurden auf ihre antinozizeptiven, antibakteriellen und antimykotischen Aktivitäten untersucht.[4]

  • Reagenzien und Materialien:

    • Methyl-3-amino-4-methylthiophen-2-carboxylat

    • Hydrazinhydrat (80%ige Lösung in Wasser)

    • Ethanol

    • Rundkolben, Rückflusskühler, Heizquelle

  • Verfahren:

    • Lösen Sie Methyl-3-amino-4-methylthiophen-2-carboxylat in Ethanol in einem Rundkolben.

    • Fügen Sie einen Überschuss an 80%igem Hydrazinhydrat hinzu.

    • Erhitzen Sie die Mischung unter Rückfluss bei 80 °C für 80 Stunden.[4]

    • Kühlen Sie die Reaktionsmischung auf Raumtemperatur ab.

    • Entfernen Sie das Lösungsmittel unter reduziertem Druck.

    • Reinigen Sie den festen Rückstand durch Umkristallisation aus einem geeigneten Lösungsmittel (z. B. Ethanol), um das 3-Amino-4-methylthiophen-2-carbohydrazid zu erhalten. Die Ausbeute liegt typischerweise bei etwa 74 %.[4]

  • Reagenzien und Materialien:

    • 3-Amino-4-methylthiophen-2-carbohydrazid

    • Substituierte aromatische oder heteroaromatische Aldehyde

    • Ethanol

    • Katalytische Menge an konzentrierter Salzsäure (HCl)

    • Rundkolben, Magnetrührer

  • Verfahren:

    • Lösen Sie das 3-Amino-4-methylthiophen-2-carbohydrazid in Ethanol in einem Rundkolben.

    • Fügen Sie eine äquimolare Menge des entsprechenden Aldehyds hinzu.

    • Geben Sie einige Tropfen konzentrierte HCl als Katalysator hinzu.

    • Rühren Sie die Mischung bei Raumtemperatur für 0,5 bis 3,5 Stunden.[4]

    • Der ausfallende Feststoff wird durch Filtration gesammelt, mit kaltem Ethanol gewaschen und getrocknet.

    • Die Ausbeuten für diese Reaktion sind in der Regel gut und liegen zwischen 42 % und 96 %.[4]

Strategie 2: Palladium-katalysierte C-H-Arylierung

Die direkte Arylierung an der C5-Position des Thiophenrings ist eine effiziente Methode zur Einführung von Arylsubstituenten. Diese Reaktion wird durch einen Palladiumkatalysator vermittelt und erfordert eine sorgfältige Kontrolle der Reaktionsbedingungen, um Nebenreaktionen wie die Aminierung zu vermeiden.[3]

  • Reagenzien und Materialien:

    • Methyl-3-amino-4-methylthiophen-2-carboxylat

    • Arylhalogenid (z. B. 1-Brom-4-fluorbenzol)

    • Palladium(II)-acetat (Pd(OAc)₂)

    • Tricyclohexylphosphin (PCy₃)

    • Kaliumacetat (KOAc)

    • N,N-Dimethylacetamid (DMA)

    • Inertes Gas (Argon oder Stickstoff)

    • Schlenk-Rohr oder ähnliches Reaktionsgefäß

  • Verfahren:

    • Geben Sie Methyl-3-amino-4-methylthiophen-2-carboxylat, das Arylhalogenid, Pd(OAc)₂, PCy₃ und KOAc in ein Schlenk-Rohr.

    • Evakuieren Sie das Rohr und füllen Sie es mehrmals mit einem inerten Gas.

    • Fügen Sie wasserfreies DMA über eine Spritze hinzu.

    • Erhitzen Sie die Reaktionsmischung bei 120 °C für die angegebene Zeit (typischerweise einige Stunden).

    • Kühlen Sie die Mischung nach Abschluss der Reaktion ab und verdünnen Sie sie mit einem organischen Lösungsmittel (z. B. Ethylacetat).

    • Waschen Sie die organische Phase mit Wasser und Salzlösung.

    • Trocknen Sie die organische Phase über Natriumsulfat, filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

    • Reinigen Sie das Rohprodukt durch Säulenchromatographie auf Kieselgel, um das arylierte Produkt zu erhalten.

Strategie 3: Synthese von Thieno[3,2-d]pyrimidin-4(3H)-onen

Diese Heterocyclen werden oft durch Cyclisierung von entsprechend substituierten 3-Aminothiophenen hergestellt. Eine gängige Methode ist die Reaktion mit Ameisensäure oder deren Derivaten. Die arylierten Produkte aus Strategie 2 können als Vorläufer für 6-Aryl-7-methylthieno[3,2-d]pyrimidin-4(3H)-one dienen.[3]

  • Reagenzien und Materialien:

    • Methyl-3-amino-5-aryl-4-methylthiophen-2-carboxylat

    • Formamid

    • Heizquelle

  • Verfahren:

    • Erhitzen Sie eine Mischung aus Methyl-3-amino-5-aryl-4-methylthiophen-2-carboxylat und einem großen Überschuss an Formamid.

    • Halten Sie die Temperatur für mehrere Stunden auf einem hohen Niveau (z. B. 180-200 °C).

    • Kühlen Sie die Reaktionsmischung ab, was zur Ausfällung des Produkts führen sollte.

    • Sammeln Sie den Feststoff durch Filtration, waschen Sie ihn mit Wasser und trocknen Sie ihn, um das gewünschte Thieno[3,2-d]pyrimidin-4(3H)-on zu erhalten.

Arbeitsablauf der Derivatisierung und des Screenings

G Arbeitsablauf: Von der Derivatisierung zum biologischen Screening Start Methyl-3-amino-4- methylthiophen-2-carboxylat Strategy1 Strategie 1: N-Acylhydrazon-Synthese Start->Strategy1 Strategy2 Strategie 2: C-H-Arylierung Start->Strategy2 Library Derivat-Bibliothek Strategy1->Library Strategy3 Strategie 3: Thienopyrimidinon-Synthese Strategy2->Strategy3 Strategy3->Library Screening Biologisches Screening (z.B. Antiproliferativ, Antimikrobiell, Enzym-Inhibition) Library->Screening Data Datenanalyse (IC50, MIC, SAR) Screening->Data Hit Identifizierung von Leitstrukturen Data->Hit

Abbildung 1: Allgemeiner Arbeitsablauf von der Derivatisierung bis zur Leitstruktur-Identifizierung.

Biologische Screening-Protokolle

Antiproliferatives Screening (VEGFR-2-Inhibition)

Derivate von ortho-Aminothiophencarboxamid wurden als potente Inhibitoren des vaskulären endothelialen Wachstumsfaktor-Rezeptors 2 (VEGFR-2) identifiziert, einem Schlüsselziel in der Krebstherapie.[5]

  • Reagenzien und Materialien:

    • Rekombinante humane VEGFR-2-Kinase

    • Poly(Glu, Tyr) 4:1 als Substrat

    • Adenosintriphosphat (ATP), [γ-³³P]-markiert

    • Testverbindungen in verschiedenen Konzentrationen

    • Kinase-Assay-Puffer

    • Filterplatten und Szintillationszähler

  • Verfahren:

    • Bereiten Sie eine Reaktionsmischung vor, die VEGFR-2-Kinase, Poly(Glu, Tyr)-Substrat und die Testverbindung (oder einen Vehikelkontrolle) im Kinase-Assay-Puffer enthält.

    • Initiieren Sie die Reaktion durch Zugabe von [γ-³³P]ATP.

    • Inkubieren Sie die Mischung bei einer kontrollierten Temperatur (z. B. 30 °C) für eine festgelegte Zeit.

    • Stoppen Sie die Reaktion (z. B. durch Zugabe von Phosphorsäure).

    • Übertragen Sie die Reaktionsmischung auf eine Filterplatte, um das an das Substrat gebundene radioaktive Phosphat abzutrennen.

    • Messen Sie die eingebaute Radioaktivität mit einem Szintillationszähler.

    • Berechnen Sie die prozentuale Hemmung für jede Konzentration der Testverbindung und bestimmen Sie den IC₅₀-Wert (die Konzentration, die eine 50%ige Hemmung der Kinaseaktivität bewirkt).

VEGFR-2-Signalweg

G Vereinfachter VEGFR-2-Signalweg und Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Bindung Dimerization Dimerisierung & Autophosphorylierung VEGFR2->Dimerization Downstream Downstream-Signalkaskaden (z.B. PLCγ, PI3K/Akt, MAPK) Dimerization->Downstream Aktivierung Inhibitor Thiophen-Derivat (Inhibitor) Inhibitor->Dimerization Blockiert Response Zelluläre Antworten (Proliferation, Migration, Angiogenese) Downstream->Response

Abbildung 2: Inhibition des VEGFR-2-Signalwegs durch Thiophen-Derivate.

Zusammenfassung der quantitativen Daten

Die folgende Tabelle fasst die biologische Aktivität ausgewählter Derivate zusammen, die in der Literatur berichtet wurden.

VerbindungstypZiel / Screening-ModellGemessene Aktivität (IC₅₀ / Kᵢ)Referenz
Phenyl-thiophen-carboxamideHep3B-Krebszelllinie2b : 5.46 µM, 2e : 12.58 µM[6]
Thiophen-2-carboxamidineUrokinase (uPA)Kᵢ = 6 µM für die Leitstruktur[7]
ortho-Amino-thiophen-carboxamideVEGFR-2-KinasePotente Inhibitoren (genaue IC₅₀-Werte variieren je nach Struktur)[5]
2-Brom-5-aryl-thiopheneHepG2 & Caco-2 KrebszelllinienEC₅₀ im niedrigen mikromolaren Bereich[8]

Haftungsausschluss: Diese Protokolle sind für die Verwendung durch qualifiziertes Laborpersonal vorgesehen. Angemessene Sicherheitsvorkehrungen sollten jederzeit getroffen werden. Die Reaktionsbedingungen müssen möglicherweise für spezifische Substrate optimiert werden.

References

Application Notes and Protocols: Preparation of 3-amino-4-methylthiophene-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 3-amino-4-methylthiophene-2-carbohydrazide, a valuable intermediate in the development of various biologically active compounds. The protocol is based on established synthetic routes, ensuring reproducibility and high yield.

Synthesis Workflow

The synthesis of 3-amino-4-methylthiophene-2-carbohydrazide is a two-step process. The first step involves the synthesis of the key intermediate, methyl 3-amino-4-methylthiophene-2-carboxylate. This is followed by the hydrazinolysis of the ester to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate cluster_1 Step 2: Synthesis of 3-amino-4-methylthiophene-2-carbohydrazide A 2-Methoxycarbonyl-4-methyl- 3-oxotetrahydrothiophene C Methyl 3-amino-4-methyl- thiophene-2-carboxylate A->C Acetonitrile, Reflux, 5h B Hydroxylamine hydrochloride B->C D Methyl 3-amino-4-methyl- thiophene-2-carboxylate F 3-amino-4-methylthiophene- 2-carbohydrazide D->F Ethanol, 80°C, Reflux, 80h E Hydrazine Hydrate (80%) E->F

Caption: Synthesis workflow for 3-amino-4-methylthiophene-2-carbohydrazide.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 3-amino-4-methylthiophene-2-carbohydrazide and its intermediate.

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Yield (%)
Methyl 3-amino-4-methylthiophene-2-carboxylateC₇H₉NO₂S171.2282 - 8364
3-amino-4-methylthiophene-2-carbohydrazideC₆H₉N₃OS171.22Not specified74.1

Experimental Protocols

Step 1: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate

This protocol describes the synthesis of the intermediate ester from 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene.[1][2]

Materials:

  • 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene

  • Hydroxylamine hydrochloride

  • Acetonitrile

  • Dry ether

  • Ammonia solution

  • Sodium sulfate

  • Kieselguhr (optional)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g) in acetonitrile (13 ml).

  • Bring the solution to a boil.

  • Add hydroxylamine hydrochloride (0.69 g) to the boiling solution.

  • Reflux the mixture for 5 hours.

  • After reflux, cool the reaction mixture in an ice bath.

  • Add dry ether (50 ml) to precipitate the product. A sticky precipitate may form.

  • Filter the precipitate. The use of kieselguhr may aid in the filtration of the sticky solid.

  • Slurry the filter cake with water and filter again.

  • Basify the filtrate with ammonia solution.

  • Extract the aqueous layer with ether (2 x).

  • Combine the organic extracts and dry over sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to yield the title compound.

Expected Outcome:

The procedure should yield methyl 3-amino-4-methylthiophene-2-carboxylate as a solid with a melting point of 82-83°C and a yield of approximately 64%.[1]

Step 2: Synthesis of 3-amino-4-methylthiophene-2-carbohydrazide

This protocol details the conversion of the methyl ester to the desired carbohydrazide.[3][4]

Materials:

  • Methyl 3-amino-4-methylthiophene-2-carboxylate

  • Hydrazine hydrate (80% solution)

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve methyl 3-amino-4-methylthiophene-2-carboxylate in ethanol.

  • Add 80% hydrazine hydrate to the solution.

  • Heat the reaction mixture to 80°C and maintain it under reflux for 80 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product, 3-amino-4-methylthiophene-2-carbohydrazide, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold ethanol.

  • Dry the product under vacuum.

Expected Outcome:

This hydrazinolysis reaction is expected to produce 3-amino-4-methylthiophene-2-carbohydrazide with a yield of 74.1%.[3][4] Further characterization (e.g., NMR, IR, and mass spectrometry) is recommended to confirm the structure and purity of the final product.

References

Application of Methyl 3-amino-4-methylthiophene-2-carboxylate in agrochemical synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 3-amino-4-methylthiophene-2-carboxylate is a versatile heterocyclic building block in organic synthesis. Its unique arrangement of amino, methyl, and ester functional groups on a thiophene core makes it a valuable precursor for the synthesis of a variety of biologically active molecules, including those with applications in the agrochemical sector.[1][2] The reactivity of the amino group allows for the construction of diverse molecular scaffolds, leading to the development of novel fungicides, herbicides, and insecticides. This document provides detailed application notes and protocols for the use of Methyl 3-amino-4-methylthiophene-2-carboxylate in the synthesis of agrochemicals, with a specific focus on bactericides.

Application in the Synthesis of Bactericides: 3-Phenylpropanamide Acylhydrazone Derivatives

A notable application of Methyl 3-amino-4-methylthiophene-2-carboxylate in agrochemical synthesis is as a starting material for the preparation of 3-phenylpropanamide derivatives containing an acylhydrazone moiety. These compounds have demonstrated significant in vitro activity against Xanthomonas oryzae pv. oryzae (Xoo), the causal agent of bacterial leaf blight in rice, a disease of considerable economic importance in agriculture.

Biological Activity

A series of 3-phenylpropanamide derivatives with acylhydrazone units, synthesized from Methyl 3-amino-4-methylthiophene-2-carboxylate, have been evaluated for their bactericidal activity. The results, summarized in the table below, highlight the potential of these compounds as effective agrochemical agents.[3]

CompoundR GroupEC50 (µg/mL) for Xoo
III82,4-Cl7.1
III172-F, 4-Cl8.8
III222-Br9.5
III342-CF34.7
Ningnanmycin (Control)-58.6

Table 1: In vitro bactericidal activity of selected 3-phenylpropanamide acylhydrazone derivatives against Xanthomonas oryzae pv. oryzae (Xoo).[3]

Experimental Protocols

The synthesis of these bactericidal compounds involves a multi-step process, beginning with the hydrazinolysis of Methyl 3-amino-4-methylthiophene-2-carboxylate to form a key carbohydrazide intermediate. This is followed by condensation with functionalized aldehydes to yield the final N-acylhydrazone derivatives.[3]

1. Synthesis of 3-amino-4-methylthiophene-2-carbohydrazide (Intermediate 10)

  • Reagents: Methyl 3-amino-4-methylthiophene-2-carboxylate (9), Hydrazine hydrate (80%), Ethanol.

  • Procedure:

    • To a solution of Methyl 3-amino-4-methylthiophene-2-carboxylate (9) in ethanol, add an excess of 80% hydrazine hydrate.

    • Reflux the reaction mixture at 80°C for 80 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into ice water.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain 3-amino-4-methylthiophene-2-carbohydrazide (10). The reported yield is 74.1%.[3]

2. General Synthesis of 3-amino-4-methylthiophene-2-acylcarbohydrazones (Target Compounds 8a-t)

  • Reagents: 3-amino-4-methylthiophene-2-carbohydrazide (10), substituted aromatic aldehydes (ArCHO), Ethanol, Catalytic amount of Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve 3-amino-4-methylthiophene-2-carbohydrazide (10) in ethanol.

    • Add the desired substituted aromatic aldehyde to the solution.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Stir the reaction mixture at room temperature for a period ranging from 30 minutes to 3.5 hours.

    • Monitor the reaction by TLC.

    • Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry. If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography. The reported yields for these compounds are in the range of 42.4% to 95.5%.[3]

Synthesis Workflow

SynthesisWorkflow MAMTC Methyl 3-amino-4- methylthiophene-2-carboxylate (9) Hydrazide 3-amino-4-methylthiophene- 2-carbohydrazide (10) MAMTC->Hydrazide Hydrazine Hydrate, EtOH Reflux, 80h Acylhydrazone 3-amino-4-methylthiophene-2- acylcarbohydrazone (8a-t) Hydrazide->Acylhydrazone EtOH, cat. HCl Room Temp, 0.5-3.5h Aldehyde Substituted Aromatic Aldehyde (ArCHO) Aldehyde->Acylhydrazone

Caption: Synthetic pathway for 3-amino-4-methylthiophene-2-acylcarbohydrazones.

Broader Applications in Agrochemical Synthesis

The utility of Methyl 3-amino-4-methylthiophene-2-carboxylate extends beyond the synthesis of bactericides. The thiophene scaffold is a key component in various other classes of agrochemicals.

Potential in Fungicide and Herbicide Development

Thieno[3,2-d]pyrimidines, which can be synthesized from aminothiophene precursors, are a class of heterocyclic compounds with a broad spectrum of biological activities. Literature suggests that derivatives of thienopyrimidines have been investigated for their potential as fungicides and herbicides. The synthesis of these compounds often involves the cyclization of an appropriately substituted aminothiophene with reagents such as formamide or other one-carbon synthons.

Precursor for Insecticidal Compounds

While direct synthesis routes from Methyl 3-amino-4-methylthiophene-2-carboxylate are less commonly reported for insecticides, the broader class of substituted thiophenes are crucial intermediates. For instance, halogenated 2-thiophenecarboxylic acid derivatives are building blocks for a new family of 1,2,4-triazole insecticides. Although this may require modification of the starting material, it highlights the importance of the thiophene core in the development of novel insecticidal agents. The 1,2,4-triazole ring system is a well-established pharmacophore in many commercial pesticides.

Logical Relationship of Applications

Applications Start Methyl 3-amino-4-methylthiophene-2-carboxylate Bactericides Bactericides (3-Phenylpropanamide Acylhydrazones) Start->Bactericides Established Route Fungicides Potential Fungicides (Thieno[3,2-d]pyrimidines) Start->Fungicides Potential Route Herbicides Potential Herbicides (Thiophene Derivatives) Start->Herbicides Potential Route Insecticides Potential Insecticides (via Thiophene Intermediates) Start->Insecticides Indirect Route

Caption: Potential agrochemical applications of the title compound.

Methyl 3-amino-4-methylthiophene-2-carboxylate is a valuable and versatile starting material for the synthesis of a range of agrochemicals. Its demonstrated application in the creation of potent bactericides against Xanthomonas oryzae pv. oryzae underscores its importance. Furthermore, its potential as a precursor for other classes of agrochemicals, including fungicides, herbicides, and insecticides, makes it a compound of significant interest for researchers and professionals in the field of agrochemical development. The synthetic protocols provided herein offer a foundation for the exploration and optimization of new agrochemical entities based on this thiophene scaffold.

References

Application Notes and Protocols for Mannich-Type Reactions with 2-Amino-4,5-dihydrothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of Mannich-type reactions with 2-amino-4,5-dihydrothiophene derivatives. This class of reactions offers a powerful tool for the synthesis of complex nitrogen-containing heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a practical guide for laboratory applications.

Application Notes

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound, an aldehyde (like formaldehyde), and a primary or secondary amine.[1][2] This reaction is fundamental in organic chemistry for the aminoalkylation of acidic protons. In the context of 2-amino-4,5-dihydrothiophene derivatives, which act as the active hydrogen component, the Mannich-type reaction provides an efficient pathway to construct fused heterocyclic systems.

A significant application of this methodology is the synthesis of hexahydrothieno[2,3-d]pyrimidines.[3][4] These compounds are synthesized through a non-catalyzed, one-pot reaction of trans-2-amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles with formaldehyde and a primary amine.[3][4] This reaction proceeds via a double aminomethylation, leading to the construction of the thieno[2,3-d]pyrimidine core.[3] The resulting polycyclic hybrid molecules are valuable scaffolds in the development of novel therapeutic agents, as 2-aminothiophene and its derivatives are known to exhibit a broad range of biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

The reaction is notable for its operational simplicity and the ability to generate molecular complexity in a single step. The protocols provided below detail the synthesis of the starting 2-amino-4,5-dihydrothiophene derivatives and their subsequent conversion to hexahydrothieno[2,3-d]pyrimidines.

Experimental Protocols

Protocol 1: Synthesis of trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles (ADHTs)

This protocol describes an optimized, three-component reaction for the synthesis of the 2-amino-4,5-dihydrothiophene starting materials.[5][6]

Materials:

  • Appropriate aromatic aldehyde

  • Cyanothioacetamide

  • α-Thiocyanatoacetophenone

  • Ethanol (EtOH)

  • 10% aqueous Sodium Carbonate (Na₂CO₃)

Procedure:

  • To a suspension of cyanothioacetamide (5 mmol) in 10 mL of ethanol, add the corresponding aromatic aldehyde (5 mmol) and α-thiocyanatoacetophenone (5 mmol).

  • Add 10% aqueous Na₂CO₃ as a catalyst.

  • Heat the reaction mixture to 40–50 °C.

  • Stir the reaction mixture until the reaction is complete (monitor by TLC).

  • Upon completion, cool the mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry.

  • The best yields are typically achieved with this procedure, ranging from 62–74%.[6]

Protocol 2: Synthesis of Hexahydrothieno[2,3-d]pyrimidines via Mannich-Type Reaction

This protocol details the non-catalyzed, one-pot synthesis of hexahydrothieno[2,3-d]pyrimidines from the previously synthesized ADHTs.[3]

Materials:

  • trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitrile (ADHT) derivative (1 mmol)

  • Aqueous formaldehyde (37%, 2.5 mmol)

  • Primary amine (R-NH₂) (2.5 mmol)

  • Ethanol (EtOH) (10 mL)

Procedure:

  • In a flask, suspend the ADHT derivative (1 mmol) in 10 mL of ethanol.

  • To this suspension, add aqueous formaldehyde (2.5 mmol) and the respective primary amine (2.5 mmol).

  • Reflux the reaction mixture for 2–4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The product will precipitate from the solution. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol and dry to obtain the pure hexahydrothieno[2,3-d]pyrimidine derivative.

Quantitative Data

The following table summarizes the yields for the synthesis of various hexahydrothieno[2,3-d]pyrimidine derivatives using the Mannich-type reaction described in Protocol 2.[3]

EntryAr (from ADHT)R (from R-NH₂)ProductYield (%)
12-ClC₆H₄CH₃11a 81
22-ClC₆H₄C₂H₅11b 83
32-ClC₆H₄n-C₃H₇11c 79
42-ClC₆H₄n-C₄H₉11d 85
52-FurylCH₃11e 78
62-FurylC₂H₅11f 80
72-Furyln-C₃H₇11g 75
82-Furyln-C₄H₉11h 82
92-ThienylCH₃11i 84
102-ThienylC₂H₅11j 86
112-Thienyln-C₃H₇11k 81
122-Thienyln-C₄H₉11l 88

Visualizations

The following diagrams illustrate the general workflow of the Mannich-type reaction for the synthesis of hexahydrothieno[2,3-d]pyrimidines.

Mannich_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product ADHT 2-Amino-4,5-dihydrothiophene Derivative Reaction One-pot Reaction (Ethanol, Reflux) ADHT->Reaction Formaldehyde Formaldehyde (HCHO) Formaldehyde->Reaction PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->Reaction Product Hexahydrothieno[2,3-d]pyrimidine Reaction->Product

Caption: General workflow for the synthesis of hexahydrothieno[2,3-d]pyrimidines.

Reaction_Mechanism_Overview Reactants ADHT + Formaldehyde + Primary Amine IminiumIon Formation of Iminium Ion (from Formaldehyde and Amine) Reactants->IminiumIon Step 1 NucleophilicAttack1 Nucleophilic attack by ADHT (Amino Group) on Iminium Ion IminiumIon->NucleophilicAttack1 Step 2 Intermediate1 Aminomethylated Intermediate NucleophilicAttack1->Intermediate1 IntramolecularCyclization Intramolecular Cyclization (Second Aminomethylation) Intermediate1->IntramolecularCyclization Step 3 Product Hexahydrothieno[2,3-d]pyrimidine IntramolecularCyclization->Product

Caption: Simplified overview of the Mannich-type reaction mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate. It is intended for researchers, scientists, and drug development professionals to help improve the yield and purity of this important synthetic intermediate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate, primarily via the Gewald reaction.

Question: Why is the yield of my reaction consistently low?

Answer: Low yields in the Gewald synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate can stem from several factors. The initial and most critical step is the Knoevenagel condensation. If this step is inefficient, the subsequent thiophene ring formation cannot proceed effectively.

Potential Causes and Solutions:

  • Inefficient Knoevenagel Condensation:

    • Base Selection: The choice of base is crucial. While various bases can be used, their effectiveness can be substrate-dependent. Consider screening different bases to find the optimal one for your specific starting materials. Morpholine is often cited as a highly effective base due to its ability to dissolve sulfur and form reactive polysulfide intermediates. Piperidine and triethylamine are also commonly used.

    • Water Removal: The condensation step produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can improve the yield.

  • Poor Sulfur Solubility or Reactivity:

    • Solvent Choice: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) generally enhance the solubility and reactivity of elemental sulfur.

    • Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can improve the reactivity of sulfur. However, excessive heat can lead to the formation of side products.

  • Suboptimal Reaction Conditions:

    • Temperature: The optimal temperature can vary. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the best conditions for your reaction.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Insufficient time will result in incomplete conversion, while prolonged reaction times may lead to side product formation.

Question: I am observing significant side product formation. How can I minimize this?

Answer: The formation of byproducts is a common issue that complicates purification and reduces the overall yield.

Common Side Products and Mitigation Strategies:

  • Dimeric Byproducts: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization. Careful optimization of reaction conditions, such as temperature and reactant concentrations, can help minimize the formation of these dimers.

  • Unreacted Starting Materials: The presence of unreacted starting materials indicates that the reaction has not gone to completion. To address this, you can try increasing the reaction time, optimizing the temperature, or using a more effective catalyst.

Question: How can I effectively purify the final product?

Answer: Proper purification is essential to obtain high-purity Methyl 3-amino-4-methylthiophene-2-carboxylate.

Purification Strategies:

  • Recrystallization: This is a common method for purifying solid compounds. The choice of solvent is critical and may require screening to find the most suitable one.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography is a powerful technique.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gewald reaction for synthesizing Methyl 3-amino-4-methylthiophene-2-carboxylate?

A1: The Gewald reaction is a one-pot, multi-component reaction. The generally accepted mechanism involves three main stages:

  • Knoevenagel Condensation: A base-catalyzed condensation between a ketone (e.g., methyl acetoacetate) and an active methylene compound (e.g., methyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.

  • Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The exact mechanism of this step is complex and may involve the formation of polysulfide intermediates.

  • Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product.

Q2: What are the typical starting materials for the synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate via the Gewald reaction?

A2: The synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate typically starts from:

  • A β-ketoester such as methyl acetoacetate.

  • An active methylene nitrile, for example, methyl cyanoacetate.

  • Elemental sulfur.

  • A basic catalyst.

Q3: What is the role of the base in the Gewald synthesis?

A3: The base plays a crucial role in catalyzing the initial Knoevenagel condensation. Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines like triethylamine. The choice of base can significantly impact the reaction rate and yield. In some variations, the amine can also act as a nucleophile to activate the elemental sulfur.

Data Presentation

The following tables summarize quantitative data on the effect of different reaction parameters on the yield of aminothiophene synthesis, which can be analogous to the synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate.

Table 1: Effect of Different Bases on Gewald Reaction Yield

BaseCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)
Morpholine2050485
Piperidine2050478
Triethylamine2050472
Piperidinium borate201000.4296

Note: Data is based on a model reaction and may vary for the synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate.

Table 2: Effect of Different Solvents on Gewald Reaction Yield

SolventTemperature (°C)Reaction Time (h)Yield (%)
Ethanol78682
Methanol65875
DMF100290
Ethanol/Water (9:1)1000.595

Note: Data is based on a model reaction and may vary for the synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate.

Table 3: Effect of Temperature on Gewald Reaction Yield

Temperature (°C)Reaction Time (h)Yield (%)
Room Temperature24Traces
70384
1000.4296

Note: Data is based on a model reaction and may vary for the synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate.

Experimental Protocols

Protocol 1: General One-Pot Gewald Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the β-ketoester (10 mmol), the active methylene nitrile (10 mmol), and elemental sulfur (12 mmol).

  • Add a suitable solvent, such as ethanol or methanol (20-30 mL).

  • Add the base (e.g., morpholine or triethylamine, 10-20 mol%).

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Protocol 2: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate

This protocol is adapted from a literature procedure and has been reported to give a good yield.[1]

  • Dissolve 87 g (0.5 mole) of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in 435 ml of N,N-dimethylformamide.

  • Add 2.43 g (0.015 mole) of anhydrous ferric chloride and 2.77 g (0.015 mol) of cyanuric chloride.

  • Add 48.6 g (0.7 mol) of hydroxylamine hydrochloride.

  • Maintain the reaction temperature at 70-90°C for 4 hours.

  • Evaporate the solvent under reduced pressure.

  • To the obtained residue, add 600 ml of 25% ammonia water and stir for half an hour.

  • Filter the mixture to obtain a filter cake.

  • Wash the filter cake with 500 ml of water and dry to obtain the final product. A yield of 96.5% has been reported for this method.[1]

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate.

Gewald_Synthesis_Workflow start Start reagents Combine β-ketoester, active methylene nitrile, and sulfur in a solvent start->reagents base Add base (e.g., morpholine) reagents->base reaction Heat and stir (e.g., 40-60°C) base->reaction monitoring Monitor reaction by TLC reaction->monitoring monitoring->reaction Incomplete workup Workup: - Cool reaction - Filter precipitate or - Concentrate and purify monitoring->workup Reaction complete product Pure Product workup->product

Caption: General workflow for the Gewald synthesis of 2-aminothiophenes.

Troubleshooting_Tree start Low Yield? check_condensation Check Knoevenagel condensation start->check_condensation Yes side_reactions Significant side reactions? start->side_reactions No base_issue Optimize base: - Screen different bases - Adjust concentration check_condensation->base_issue Inefficient water_issue Remove water: - Dean-Stark - Dehydrating agent check_condensation->water_issue Inefficient sulfur_issue Check sulfur reactivity check_condensation->sulfur_issue Efficient solvent_issue Optimize solvent: - Use polar solvent (EtOH, MeOH, DMF) sulfur_issue->solvent_issue Poor temp_issue Optimize temperature: - Screen 40-70°C sulfur_issue->temp_issue Poor sulfur_issue->side_reactions Good dimerization Minimize dimerization: - Adjust temperature - Adjust concentration side_reactions->dimerization Yes purification_issue Optimize purification side_reactions->purification_issue No

Caption: Troubleshooting decision tree for low yield in Gewald synthesis.

References

Technical Support Center: Purification of Crude Methyl 3-amino-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Methyl 3-amino-4-methylthiophene-2-carboxylate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of Methyl 3-amino-4-methylthiophene-2-carboxylate.

Recrystallization Issues

Problem Possible Cause Suggested Solution
Compound will not dissolve in the hot recrystallization solvent. The solvent polarity is not suitable for the compound.- Try a more polar solvent or a solvent mixture. For this compound, consider ethyl acetate, ethanol, or mixtures of hexane/ethyl acetate. - Ensure the solvent is at its boiling point.
Compound "oils out" instead of forming crystals. The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.- Add more solvent to the hot solution and reheat until the oil dissolves, then allow for slow cooling. - Try a lower boiling point solvent system. - Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line.
No crystals form upon cooling. - Too much solvent was used, and the solution is not saturated. - The cooling process is too slow, or the final temperature is not low enough.- Boil off some of the solvent to concentrate the solution and then allow it to cool again. - Cool the solution in an ice bath to promote crystallization. - Add a seed crystal of the pure compound to induce crystallization.
Low recovery of purified crystals. - Too much solvent was used, leaving a significant amount of the compound in the mother liquor. - Premature crystallization occurred during a hot filtration step.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration.
Purified crystals are still colored (yellowish). The colored impurity has similar solubility to the desired compound.- Perform a second recrystallization. - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use with caution as it can also adsorb the product.

Column Chromatography Issues

Problem Possible Cause Suggested Solution
Poor separation of the desired compound from impurities. The solvent system (eluent) does not have the optimal polarity.- Adjust the solvent polarity. For this compound, a mixture of hexane and ethyl acetate is a good starting point. A 7:3 or 9:1 hexane:ethyl acetate ratio has been reported to be effective.[1] - Perform small-scale trials using Thin Layer Chromatography (TLC) with different solvent systems to identify the best eluent for separation before running the column.
The compound is not moving down the column (stuck at the origin). The eluent is not polar enough.Increase the polarity of the eluent. For a hexane/ethyl acetate system, gradually increase the proportion of ethyl acetate.
The compound elutes too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.
Streaking or tailing of the compound band on the column. - The compound is interacting too strongly with the stationary phase (silica gel). - The column is overloaded with the crude sample.- Add a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine or methanol) to the eluent to reduce strong interactions with the silica. - Ensure the amount of crude material is appropriate for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude Methyl 3-amino-4-methylthiophene-2-carboxylate?

A1: Common impurities can include unreacted starting materials such as 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene and hydroxylamine hydrochloride, as well as byproducts from the synthesis, which can vary depending on the reaction route (e.g., Gewald reaction).[2]

Q2: What is a good starting solvent system for the recrystallization of this compound?

A2: Based on available literature, good starting points for recrystallization are petrol ether (boiling point 60-80°C) or ethyl acetate.[3] A mixture of solvents, such as hexane and ethyl acetate, can also be effective.

Q3: What type of column chromatography is most suitable for this compound?

A3: Normal-phase column chromatography using silica gel as the stationary phase is a common and effective method for the purification of this compound.[1]

Q4: How can I monitor the progress of my column chromatography?

A4: The separation can be monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TLC). This will allow you to identify which fractions contain the purified product.

Q5: What is the expected melting point of pure Methyl 3-amino-4-methylthiophene-2-carboxylate?

A5: The reported melting point for the purified compound is in the range of 82-88°C.[2][4] A sharp melting point within this range is a good indicator of purity.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., hexane, ethyl acetate, ethanol) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: Place the crude Methyl 3-amino-4-methylthiophene-2-carboxylate in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used or if there are insoluble impurities): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Allow the crystals to dry completely in the air or in a desiccator.

Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane/ethyl acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, the polarity of the eluent can be gradually increased (gradient elution) to facilitate the separation and elution of the compound.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Methyl 3-amino-4-methylthiophene-2-carboxylate.

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization ColumnChromatography Column Chromatography Crude->ColumnChromatography PurityCheck1 Check Purity (TLC, MP) Recrystallization->PurityCheck1 PurityCheck2 Check Purity (TLC, MP) ColumnChromatography->PurityCheck2 PurityCheck1->ColumnChromatography Impure PureProduct Pure Product PurityCheck1->PureProduct Pure PurityCheck2->Recrystallization Impure PurityCheck2->PureProduct Pure Impure1 Impure Impure2 Impure

Caption: General workflow for the purification of Methyl 3-amino-4-methylthiophene-2-carboxylate.

Troubleshooting Logic Diagram

TroubleshootingRecrystallization Start Start Recrystallization Dissolve Dissolve crude in min. hot solvent Start->Dissolve Dissolved Completely Dissolved? Dissolve->Dissolved AddSolvent Add more hot solvent Dissolved->AddSolvent No Cool Cool solution Dissolved->Cool Yes AddSolvent->Dissolve OilingOut Oiling Out? Cool->OilingOut Crystals Crystals Formed? Filter Filter and Dry Crystals Crystals->Filter Yes Concentrate Boil off some solvent Crystals->Concentrate No OilingOut->Crystals No ReheatAddSolvent Reheat and add more solvent OilingOut->ReheatAddSolvent Yes ReheatAddSolvent->Cool Concentrate->Cool Seed Add seed crystal/ Scratch flask Concentrate->Seed Seed->Cool

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Common side reactions in the Gewald synthesis of aminothiophenes.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Gewald synthesis of 2-aminothiophenes. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate common challenges and side reactions encountered during this versatile multi-component reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in the Gewald synthesis?

A1: The most prevalent side reaction is the dimerization or self-condensation of the Knoevenagel-Cope intermediate (the α,β-unsaturated nitrile).[1][2] This reaction can compete with the desired sulfur addition and cyclization, leading to a significant reduction in the yield of the target 2-aminothiophene.[2] In some cases, the dimer can even become the major product isolated.[1]

Q2: What causes the formation of a dark brown or tarry reaction mixture?

A2: The formation of a dark, viscous reaction mixture is often attributed to polymerization of starting materials or intermediates, especially at elevated temperatures. It can also be caused by the formation of complex polysulfides, which are inherent intermediates in the Gewald reaction mechanism.[3][4] The presence of impurities in the starting materials can also catalyze these unwanted side reactions.[3]

Q3: How does the choice of base influence the reaction outcome?

A3: The base is a critical component, catalyzing the initial Knoevenagel-Cope condensation and activating the elemental sulfur.[2] Secondary amines like morpholine and piperidine, or tertiary amines like triethylamine, are commonly used.[2] Morpholine is often cited as highly effective because it aids in dissolving sulfur and forming reactive polysulfide agents.[2] The optimal base is often substrate-dependent, and screening different bases can be crucial for maximizing yield.

Q4: Can the Gewald reaction be performed in a two-step procedure?

A4: Yes, a two-step procedure is a common variation. This involves first isolating the α,β-unsaturated nitrile intermediate from the Knoevenagel-Cope condensation.[5] This isolated intermediate is then reacted with sulfur and a base in a separate step to form the aminothiophene.[5] This approach can be more effective for less reactive or sterically hindered ketones.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Gewald synthesis.

Issue Possible Cause Recommended Solution
Low or No Product Yield Inefficient Knoevenagel-Cope condensation.- Screen different bases (e.g., morpholine, piperidine, triethylamine). - Use a Dean-Stark apparatus to remove water, which is a byproduct of the condensation.
Poor sulfur solubility or reactivity.- Use a polar solvent like ethanol, methanol, or DMF. - Gently heat the reaction to 40-60 °C, but avoid excessive heat which can promote side reactions. - Use finely powdered, high-purity sulfur.[3]
Major byproduct identified as a dimer. - Adjust the reaction temperature; a lower temperature may favor the desired reaction pathway over dimerization. - Modify the rate of reagent addition. - Re-evaluate the choice of base and solvent.
Difficult Purification Presence of unreacted starting materials.- Increase reaction time or temperature to drive the reaction to completion. - Consider using a more effective base.
Oily product that won't solidify.- The product may be an oil at room temperature. Purify via silica gel column chromatography. - Residual solvent or impurities may be present. Ensure complete removal of solvent under reduced pressure and consider washing the crude product.
Tarry, intractable mixture.- This often indicates polymerization. Optimize the reaction temperature, ensuring it is not too high. - Ensure high purity of all starting materials.

Impact of Base on Reaction Yield

The choice of catalyst is crucial in directing the reaction towards the desired 2-aminothiophene product and minimizing side reactions. The following table summarizes the effect of different bases on the yield of a model Gewald reaction using cyclohexanone, malononitrile, and sulfur.

BaseSolventTemperature (°C)Yield (%)
MorpholineEthanolReflux~85-95
PiperidineEthanolReflux~80-90
TriethylamineEthanolReflux~70-85
Sodium HydroxideEutectic Solvent8068-88[6]
L-prolineEthanolRefluxHigh
PyrrolidineEthanolReflux~80-90

Note: Yields are approximate and can vary significantly based on specific substrates and reaction conditions.

Experimental Protocols

General One-Pot Protocol for 2-Aminothiophene Synthesis

This is a general guideline and may require optimization for specific substrates.

  • Reagents & Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq.), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate) (1.0 eq.), and elemental sulfur (1.2 eq.).

  • Solvent : Add a suitable polar solvent (e.g., ethanol, methanol, or DMF) to achieve a practical concentration.

  • Base Addition : Add the selected base (e.g., morpholine) in a catalytic or stoichiometric amount (typically 0.1-1.0 eq.).

  • Reaction : Stir the reaction mixture at a temperature ranging from room temperature to 60 °C. The optimal temperature should be determined empirically.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup & Isolation :

    • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

    • If a solid precipitate forms, collect it by filtration and wash with a cold solvent like ethanol.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

    • Purify the crude residue by recrystallization (common solvents include ethanol, methanol, or ethyl acetate/hexanes mixtures) or by silica gel column chromatography.

Reaction Pathway Visualizations

The following diagrams illustrate the intended Gewald synthesis pathway and the common dimerization side reaction.

Gewald_Synthesis cluster_main Gewald Main Reaction Pathway cluster_side Dimerization Side Reaction Start Ketone/Aldehyde + Active Methylene Nitrile Condensation Knoevenagel-Cope Condensation Start->Condensation Base Intermediate α,β-Unsaturated Nitrile (Intermediate A) Condensation->Intermediate SulfurAdd Sulfur Addition & Cyclization Intermediate->SulfurAdd + Sulfur, Base Intermediate_ref α,β-Unsaturated Nitrile (Intermediate A) Intermediate->Intermediate_ref Competes with Sulfur Addition Product 2-Aminothiophene (Desired Product) SulfurAdd->Product Dimerization Michael Addition & Thorpe-Ziegler Cyclization Intermediate_ref->Dimerization Base Dimer Dimer Byproduct Dimerization->Dimer

Caption: Competing pathways in the Gewald synthesis.

The diagram above illustrates the primary pathway of the Gewald reaction leading to the desired 2-aminothiophene product. It also shows the competing side reaction where the key α,β-unsaturated nitrile intermediate undergoes self-condensation to form a dimer byproduct, a common cause of reduced yields.

Troubleshooting_Workflow start Start: Low/No Yield check_condensation Is Knoevenagel-Cope intermediate forming? (Check by TLC/LC-MS) start->check_condensation optimize_condensation Optimize Condensation: - Change Base - Remove Water - Adjust Temperature check_condensation->optimize_condensation No check_cyclization Is Dimer the Major Product? check_condensation->check_cyclization Yes optimize_condensation->check_condensation optimize_cyclization Minimize Dimerization: - Lower Temperature - Slow Reagent Addition - Change Solvent/Base check_cyclization->optimize_cyclization Yes check_sulfur Check Sulfur Reactivity: - Use high-purity, fine powder - Ensure adequate stirring - Optimize temperature (40-60°C) check_cyclization->check_sulfur No end Improved Yield optimize_cyclization->end check_sulfur->end

Caption: Troubleshooting workflow for low yield.

This flowchart provides a logical sequence of steps for troubleshooting a low-yielding Gewald reaction. It guides the user from diagnosing the point of failure—whether in the initial condensation or the subsequent cyclization—to implementing specific corrective actions to optimize the reaction conditions.

References

Optimizing catalyst and base for direct arylation of thiophenes.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the direct C-H arylation of thiophenes. Our aim is to help you overcome common experimental challenges and optimize your reaction conditions for successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common palladium catalyst for the direct arylation of thiophenes?

A2: Palladium(II) acetate (Pd(OAc)₂) is a widely used and effective catalyst for the direct arylation of thiophenes.[1][2][3][4][5] It is often used in low catalyst loadings, sometimes as low as 0.2 mol%, and can be employed without phosphine ligands, simplifying the reaction setup and purification.[3][4] Other successful catalysts include phosphine-free bis(alkoxo)palladium complexes and palladium NNC-pincer complexes, which can be effective at even lower, parts-per-million loadings.[6][7][8]

Q2: Which base is recommended for the direct arylation of thiophenes?

A2: The choice of base is critical and can significantly impact reaction yield. Inorganic bases are commonly employed, with potassium carbonate (K₂CO₃) and potassium acetate (KOAc) being frequently reported as effective.[1][9] Cesium carbonate (Cs₂CO₃) is another option.[1] The selection of the base should be optimized for the specific substrates and catalyst system being used.[2]

Q3: What is the role of pivalic acid (PivOH) in these reactions?

A3: Pivalic acid often acts as a co-catalyst or additive in palladium-catalyzed direct arylations.[6][7][9] It is thought to facilitate the C-H activation step through a concerted metalation-deprotonation (CMD) mechanism, acting as a proton shuttle.[9] The presence of PivOH can lead to improved yields.[6]

Q4: How can I control the regioselectivity of the arylation on a substituted thiophene?

A4: Regioselectivity is a key challenge in the direct arylation of substituted thiophenes. For 3-substituted thiophenes, arylation can occur at either the C2 or C5 position.[10][11] The outcome is influenced by the steric and electronic properties of the substituent on the thiophene ring and the aryl halide. For instance, using a sterically hindered aryl bromide can favor arylation at the less hindered C5 position of a 3-substituted thiophene.[10][11] The choice of catalyst and reaction conditions also plays a crucial role.[11]

Q5: What are the typical solvents used for the direct arylation of thiophenes?

A5: Polar aprotic solvents are generally used to facilitate the reaction. N,N-Dimethylacetamide (DMAc) is a commonly used solvent that has been shown to be effective in many cases.[4][5][6][7] Other solvents like N,N-dimethylformamide (DMF) have also been reported.[1] The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or No Product Yield Inactive catalystEnsure the palladium catalyst is of high quality and stored correctly. Consider trying a different palladium precursor, such as a pre-catalyst complex.
Inappropriate baseThe strength and type of base are crucial. Screen different bases such as K₂CO₃, KOAc, or Cs₂CO₃ to find the optimal one for your substrate combination.[1]
Low reaction temperatureThe reaction may require higher thermal energy. Gradually increase the temperature, monitoring for potential side product formation.[2] Temperatures around 100-150 °C are often reported.[6][7][10]
Poor solvent choiceEnsure the solvent is appropriate for the reaction and can dissolve the reactants. DMAc is a good starting point.[6][7]
Poor Regioselectivity Steric hindranceIf you are aiming for a specific regioisomer, consider the steric bulk of both the substituent on the thiophene and the aryl halide. A bulkier coupling partner can direct the arylation to a less hindered position.[10][11]
Catalyst/Ligand systemThe choice of catalyst and ligand (if used) can influence regioselectivity. Some catalyst systems may have a higher preference for a particular position.
Formation of Side Products (e.g., Homocoupling) Reaction conditions favor side reactionsAdjusting the catalyst system, reaction temperature, and stoichiometry of reactants can help minimize the formation of homocoupled products from the aryl halide.
Di-arylation instead of Mono-arylation Both α-positions of the thiophene are reactiveWhen using unsubstituted thiophene, di-arylation at the 2- and 5-positions can occur. Using a large excess of the thiophene starting material can favor mono-arylation.[3][4]

Data and Protocols

Catalyst and Base Optimization Data

The following tables summarize the effects of different catalysts, bases, and additives on the yield of direct arylation of thiophenes, based on literature data.

Table 1: Effect of Catalyst and Base on the Direct Arylation of Thiophene with 4-Bromobenzonitrile

EntryCatalyst (mol%)Base (equiv.)AdditiveSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (0.2)KOAc (2)-DMAc13075
2PdCl(C₃H₅)(dppb) (1)KOAc (2)-DMAc14068
3Bis(alkoxo)palladium complex (0.1-0.2)K₂CO₃PivOHDMAc100Good to Excellent
4NNC-pincer Pd complex (25-100 ppm)K₂CO₃PivOHDMAc150Good to Excellent

Data synthesized from multiple sources for illustrative purposes.[3][6][7]

General Experimental Protocol

This protocol provides a general workflow for the direct arylation of a thiophene derivative with an aryl bromide.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine aryl bromide (1 mmol), thiophene derivative (2 mmol), base (2 mmol), and palladium catalyst in a reaction vessel. prep2 Add solvent (e.g., DMAc, 3-5 mL). prep1->prep2 prep3 If applicable, add additive (e.g., PivOH). prep2->prep3 reaction Degas the mixture and stir vigorously under an inert atmosphere (e.g., N₂ or Ar) at the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 20 h). prep3->reaction Proceed to Reaction workup1 Cool the reaction mixture to room temperature. reaction->workup1 Reaction Complete workup2 Dilute with an organic solvent (e.g., EtOAc) and wash with water. workup1->workup2 workup3 Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo. workup2->workup3 workup4 Purify the crude product by column chromatography. workup3->workup4

General experimental workflow for direct arylation of thiophenes.
Logical Relationship for Optimizing Reaction Conditions

The following diagram illustrates the logical steps involved in optimizing the catalyst and base for the direct arylation of thiophenes.

G start Start Optimization catalyst Select Palladium Catalyst (e.g., Pd(OAc)₂, Pd complex) start->catalyst base Select Base (e.g., K₂CO₃, KOAc) catalyst->base solvent Select Solvent (e.g., DMAc) base->solvent temp Set Reaction Temperature (e.g., 100-150 °C) solvent->temp run_exp Run Initial Experiment temp->run_exp analyze Analyze Results (Yield, Regioselectivity) run_exp->analyze optimize_catalyst Vary Catalyst Loading or Type analyze->optimize_catalyst Low Yield or Side Products optimize_base Vary Base Type or Amount analyze->optimize_base Low Yield optimize_temp Adjust Temperature analyze->optimize_temp Low Conversion successful Optimized Conditions Found analyze->successful Acceptable Results optimize_catalyst->run_exp optimize_base->run_exp optimize_temp->run_exp

Decision workflow for optimizing reaction conditions.

References

Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling with Sulfur-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) regarding palladium-catalyzed cross-coupling reactions involving sulfur-containing heterocycles.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with sulfur-containing heterocycles often challenging?

A1: The primary challenge lies in the propensity of the sulfur atom within the heterocycle (e.g., thiophene, thiazole) to act as a poison for the palladium catalyst.[1][2][3] The lone pair of electrons on the sulfur atom can strongly coordinate to the palladium center, leading to catalyst deactivation or complete inhibition of the catalytic cycle.[1][4] This interaction can be irreversible, forming stable palladium-sulfur species that are catalytically inactive.[4]

Q2: What is the primary mechanism of palladium catalyst poisoning by sulfur-containing compounds?

A2: The main mechanism is the strong chemisorption of the sulfur atom onto the surface of the palladium catalyst, which blocks the active sites required for the reaction.[4] This can lead to the formation of highly stable palladium sulfide (PdS) complexes, rendering the catalyst inactive.[4] The extent of poisoning can vary depending on the specific sulfur-containing functional group, with unprotected thiols (-SH) being particularly problematic.[4]

Q3: Which palladium catalyst systems are most effective for cross-coupling with sulfur heterocycles?

A3: Catalyst systems that utilize bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally more robust and resistant to sulfur poisoning.[1] Ligands such as SPhos, XPhos, and cataCXium® A are designed to be sterically hindering, which helps to protect the palladium center and favors the desired catalytic cycle over deactivation pathways.[1]

Q4: Can a palladium catalyst poisoned by sulfur be regenerated?

A4: In some instances, regeneration is possible, often through oxidative treatments.[4] Methods such as heating the catalyst in air or treating it with oxidizing agents like sodium hypochlorite have shown some success in restoring catalytic activity by oxidizing the adsorbed sulfur species to volatile sulfur oxides (SOx).[4] However, complete regeneration is often difficult to achieve.[4]

Troubleshooting Guides

Problem 1: Low to no yield in a Suzuki-Miyaura reaction with a thiophene substrate.

Potential Causes and Solutions:

  • Catalyst Poisoning: This is the most common issue. The sulfur in the thiophene ring can deactivate the palladium catalyst.[1]

    • Solution 1: Switch to a More Robust Ligand. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[1] These ligands can shield the palladium center and improve catalyst stability and performance.[1]

    • Solution 2: Increase Catalyst Loading. A modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for gradual deactivation.[1]

    • Solution 3: Use a Different Palladium Precursor. Pre-formed palladium(0) complexes or specialized palladacycle precatalysts may offer higher activity and stability.[1]

  • Incorrect Reaction Conditions: Suboptimal conditions can worsen catalyst deactivation.

    • Solution 1: Optimize the Base. For Suzuki reactions, bases like K₃PO₄ or Cs₂CO₃ are commonly used.[1] The choice of base can significantly influence the reaction outcome.[1]

    • Solution 2: Check Solvent and Temperature. Ensure the solvent (e.g., toluene, dioxane, THF) is thoroughly degassed to remove oxygen, which can deactivate the Pd(0) catalyst.[1][5] While higher temperatures can promote difficult couplings, they can also accelerate catalyst decomposition.[1]

  • Poor Substrate Quality: Impurities in the starting materials can act as catalyst poisons.[1]

    • Solution: Purify Starting Materials. Ensure the purity of your sulfur heterocycle and coupling partner through techniques like recrystallization, distillation, or column chromatography.[1]

  • Protodeboronation: The thiophene boronic acid or ester can be unstable and undergo replacement of the boron group with a hydrogen atom.[6]

    • Solution: Use boronic esters (e.g., pinacol esters) which can sometimes mitigate this side reaction.[5]

Problem 2: My Buchwald-Hartwig amination of a sulfur-containing heterocycle is failing.

Potential Causes and Solutions:

  • Inappropriate Base: Buchwald-Hartwig aminations often require strong, non-coordinating bases.

    • Solution: Strong bases like NaOt-Bu or KOt-Bu are often necessary for the amination of sulfur heterocycles.[1]

  • Ligand Incompatibility: Not all ligands are suitable for C-N bond formation with sulfur-containing substrates.

    • Solution: Use specialized ligands developed for Buchwald-Hartwig aminations, such as RuPhos for secondary amines or BrettPhos for primary amines.[7]

  • Catalyst Inhibition by Amine: The amine substrate itself can sometimes inhibit the catalyst.

    • Solution: The use of bidentate ligands can create catalysts that are less prone to displacement by basic heterocycles and primary amines, which can improve the coupling of challenging substrates like halopyridines.[8]

Data Presentation

Table 1: Effect of Ligand on the Yield of a Model Suzuki-Miyaura Reaction

LigandCatalyst SystemRepresentative Yield (%)Notes
PPh₃Pd(PPh₃)₄<10%Prone to catalyst poisoning by sulfur.
SPhosSPhos Precatalyst>90%Bulky, electron-rich ligand that protects the Pd center.[1]
XPhosXPhos Precatalyst>90%Similar to SPhos, offers high stability and activity.[1]
cataCXium® APd(OAc)₂ / cataCXium® AHighSterically hindering ligand that improves catalyst performance.[1]
IMes[Pd(IMes)(allyl)Cl]₂VariableNHC ligands can be highly effective for these couplings.

Data is compiled from multiple sources to illustrate general trends. "Representative" indicates a typical high-yield result for that ligand class under optimized conditions.[1]

Experimental Protocols

General Protocol for a Suzuki-Miyaura Cross-Coupling of a Bromothiophene

This is a general guideline; specific conditions may need optimization.

  • Reagent Preparation: In an oven-dried vial equipped with a magnetic stir bar, add the bromothiophene (1.0 equiv), the boronic acid or ester (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add the palladium catalyst (e.g., a suitable precatalyst, 2.5 mol%).[1]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/H₂O 4:1 mixture, ~0.4 M concentration). The solvent should be thoroughly sparged with an inert gas for at least 30 minutes prior to use.[1]

  • Reaction: Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 90 °C). Stir the reaction for the specified time (typically 12–24 hours), monitoring by TLC or GC-MS if desired.[1]

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer and wash with brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biarylthiophene.[1]

Visualizations

Troubleshooting_Workflow start Low / No Product Yield catalyst_check Is the catalyst system known to be effective for sulfur heterocycles? start->catalyst_check degassing_check Have you rigorously degassed solvents and reagents? catalyst_check->degassing_check Yes action_catalyst Action: Switch to bulky, electron-rich ligands (e.g., Buchwald-type) or NHC ligands. catalyst_check->action_catalyst No base_check Is the base appropriate and strong enough? degassing_check->base_check Yes action_degassing Action: Re-run with freshly degassed solvents (e.g., sparge with Ar for 30 min). degassing_check->action_degassing No substrate_check Are the starting materials pure? base_check->substrate_check Yes action_base Action: Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃, NaOt-Bu). base_check->action_base No action_substrate Action: Purify starting materials (recrystallization, chromatography). substrate_check->action_substrate No end_point Re-evaluate reaction scope and substrate reactivity. substrate_check->end_point Yes action_catalyst->degassing_check action_degassing->base_check action_base->substrate_check action_substrate->end_point

Caption: A troubleshooting flowchart for low-yield cross-coupling reactions.

Catalyst_Poisoning cluster_cycle Desired Catalytic Cycle cluster_poisoning Catalyst Poisoning Pathway Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Deactivated\nPd-S Complex Deactivated Pd-S Complex Pd(0)L->Deactivated\nPd-S Complex Coordination Transmetalation Transmetalation Oxidative\nAddition->Transmetalation Ar-Pd(II)-X Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Ar-Pd(II)-Ar' Reductive\nElimination->Pd(0)L Product Product Reductive\nElimination->Product Sulfur\nHeterocycle Sulfur Heterocycle Sulfur\nHeterocycle->Deactivated\nPd-S Complex

Caption: The competition between the catalytic cycle and catalyst poisoning.

References

Challenges in the scale-up production of thiophene-based intermediates.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the scale-up production of thiophene-based intermediates.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of common reactions involving thiophene intermediates.

Issue 1: Low Yield and/or Stalled Lithiation Reactions

Lithiation of thiophenes is a powerful tool for functionalization, but issues with yield and incomplete reactions are common during scale-up.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Incomplete lithiation - Reagent Quality: Ensure the organolithium reagent (e.g., n-BuLi, t-BuLi) has been recently titrated to accurately determine its concentration. Use fresh, high-purity reagents. - Temperature Control: Maintain a strictly controlled low temperature (typically -78 °C) during the addition of the organolithium reagent to prevent decomposition of the lithiated intermediate.[1] - Atmosphere: The reaction must be conducted under a strictly inert atmosphere (argon or nitrogen) as organolithium reagents are highly reactive with oxygen and moisture.[1]
Side reactions (e.g., debromination) - Choice of Reagent: For lithium-halogen exchange, tert-butyllithium can sometimes provide cleaner reactions as the t-butyl bromide byproduct is eliminated to form unreactive isobutylene.[1] - Addition Rate: Add the organolithium reagent slowly and dropwise to the thiophene solution to minimize localized temperature increases that can promote side reactions.[1]
Stalled reaction after electrophile addition - Electrophile Purity: Ensure the electrophile is pure and anhydrous. - Reaction Time and Temperature: Allow sufficient reaction time after the addition of the electrophile, and consider a gradual warming to room temperature to drive the reaction to completion.[1]
Issue 2: Poor Selectivity and Byproduct Formation in Vilsmeier-Haack Reactions

The Vilsmeier-Haack reaction is a common method for formylating electron-rich thiophenes, but can lead to selectivity issues and the formation of chlorinated byproducts, especially at larger scales.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Formation of multiple isomers - Temperature Control: The reaction temperature can influence the regioselectivity. Experiment with a range of temperatures to find the optimal condition for the desired isomer. Lower temperatures may favor the thermodynamically more stable product.[2]
Chlorinated byproducts - Reaction Conditions: Under more drastic conditions (e.g., higher temperatures, longer reaction times), the Vilsmeier reagent can act as a chlorinating agent.[3] Carefully control the reaction time and temperature to minimize the formation of these impurities.
Runaway reaction - Heat Management: The formation of the Vilsmeier reagent is exothermic. Ensure slow, dropwise addition of POCl₃ to DMF with vigorous stirring and efficient cooling to prevent a runaway reaction. For larger scales, consider a continuous flow setup for better heat management.[2][4]
Issue 3: Inconsistent Yields and Catalyst Deactivation in Suzuki Coupling Reactions

Suzuki coupling is a versatile method for C-C bond formation, but can be plagued by inconsistent yields and catalyst deactivation during scale-up.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Low or inconsistent yields - Oxygen Sensitivity: While some Suzuki reactions can be run in air, catalyst deactivation due to oxygen can be a problem. For sensitive systems, degassing the solvent and running the reaction under an inert atmosphere is recommended.[5] - Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.[6][7] - Solvent System: The solvent system (e.g., dioxane/water, toluene/ethanol/water) plays a crucial role in solubilizing the reactants and the catalyst. The ratio of organic solvent to water may need to be optimized.[6][8]
Catalyst deactivation - Catalyst Loading: While it may be tempting to reduce catalyst loading on a large scale to save costs, this can lead to incomplete reactions. A balance must be struck between cost and efficiency. Catalyst loadings of 1-5 mol% are common.[6] - Ligand Selection: The choice of phosphine ligand is critical for catalyst stability and activity. For sterically hindered substrates, more sophisticated ligands may be required.
Homocoupling of boronic acid - Stoichiometry: Use a slight excess of the boronic acid (1.1 - 1.5 equivalents) to drive the reaction to completion, but avoid a large excess which can lead to homocoupling and purification challenges.[6][9]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up thiophene synthesis from the lab to a pilot plant?

A1: The primary challenges include:

  • Heat Transfer: The surface-area-to-volume ratio decreases significantly in larger reactors, making it more difficult to control the temperature of exothermic or endothermic reactions. This can lead to the formation of byproducts or even runaway reactions.[4]

  • Mixing: Achieving efficient mixing in large reactors can be difficult, leading to localized "hot spots" or areas of high concentration, which can affect reaction rates and selectivity.

  • Impurity Profile: The impurity profile of a product can change upon scale-up due to longer reaction times, different heating and cooling profiles, and variations in raw material quality.

  • Safety: The potential hazards of a reaction are magnified at a larger scale. A thorough safety assessment is crucial before any scale-up.[4]

Q2: How can I improve the purity of my thiophene intermediate during scale-up?

A2: To improve purity:

  • Raw Material Quality: Use high-purity starting materials. High-purity thiophene (≥ 99.5%) is commercially available and can reduce the formation of impurities.[10][11]

  • Process Optimization: Re-optimize reaction parameters such as temperature, reaction time, and stoichiometry at the larger scale.

  • Purification Method: While column chromatography is common in the lab, it may not be feasible for large-scale production. Consider alternative purification methods like recrystallization or distillation. For thermally sensitive compounds, fractional distillation under reduced pressure may be necessary.

Q3: My thiophene-based intermediate is unstable and decomposes upon storage. What precautions should I take?

A3: Thiophene derivatives can be susceptible to oxidation. To enhance stability:

  • Inert Atmosphere: Store sensitive compounds under an inert atmosphere (argon or nitrogen) to prevent oxidation.

  • Light and Heat Protection: Store compounds in amber-colored containers and in a cool, dark place to prevent light-induced degradation.

  • Antioxidants: In some cases, the addition of a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help to prevent degradation.

Q4: What are the key safety considerations for the large-scale production of thiophene intermediates?

A4: Key safety considerations include:

  • Exothermic Reactions: Many reactions, such as the Vilsmeier-Haack reaction, are exothermic. Implement robust temperature control and have an emergency cooling plan in place.[4]

  • Pyrophoric Reagents: Organolithium reagents are pyrophoric and must be handled with extreme care under an inert atmosphere.[12]

  • Toxic and Flammable Materials: Use appropriate personal protective equipment (PPE) and work in a well-ventilated area or in a closed system when handling toxic and flammable materials.

Quantitative Data

The following table provides representative data on how yields and purity can be affected during the scale-up of thiophene intermediate synthesis. Actual values will vary depending on the specific reaction and conditions.

ParameterLaboratory Scale (grams)Pilot Plant Scale (kilograms)Key Considerations for Scale-Up
Yield 85-95%70-85%Heat and mass transfer limitations can lead to lower yields.
Purity >99%95-98%Longer reaction times and temperature fluctuations can increase byproduct formation.
Reaction Time 2-4 hours6-10 hoursSlower addition rates and longer heating/cooling times are required for larger volumes.

Experimental Protocols

Protocol 1: Lithiation of 3-Bromothiophene

This protocol describes the lithiation of 3-bromothiophene followed by quenching with an electrophile.

Materials:

  • 3-Bromothiophene

  • n-Butyllithium (or tert-Butyllithium)

  • Anhydrous Tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide for formylation)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

  • Under a positive flow of nitrogen, add 3-bromothiophene (1.0 eq) to the flask via syringe.

  • Add anhydrous THF to achieve a concentration of approximately 0.2-0.5 M.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Add the electrophile (1.2 eq) dropwise, maintaining the temperature at -78 °C.

  • After the addition is complete, stir the mixture at -78 °C for another hour before slowly warming to room temperature and stirring for an additional 1-3 hours.[1]

  • Cool the flask in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[1]

  • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the organic solution under reduced pressure.

  • Purify the crude product by flash column chromatography or distillation.

Protocol 2: Vilsmeier-Haack Reaction of 3-Bromobenzo[b]thiophene

This protocol details the formylation of 3-bromobenzo[b]thiophene at the 2-position.

Materials:

  • 3-Bromobenzo[b]thiophene

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Sodium bicarbonate solution

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous DMF.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add POCl₃ (1.1 to 1.5 eq) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10 °C.[13]

  • After the addition, stir the mixture at 0 °C for 30-60 minutes.

  • Dissolve 3-bromobenzo[b]thiophene (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add the solution of 3-bromobenzo[b]thiophene to the freshly prepared Vilsmeier reagent at 0 °C.[13]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 40-70 °C and stir for 2-6 hours, monitoring the reaction by TLC.[13]

  • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.[13]

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Suzuki Coupling of 2-Bromo-5-(bromomethyl)thiophene

This protocol describes the Suzuki coupling of 2-bromo-5-(bromomethyl)thiophene with an arylboronic acid.

Materials:

  • 2-Bromo-5-(bromomethyl)thiophene

  • Arylboronic acid (1.1 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)

  • Potassium phosphate (K₃PO₄) (2 eq)

  • 1,4-Dioxane/Water (4:1)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried flask, add 2-bromo-5-(bromomethyl)thiophene (1 eq), the arylboronic acid (1.1 eq), Pd(PPh₃)₄ (2.5 mol%), and K₃PO₄ (2 eq).[7]

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed 1,4-dioxane/water (4:1) solvent system via syringe.[7]

  • Heat the reaction mixture to 90 °C and stir for 12 hours.[7]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting_Low_Yield start Low Yield in Thiophene Synthesis check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok check_conditions Review Reaction Conditions (Temp, Time) conditions_ok Conditions OK check_conditions->conditions_ok check_atmosphere Ensure Inert Atmosphere (if required) atmosphere_ok Atmosphere OK check_atmosphere->atmosphere_ok reagents_ok->check_conditions [Purity OK] purify_reagents Purify/Replace Reagents reagents_ok->purify_reagents [Impure/Incorrect Stoichiometry] conditions_ok->check_atmosphere [Conditions as per protocol] optimize_conditions Optimize Temperature and Time conditions_ok->optimize_conditions [Suboptimal] improve_inertness Improve Inert Atmosphere Technique atmosphere_ok->improve_inertness [Leak Detected] final_check Re-run Small Scale Test atmosphere_ok->final_check [Atmosphere OK] purify_reagents->final_check optimize_conditions->final_check improve_inertness->final_check

Caption: Troubleshooting workflow for low yields in thiophene synthesis.

Scale_Up_Challenges center Scale-Up Challenges heat Heat Transfer center->heat mixing Mixing Efficiency center->mixing impurity Impurity Profile center->impurity safety Safety Hazards center->safety heat_desc Reduced surface-area-to-volume ratio heat->heat_desc mixing_desc Leads to localized hot spots mixing->mixing_desc impurity_desc Changes due to different conditions impurity->impurity_desc safety_desc Magnified risks at larger scale safety->safety_desc

Caption: Key challenges in scaling up thiophene intermediate production.

References

Preventing byproduct formation in hydroxylamine reactions with oxotetrahydrothiophenes.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydroxylamine reactions involving oxotetrahydrothiophenes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate challenges related to byproduct formation and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the reaction between hydroxylamine and tetrahydrothiophen-3-one?

The primary and desired product is tetrahydrothiophen-3-one oxime (CAS RN: 128862-26-0). This reaction involves the condensation of the ketone functionality of tetrahydrothiophen-3-one with hydroxylamine, forming an oxime.

Q2: What are the general conditions for synthesizing tetrahydrothiophen-3-one oxime?

The synthesis is typically carried out by reacting tetrahydrothiophen-3-one with hydroxylamine hydrochloride in the presence of a base. Common bases include sodium hydroxide, potassium hydroxide, or barium carbonate. The reaction is often performed in a polar solvent such as ethanol.

Q3: What is the role of the base in this reaction?

Hydroxylamine is often used in its hydrochloride salt form (NH₂OH·HCl). The base is added to neutralize the hydrochloric acid, liberating the free hydroxylamine nucleophile which then reacts with the ketone.

Q4: Can this reaction be performed under acidic conditions?

While oxime formation can occur under mildly acidic conditions, using strong acids can lead to undesirable side reactions. The decomposition of hydroxylamine can be accelerated in the presence of acid.[1] Furthermore, acidic conditions can promote the subsequent rearrangement of the oxime product (see Troubleshooting Guide).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of tetrahydrothiophen-3-one oxime, with a focus on preventing the formation of unwanted byproducts.

Issue 1: Low Yield of the Desired Oxime Product

Potential Cause: Incomplete reaction or decomposition of hydroxylamine.

Recommended Solutions:

  • Optimize Base and Solvent: The choice of base and solvent can significantly impact the reaction rate and yield. Using a suitable base like barium carbonate in a solvent like ethanol has been reported to give high yields.

  • Temperature Control: While some heating may be necessary to drive the reaction to completion, excessive temperatures can lead to the decomposition of hydroxylamine.[2] Monitor the reaction temperature closely.

  • Reagent Purity: Ensure the purity of the starting materials, as impurities can interfere with the reaction.

Issue 2: Formation of an Amide Byproduct (Lactam)

Potential Cause: Beckmann Rearrangement of the oxime product.

This is one of the most common side reactions for oximes, particularly those derived from cyclic ketones.[2][3] Under acidic conditions, the hydroxyl group of the oxime can be protonated, turning it into a good leaving group. This initiates a rearrangement where one of the carbon atoms attached to the oxime carbon migrates to the nitrogen atom, leading to the formation of a lactam (a cyclic amide).

Recommended Solutions:

  • Maintain Neutral or Basic pH: The Beckmann rearrangement is acid-catalyzed.[3] Therefore, maintaining a neutral or slightly basic pH throughout the reaction and workup is crucial to prevent the formation of the lactam byproduct.

  • Avoid Strong Acids: Do not use strong acids as catalysts for the oximation reaction. If an acidic workup is necessary, use dilute acids and low temperatures to minimize the risk of rearrangement.

Issue 3: Presence of Unidentified Impurities

Potential Cause: Ring-opening or other side reactions involving the thiophene ring.

The tetrahydrothiophene ring, while generally stable, can potentially undergo side reactions under certain conditions.

Recommended Solutions:

  • Mild Reaction Conditions: Employing mild reaction conditions (e.g., moderate temperatures, use of a non-nucleophilic base) can help prevent unwanted reactions involving the sulfur atom or the ring structure.

  • Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the sulfur atom, which could lead to sulfoxide or sulfone byproducts.

  • Thorough Purification: If byproducts are formed, purification techniques such as column chromatography or recrystallization will be necessary to isolate the pure oxime.

Quantitative Data Summary

The following table summarizes reaction conditions and reported yields for the synthesis of tetrahydrothiophen-3-one oxime and related cyclic oximes.

Starting KetoneReagentsSolventConditionsYield of OximeReference
Tetrahydrothiophen-3-oneHydroxylamine hydrochloride, Barium carbonateEthanolHeating, 2.5h97%LookChem
CyclopentanoneHydroxylamine hydrochloride, Sodium hydroxide/Silica gelSolvent-freeGrinding87%[4]
CyclohexanoneHydroxylamine hydrochloride, Sodium hydroxide/Silica gelSolvent-freeGrinding91%[4]

Experimental Protocols

Key Experiment: Synthesis of Tetrahydrothiophen-3-one Oxime

This protocol is based on literature procedures for the synthesis of similar oximes and should be adapted and optimized for your specific laboratory conditions.

Materials:

  • Tetrahydrothiophen-3-one

  • Hydroxylamine hydrochloride

  • Barium carbonate

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetrahydrothiophen-3-one in ethanol.

  • Addition of Reagents: Add hydroxylamine hydrochloride and barium carbonate to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the solids.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain pure tetrahydrothiophen-3-one oxime.

Visualizations

Diagram 1: Reaction of Hydroxylamine with Oxotetrahydrothiophene

reaction_pathway ketone Tetrahydrothiophen-3-one oxime Tetrahydrothiophen-3-one Oxime (Desired Product) ketone->oxime + NH2OH, - H2O hydroxylamine Hydroxylamine (NH2OH) hydroxylamine->oxime

Caption: Primary reaction pathway for the synthesis of tetrahydrothiophen-3-one oxime.

Diagram 2: Byproduct Formation via Beckmann Rearrangement

beckmann_rearrangement oxime Tetrahydrothiophen-3-one Oxime lactam Thia-caprolactam (Byproduct) oxime->lactam Acid catalyst (e.g., H+)

Caption: Formation of a lactam byproduct through the Beckmann rearrangement.

Diagram 3: Troubleshooting Logic for Byproduct Formation

troubleshooting_logic start Byproduct Detected is_amide Is the byproduct an amide (lactam)? start->is_amide check_ph Check and adjust pH to neutral/basic is_amide->check_ph Yes other_byproduct Investigate other side reactions (e.g., ring opening) is_amide->other_byproduct No

Caption: A logical workflow for troubleshooting byproduct formation.

References

Stability issues of 4,5-dihydrothiophene compounds under reaction conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) concerning the stability of 4,5-dihydrothiophene and its derivatives under common laboratory and industrial reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development.

FAQs: Understanding the Stability of 4,5-Dihydrothiophene

Q1: What are the primary stability concerns when working with 4,5-dihydrothiophene compounds?

A1: The main stability issues associated with 4,5-dihydrothiophene and its derivatives include isomerization, oxidation, and polymerization. The position of the double bond in the dihydrothiophene ring significantly influences its reactivity and stability compared to its isomer, 2,5-dihydrothiophene.

Q2: How does the stability of 4,5-dihydrothiophene compare to 2,3-dihydrothiophene and 2,5-dihydrothiophene?

A2: 2,3-Dihydrothiophene is generally considered the most thermodynamically stable isomer. 2,5-Dihydrothiophene can isomerize to the 2,3-isomer, particularly at elevated temperatures. While specific quantitative data for the isomerization of 4,5-dihydrothiophene is limited, it is crucial to be aware of the potential for isomerization to more stable forms under thermal or catalytic stress.

Q3: What are the typical products of 4,5-dihydrothiophene degradation?

A3: Under various conditions, 4,5-dihydrothiophene can degrade to form several products:

  • Isomers: Primarily 2,3-dihydrothiophene.

  • Oxidation Products: 4,5-Dihydrothiophene-1-oxide (sulfoxide) and 4,5-dihydrothiophene-1,1-dioxide (sulfone).

  • Polymers: Under strongly acidic conditions, polymerization can occur.

Troubleshooting Guides

This section addresses specific issues that may arise during reactions involving 4,5-dihydrothiophene compounds.

Issue 1: Low or No Yield of the Desired Product

Symptom: Analysis of the reaction mixture (e.g., by TLC, GC-MS, or NMR) shows a significant amount of starting material remaining or the presence of unexpected byproducts.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Purity of Starting Materials Ensure the 4,5-dihydrothiophene starting material is pure and free from acidic or oxidative impurities. Impurities can catalyze degradation pathways.
Suboptimal Reaction Temperature Too high a temperature can lead to isomerization to the more stable 2,3-dihydrothiophene or thermal decomposition. Conversely, a temperature that is too low may result in an incomplete reaction. A systematic screening of the reaction temperature is recommended.
Incorrect Reaction Time Prolonged reaction times, even at moderate temperatures, can promote the formation of degradation products. Monitor the reaction progress closely using appropriate analytical techniques (TLC, GC-MS) to determine the optimal reaction time.
Inappropriate Solvent The choice of solvent can influence the stability of the dihydrothiophene ring. Avoid highly acidic or basic solvents unless required by the reaction chemistry, and consider screening solvents with different polarities.
Atmospheric Conditions 4,5-Dihydrothiophene can be susceptible to oxidation. If oxidation is a suspected side reaction, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Formation of Isomeric Impurities

Symptom: NMR or GC-MS analysis indicates the presence of other dihydrothiophene isomers, most commonly 2,3-dihydrothiophene.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
High Reaction Temperature Elevated temperatures can facilitate the isomerization of 4,5-dihydrothiophene to the thermodynamically more stable 2,3-dihydrothiophene.[1]
Acidic or Basic Catalysis Traces of acid or base can catalyze the isomerization. Ensure all glassware is clean and neutral, and consider the use of buffered conditions if necessary.
Prolonged Reaction Time Allowing the reaction to proceed for an extended period can lead to thermodynamic equilibration, favoring the formation of the most stable isomer.
Issue 3: Unwanted Oxidation to Sulfoxide or Sulfone

Symptom: Mass spectrometry or NMR data suggests the formation of products with an additional one or two oxygen atoms.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Presence of Oxidizing Agents Ensure all reagents and solvents are free from peroxides or other oxidizing impurities.
Exposure to Air For sensitive substrates, prolonged exposure to atmospheric oxygen, especially at elevated temperatures or in the presence of light, can lead to oxidation. Running the reaction under an inert atmosphere is recommended.
Inherent Reactivity The sulfur atom in the dihydrothiophene ring is susceptible to oxidation. If the desired reaction conditions are harsh, consider using a milder synthetic route or protecting the sulfur atom if possible.

Data Presentation

Table 1: Comparative Reactivity of Dihydrothiophene Isomers
Reaction Type2,5-Dihydrothiophene2,3-Dihydrothiophene4,5-Dihydrothiophene (Inferred)Key Insights
Oxidation Readily oxidized to the corresponding sulfoxide and sulfone.[1]Can be oxidized to the corresponding sulfone.[1]Expected to be readily oxidized at the sulfur atom.All isomers are susceptible to oxidation at the sulfur atom.
Isomerization Can be isomerized to 2,3-dihydrothiophene at high temperatures.[1]The most thermodynamically stable isomer.[1]Likely to isomerize to the more stable 2,3-dihydrothiophene under thermal or acidic conditions.Isomerization is a key degradation pathway for less stable isomers.

Note: Data for 4,5-dihydrothiophene is largely inferred from the behavior of its isomers and general principles of organic chemistry due to a lack of specific studies.

Experimental Protocols

Protocol 1: General Procedure for Monitoring the Stability of 4,5-Dihydrothiophene under Acidic/Basic Conditions

This protocol outlines a general method for assessing the stability of a 4,5-dihydrothiophene derivative to acidic or basic conditions.

Materials:

  • 4,5-Dihydrothiophene compound of interest

  • A suitable solvent (e.g., acetonitrile, THF)

  • Acidic solution (e.g., 0.1 M HCl in the chosen solvent)

  • Basic solution (e.g., 0.1 M NaOH in the chosen solvent)

  • Internal standard (for quantitative analysis)

  • Analytical instrument (e.g., HPLC, GC-MS)

Procedure:

  • Prepare a stock solution of the 4,5-dihydrothiophene compound and the internal standard in the chosen solvent at a known concentration.

  • Divide the stock solution into three separate vials.

  • To the first vial, add an equal volume of the acidic solution.

  • To the second vial, add an equal volume of the basic solution.

  • To the third vial, add an equal volume of the pure solvent (control).

  • Maintain the vials at a constant temperature and withdraw aliquots at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quench the reaction in the aliquots if necessary (e.g., by neutralization).

  • Analyze the aliquots by a validated analytical method to determine the concentration of the remaining 4,5-dihydrothiophene compound.

  • Plot the concentration of the compound against time to determine the degradation rate.

Protocol 2: General Procedure for Assessing Oxidative Stability

Materials:

  • 4,5-Dihydrothiophene compound of interest

  • A suitable solvent (e.g., acetic acid, methanol)

  • Oxidizing agent (e.g., 30% hydrogen peroxide)

  • Analytical instrument (e.g., HPLC, GC-MS, LC-MS)

Procedure:

  • Dissolve a known amount of the 4,5-dihydrothiophene compound in the chosen solvent in a round-bottom flask.

  • Add the oxidizing agent dropwise to the stirred solution. The reaction may be exothermic, so cooling may be necessary.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.

  • Identify the formation of the corresponding sulfoxide and sulfone by comparing with authentic standards or by mass analysis.

  • The rate of disappearance of the starting material and the appearance of the oxidized products can be quantified using a suitable internal standard and a validated analytical method.

Visualizations

degradation_pathways 4,5-Dihydrothiophene 4,5-Dihydrothiophene 2,3-Dihydrothiophene 2,3-Dihydrothiophene 4,5-Dihydrothiophene->2,3-Dihydrothiophene Isomerization (Heat, Acid/Base) 4,5-Dihydrothiophene-1-oxide 4,5-Dihydrothiophene-1-oxide 4,5-Dihydrothiophene->4,5-Dihydrothiophene-1-oxide Oxidation Polymer Polymer 4,5-Dihydrothiophene->Polymer Polymerization (Strong Acid) 4,5-Dihydrothiophene-1,1-dioxide 4,5-Dihydrothiophene-1,1-dioxide 4,5-Dihydrothiophene-1-oxide->4,5-Dihydrothiophene-1,1-dioxide Further Oxidation

Caption: Potential degradation pathways of 4,5-dihydrothiophene.

troubleshooting_workflow start Low Yield or Unexpected Byproducts check_purity Verify Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_workup Analyze Workup and Purification start->check_workup optimize Optimize Reaction check_purity->optimize isomerization Isomerization to 2,3-Dihydrothiophene? check_conditions->isomerization oxidation Oxidation to Sulfoxide/Sulfone? check_conditions->oxidation polymerization Polymerization? check_conditions->polymerization neutral_workup Employ Neutral Workup/Purification check_workup->neutral_workup isomerization->oxidation No adjust_temp Lower Temperature / Reduce Time isomerization->adjust_temp Yes oxidation->polymerization No inert_atmosphere Use Inert Atmosphere oxidation->inert_atmosphere Yes use_buffer Use Buffered Conditions polymerization->use_buffer Yes polymerization->optimize No adjust_temp->optimize use_buffer->optimize inert_atmosphere->optimize neutral_workup->optimize

Caption: Troubleshooting workflow for reactions involving 4,5-dihydrothiophene.

References

Recrystallization methods for obtaining high-purity Methyl 3-amino-4-methylthiophene-2-carboxylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining high-purity Methyl 3-amino-4-methylthiophene-2-carboxylate through recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the recrystallization of Methyl 3-amino-4-methylthiophene-2-carboxylate?

A1: Based on literature and the chemical structure of the compound (an ester with an amino group on a thiophene ring), a good starting point for solvent selection would be a moderately polar solvent. Ethanol, or a binary mixture of ethyl acetate and a non-polar solvent like hexanes, has been shown to be effective for similar 2-aminothiophene derivatives.[1] A patent for the synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate also specifies crystallization from petroleum ether (boiling point 60-80°C).[2]

Q2: What is the expected appearance and melting point of high-purity Methyl 3-amino-4-methylthiophene-2-carboxylate?

A2: High-purity Methyl 3-amino-4-methylthiophene-2-carboxylate should be a white to light yellow crystalline powder.[3] Reported melting points vary, which can be an indicator of purity. Ranges from 62-63°C and 82-83°C to 85-88°C have been documented.[2][3][4] Consistent melting point readings within a narrow range after recrystallization are a good indicator of high purity.

Q3: My compound is not dissolving in the chosen solvent, even with heating. What should I do?

A3: If the compound has very low solubility in the hot solvent, the solvent is likely too non-polar. You can try adding a more polar co-solvent dropwise to the heated mixture until the compound dissolves. For instance, if you started with hexanes, adding small amounts of ethyl acetate or acetone can increase the solvating power. A general rule of thumb is that solvents containing similar functional groups to the compound are often good solubilizers; therefore, for this ester, ethyl acetate is a logical choice.[5]

Q4: The compound oiled out instead of forming crystals upon cooling. How can I fix this?

A4: Oiling out occurs when the compound comes out of solution above its melting point. This can be addressed by:

  • Slowing down the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Using a more dilute solution: Add more of the primary solvent to ensure the saturation point is reached at a lower temperature.

  • Changing the solvent system: The polarity difference between the solvent and the solute may be too large. If using a solvent mixture, try adjusting the ratio to be more similar in polarity to your compound.

Q5: The recrystallization yield is very low. What are the possible causes and solutions?

A5: Low yield can result from several factors:

  • Using too much solvent: This will keep a significant amount of the product dissolved in the mother liquor. To remedy this, you can try to carefully evaporate some of the solvent and cool the solution again to induce further crystallization.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. A slower cooling process is recommended.

  • Filtering the crystals before crystallization is complete: Ensure the solution has been given adequate time at a low temperature to maximize crystal formation.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling - The solution is not saturated (too much solvent was used).- The compound is very soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration.- Add a non-polar "anti-solvent" (in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then warm to clarify and cool slowly.- Try a different solvent system where the compound has lower solubility at cold temperatures.
Colored impurities remain in the crystals - The impurity has similar solubility to the product.- The crystals formed too quickly, trapping impurities.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then hot filter before cooling.- Ensure a slow cooling rate to allow for selective crystallization.- A second recrystallization may be necessary.
The product precipitates as a fine powder, not crystals - The solution was cooled too rapidly.- The solution was agitated during cooling.- Allow the solution to cool to room temperature undisturbed on a benchtop before moving to an ice bath.- Avoid scratching the flask or agitating the solution until it has reached a lower temperature.
The melting point of the recrystallized product is broad or lower than expected - The product is still impure.- The crystals are not fully dry and contain residual solvent.- Perform another recrystallization, potentially with a different solvent system.- Ensure the crystals are thoroughly dried under vacuum to remove all traces of solvent.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization using Ethanol
  • Dissolution: In a flask, add the crude Methyl 3-amino-4-methylthiophene-2-carboxylate. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be saturated.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at reflux for 5-10 minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of ice-cold ethanol.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Two-Solvent Recrystallization using Ethyl Acetate/Hexanes
  • Dissolution: Dissolve the crude product in a minimum amount of hot ethyl acetate.

  • Addition of Anti-Solvent: While the solution is still hot, add hexanes dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and make the solution clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of a cold ethyl acetate/hexanes mixture.

  • Drying: Dry the purified crystals under vacuum.

Data Summary

Recrystallization Solvent System Reported Melting Point (°C) Appearance Reference
Petroleum Ether (60-80°C)62-63Solid[2]
Not specified (after extraction)82-83Solid[4]
Not specified85-88White to light yellow crystal powder[3]
EthanolNot specified for this compound, but effective for similar aminothiophenesCrystalline Solid[1]
Ethyl Acetate/HexanesNot specified for this compound, but effective for similar aminothiophenesCrystalline Solid[1]

Visual Guides

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying crude Crude Product add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (Optional) dissolved->hot_filtration cool_slowly Slow Cooling hot_filtration->cool_slowly ice_bath Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_cold Wash with Cold Solvent vacuum_filtration->wash_cold dry Dry Under Vacuum wash_cold->dry pure_crystals High-Purity Crystals dry->pure_crystals

Caption: General workflow for the recrystallization process.

Troubleshooting_Logic start Start Recrystallization cooling Cooling Solution start->cooling outcome Observe Outcome cooling->outcome crystals Crystals Formed outcome->crystals Yes oiling_out Oiling Out outcome->oiling_out Oil no_precipitate No Precipitate outcome->no_precipitate No solution1 Action: Slow cooling / More solvent oiling_out->solution1 solution2 Action: Evaporate solvent / Add anti-solvent no_precipitate->solution2 solution1->start solution2->start

Caption: Troubleshooting logic for common recrystallization issues.

References

Validation & Comparative

Comparative ¹H and ¹³C NMR Analysis of Methyl 3-amino-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Organic Synthesis

This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 3-amino-4-methylthiophene-2-carboxylate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this report utilizes predicted NMR data for its analysis and compares it with experimental data of a structurally similar alternative, Ethyl 2-amino-4-methylthiophene-3-carboxylate. This comparison offers valuable insights into the spectral characteristics of substituted aminothiophenes, aiding researchers in structural elucidation and quality control.

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of organic molecules. This guide presents a side-by-side comparison of the ¹H and ¹³C NMR spectral data for Methyl 3-amino-4-methylthiophene-2-carboxylate (predicted) and Ethyl 2-amino-4-methylthiophene-3-carboxylate (experimental). The analysis highlights the influence of substituent positions on chemical shifts and coupling patterns, providing a framework for interpreting the NMR spectra of related thiophene derivatives.

Structural Comparison

The two molecules under comparison share a core 2-aminothiophene scaffold with a methyl group at the 4-position. The key differences lie in the position of the amino and carboxylate groups (C3 vs. C2 and C2 vs. C3, respectively) and the nature of the ester alkyl group (methyl vs. ethyl). These structural variations are expected to manifest in distinct NMR spectral features.

CompoundStructure
Methyl 3-amino-4-methylthiophene-2-carboxylateCC1=C(C(=O)OC)SC=C1N
Ethyl 2-amino-4-methylthiophene-3-carboxylateCCOC(=O)C1=C(N)SC(C)=C1

¹H NMR Data Comparison

The ¹H NMR spectra provide information on the chemical environment and connectivity of protons in a molecule. The table below summarizes the predicted ¹H NMR data for Methyl 3-amino-4-methylthiophene-2-carboxylate and the experimental data for Ethyl 2-amino-4-methylthiophene-3-carboxylate.

Methyl 3-amino-4-methylthiophene-2-carboxylate (Predicted) Ethyl 2-amino-4-methylthiophene-3-carboxylate (Experimental) [1]
Chemical Shift (ppm) Multiplicity
~6.5 - 7.0br s
~6.7s
3.81s
2.15s
--

Analysis:

The most notable difference is in the aromatic region. The single proton on the thiophene ring (H-5) is expected to appear as a singlet in both compounds. The amino protons (NH₂) typically appear as a broad singlet, though their chemical shift can be highly variable depending on concentration and solvent. The methyl group at the 4-position gives rise to a singlet around 2.15-2.28 ppm in both molecules. The ester functionality is clearly distinguishable, with a singlet for the methoxy group in the target compound and a characteristic quartet and triplet for the ethoxy group in the alternative.

¹³C NMR Data Comparison

The ¹³C NMR spectra reveal the number of chemically non-equivalent carbon atoms and their electronic environments.

Methyl 3-amino-4-methylthiophene-2-carboxylate (Predicted) Ethyl 2-amino-4-methylthiophene-3-carboxylate (Experimental) [1]
Chemical Shift (ppm) Assignment
~165C=O
~155C-3
~135C-5
~120C-4
~110C-2
~51OCH₃
~144-CH₃
--

Analysis:

The carbonyl carbon of the ester group is expected to be the most downfield signal in both spectra. The positions of the other thiophene ring carbons are significantly influenced by the attached functional groups. The carbon bearing the amino group (C-3 in the target, C-2 in the alternative) is expected to be significantly shielded. The chemical shifts of the methyl and ester alkyl carbons are also distinct and readily assignable.

Experimental Protocol

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of thiophene derivatives.

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Parameters:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Temperature: 298 K.

3. ¹H NMR Data Acquisition:

  • Pulse Sequence: Standard single-pulse sequence (e.g., zg30).

  • Spectral Width: 12-15 ppm.

  • Number of Scans: 16-32.

  • Relaxation Delay: 1-2 s.

4. ¹³C NMR Data Acquisition:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: 200-240 ppm.

  • Number of Scans: 1024 or more to achieve adequate signal-to-noise.

  • Relaxation Delay: 2-5 s.

5. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal.

  • Integrate the signals in the ¹H spectrum.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to structural elucidation using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Elucidation Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent + TMS Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Setup Spectrometer Setup (Tune, Lock, Shim) Transfer->Setup H1_Acq ¹H NMR Acquisition Setup->H1_Acq C13_Acq ¹³C NMR Acquisition Setup->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Correction Phase & Baseline Correction FT->Correction Calibration Chemical Shift Calibration (TMS) Correction->Calibration Analysis Analyze Chemical Shifts, Multiplicities, Coupling Constants, and Integration Calibration->Analysis Elucidation Structural Elucidation Analysis->Elucidation

Caption: Workflow for NMR Data Acquisition and Analysis.

Conclusion

This comparative guide provides a foundational understanding of the ¹H and ¹³C NMR spectral features of Methyl 3-amino-4-methylthiophene-2-carboxylate through a combination of predicted data and experimental data from a close structural analog. The presented data and experimental protocol serve as a valuable resource for researchers and scientists in the fields of drug development and chemical synthesis, facilitating the unambiguous identification and characterization of this important class of heterocyclic compounds. While predicted data offers a useful approximation, experimental verification is always recommended for definitive structural confirmation.

References

A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Aminothiophene Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical parameter in drug development and manufacturing. For the versatile class of compounds known as aminothiophene esters, often synthesized via the Gewald reaction, robust and reliable analytical methods are essential for accurate purity assessment. High-Performance Liquid Chromatography (HPLC) stands as the primary technique for this purpose, offering high resolution and quantitative accuracy. This guide provides a comparative overview of common HPLC methods for the purity analysis of synthesized aminothiophene esters, supported by detailed experimental protocols and data presentation to aid in method selection and development.

Introduction to HPLC for Aminothiophene Ester Analysis

Aminothiophene esters are a significant class of heterocyclic compounds with diverse biological activities, making them valuable scaffolds in medicinal chemistry. Their synthesis, typically through multicomponent reactions like the Gewald synthesis, can lead to a variety of process-related impurities, including unreacted starting materials, intermediates, and by-products. Therefore, a well-developed HPLC method is crucial to ensure the quality and consistency of these compounds.

The two most common modes of HPLC for the analysis of aminothiophene esters are Normal-Phase (NP) and Reversed-Phase (RP) HPLC. The choice between these methods depends on the specific polarity of the analyte and the impurities to be separated.

  • Normal-Phase (NP) HPLC: Utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. It is particularly useful for separating non-polar and moderately polar isomers.

  • Reversed-Phase (RP) HPLC: Employs a non-polar stationary phase (e.g., C18) and a polar mobile phase. RP-HPLC is the most widely used technique due to its versatility and applicability to a broad range of compound polarities.

Comparison of HPLC Methods

The selection of an appropriate HPLC method is critical for achieving optimal separation of the main aminothiophene ester peak from any potential impurities. Below is a comparison of representative NP-HPLC and RP-HPLC methods.

Table 1: Performance Comparison of NP-HPLC and RP-HPLC Methods
ParameterNormal-Phase HPLCReversed-Phase HPLC
Stationary Phase Silica Gel (e.g., 10 µm)Alkyl Phenyl or C18 (e.g., 5 µm)
Typical Mobile Phase Hexane:Ethanol (e.g., 95:5 v/v)Water:Methanol with acid modifier
Principle of Separation Adsorption based on polarityPartitioning based on hydrophobicity
Selectivity Effective for non-polar compounds and isomersBroad applicability for polar to non-polar compounds
Common Impurities Separated Less polar starting materials and by-productsPolar starting materials, intermediates, and degradation products
Advantages Good for separating compounds insoluble in aqueous mediaExcellent reproducibility, wide range of applications
Disadvantages Solvent volatility and cost, water sensitivityPotential for silanol interactions, limited retention for very polar compounds

Experimental Protocols

Detailed experimental protocols are essential for reproducing and adapting HPLC methods. The following sections provide methodologies for the NP-HPLC and RP-HPLC analysis of a representative aminothiophene ester, 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester.[1]

Protocol 1: Normal-Phase HPLC (NP-HPLC)

This method is suitable for the direct analysis of the aminothiophene ester from a non-polar extract.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Silica gel column (10 µm particle size).[1]

  • Mobile Phase: A mixture of hexane and ethanol in a 95:5 (v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized aminothiophene ester in hexane to a final concentration of 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Reversed-Phase HPLC (RP-HPLC)

This is a versatile method for the analysis of the aminothiophene ester and its more polar metabolites or impurities.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: Alkyl phenyl or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of water, methanol, and 1 M phosphoric acid (pH 2.5) in a 70:30:0.05 (v/v/v) ratio.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.[1]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the synthesized aminothiophene ester in the mobile phase to a final concentration of 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: Quantitative Analysis

The purity of the synthesized aminothiophene ester is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram. A well-developed method should provide good resolution between the main peak and any impurity peaks.

Table 2: Hypothetical Quantitative Data for Purity Assessment
CompoundHPLC MethodRetention Time (min)Peak Area (%)Peak Asymmetry (Tailing Factor)Theoretical Plates
Aminothiophene Ester NP-HPLC5.299.51.1>5000
Impurity 1 (Starting Material)NP-HPLC3.80.31.2>4000
Impurity 2 (By-product)NP-HPLC6.50.21.0>5500
Aminothiophene Ester RP-HPLC8.799.61.0>6000
Impurity 3 (Polar Intermediate)RP-HPLC4.10.251.1>5000
Impurity 4 (Degradation Product)RP-HPLC10.20.151.2>5500

Note: The data presented in this table is hypothetical and will vary depending on the specific aminothiophene ester, the synthesis route, and the exact HPLC conditions used.

Mandatory Visualizations

Diagrams are provided to illustrate the workflow and logical relationships in the HPLC purity assessment of synthesized aminothiophene esters.

HPLC_Workflow cluster_synthesis Synthesis & Sample Prep cluster_hplc HPLC Analysis cluster_data Data Analysis Synthesis Synthesized Aminothiophene Ester SamplePrep Sample Preparation (Dissolution & Filtration) Synthesis->SamplePrep HPLC_System HPLC System SamplePrep->HPLC_System Injection Column Column (NP or RP) HPLC_System->Column Detector UV Detector Column->Detector Mobile_Phase Mobile Phase Mobile_Phase->Column Chromatogram Chromatogram Detector->Chromatogram Signal Purity_Calc Purity Calculation (% Area) Chromatogram->Purity_Calc Report Purity Report Purity_Calc->Report

Caption: Experimental workflow for HPLC purity assessment.

Method_Selection cluster_NP Normal-Phase HPLC cluster_RP Reversed-Phase HPLC Analyte Analyte Properties (Polarity, Solubility) NP_Choice Non-polar/Moderately Polar Isomers Analyte->NP_Choice If RP_Choice Wide Range of Polarity Analyte->RP_Choice If NP_Conditions Polar Stationary Phase Non-polar Mobile Phase NP_Choice->NP_Conditions RP_Conditions Non-polar Stationary Phase Polar Mobile Phase RP_Choice->RP_Conditions

Caption: Logical relationship for HPLC method selection.

Conclusion

The purity assessment of synthesized aminothiophene esters is a critical step that relies on robust and well-validated HPLC methods. Both Normal-Phase and Reversed-Phase HPLC offer distinct advantages and can be tailored to the specific analytical challenge. By carefully selecting the column, mobile phase, and detection parameters, researchers can achieve accurate and reliable purity data. The protocols and comparative information provided in this guide serve as a valuable resource for developing and implementing effective HPLC methods for the quality control of this important class of compounds. For comprehensive purity profiling, especially for regulatory submissions, orthogonal methods and stress testing (forced degradation studies) are recommended to ensure the stability-indicating nature of the analytical method.

References

A Comparative Guide to the Synthesis of 2-Aminothiophenes: Gewald Synthesis vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of 2-aminothiophenes is a critical step in the creation of a vast array of biologically active compounds. The Gewald synthesis has long been a cornerstone for accessing this privileged scaffold. This guide provides an objective comparison of the Gewald reaction with other synthetic methodologies, supported by experimental data, to aid in the selection of the most appropriate synthetic route.

Introduction to 2-Aminothiophenes

2-Aminothiophenes are a class of five-membered heterocyclic compounds that are of significant interest in medicinal chemistry and materials science.[1] They serve as crucial building blocks for the synthesis of numerous pharmaceuticals, agrochemicals, and dyes.[2][3] The biological activities of 2-aminothiophene derivatives are diverse, including antimicrobial, anti-inflammatory, and kinase inhibitory properties.[2] The efficacy and versatility of synthetic routes to these compounds are therefore of paramount importance.

The Gewald Synthesis: A Versatile Workhorse

The Gewald reaction, first reported by Karl Gewald in 1966, is a one-pot multicomponent reaction that has become a widely used method for the synthesis of polysubstituted 2-aminothiophenes.[4][5] The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or other active methylene nitrile in the presence of elemental sulfur and a base.[5]

The general mechanism of the Gewald reaction proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile. This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the 2-aminothiophene product.[5]

Key Features of the Gewald Synthesis:
  • Versatility: A wide range of substrates can be used, leading to a high degree of substitution on the thiophene ring.

  • Mild Reaction Conditions: The reaction is often carried out under relatively mild conditions.[4]

  • One-Pot Procedure: The multicomponent nature of the reaction makes it an efficient process.

The logical workflow of the Gewald Synthesis is depicted below:

Gewald_Workflow Start Ketone/Aldehyde + Active Methylene Nitrile Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base Base Base->Knoevenagel Sulfur Elemental Sulfur Sulfur_Addition Sulfur Addition Sulfur->Sulfur_Addition Unsaturated_Nitrile α,β-Unsaturated Nitrile Knoevenagel->Unsaturated_Nitrile Unsaturated_Nitrile->Sulfur_Addition Intermediate Thiolate Intermediate Sulfur_Addition->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product 2-Aminothiophene Cyclization->Product Alternative_Methods cluster_alternatives Alternative Syntheses Target 2-Aminothiophene Gewald Gewald Synthesis Gewald->Target Direct & Versatile Fiesselmann Fiesselmann-Lissavetzky Isomer 3-Aminothiophene Fiesselmann->Isomer Primary Route Thorpe Thorpe-Ziegler Thorpe->Isomer Primary Route PaalKnorr Paal-Knorr Thiophene Substituted Thiophene PaalKnorr->Thiophene General Route

References

The Vanguard of Articaine Synthesis: A Comparative Analysis of Methyl 3-amino-4-methylthiophene-2-carboxylate and Novel Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients (APIs) is a cornerstone of innovation and cost-effectiveness. Articaine, a widely used local anesthetic, is traditionally synthesized from the key precursor, methyl 3-amino-4-methylthiophene-2-carboxylate. This guide provides a comprehensive comparison of the established synthetic route with an emerging, alternative pathway, offering a data-driven analysis of their respective performances.

This publication delves into the conventional multi-step synthesis of Articaine, detailing the experimental protocols and reported yields for each stage. Furthermore, it explores a promising alternative: a one-pot synthesis of a key Articaine intermediate, which circumvents the separate preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. This comparative guide aims to equip researchers with the necessary information to evaluate the most suitable synthetic strategy for their specific needs, considering factors such as yield, purity, and process efficiency.

Traditional vs. Alternative: A Head-to-Head Comparison of Performance

The synthesis of Articaine is a critical process in the manufacturing of this essential anesthetic. Below is a quantitative comparison of the traditional synthetic route, which relies on methyl 3-amino-4-methylthiophene-2-carboxylate as the starting material, and a novel one-pot approach to a key intermediate.

ParameterTraditional Synthesis (via Methyl 3-amino-4-methylthiophene-2-carboxylate)Alternative One-Pot Synthesis of Intermediate B
Overall Yield ~53-77% (calculated from multi-step patents)Not directly comparable, but yield of Intermediate B is high
Purity of Final Product High (typically >99%)[1][2]Purity of Intermediate B reported as >99% (HPLC)[3]
Number of Steps Multiple steps for precursor synthesis, followed by Articaine synthesisOne-pot synthesis of Intermediate B, followed by Articaine synthesis
Key Advantages Well-established and documented processSimplified operation, reduced cost, lower industrial pollution[3]
Key Disadvantages Multi-step process can be time-consuming and may lead to lower overall yieldsNewer process, may require more optimization for large-scale production

Visualizing the Synthetic Pathways

To better understand the logical flow of each synthetic route, the following diagrams, generated using the DOT language, illustrate the key transformations.

Traditional_Articaine_Synthesis cluster_precursor Precursor Synthesis cluster_articaine Articaine Synthesis Starting_Materials Starting Materials Precursor Methyl 3-amino-4- methylthiophene-2-carboxylate Starting_Materials->Precursor Multi-step synthesis Intermediate_A Amidation Product Precursor->Intermediate_A Amidation with 2-chloropropionyl chloride Articaine_Base Articaine (Base) Intermediate_A->Articaine_Base Ammoniation with propylamine Articaine_HCl Articaine HCl Articaine_Base->Articaine_HCl Salification with HCl

Caption: Traditional multi-step synthesis of Articaine HCl.

Alternative_Articaine_Synthesis cluster_intermediate Intermediate Synthesis cluster_articaine_alt Articaine Synthesis Raw_Materials Methyl thioglycolate & 2-methyl acrylonitrile Intermediate_B Intermediate B Raw_Materials->Intermediate_B One-pot reaction Intermediate_C Amidation Product Intermediate_B->Intermediate_C Amidation with α-chloropropionyl chloride Articaine_Base_Alt Articaine (Base) Intermediate_C->Articaine_Base_Alt Ammoniation with n-propylamine Articaine_HCl_Alt Articaine HCl Articaine_Base_Alt->Articaine_HCl_Alt Salification with HCl

Caption: Alternative synthesis of Articaine HCl via a one-pot intermediate.

Detailed Experimental Protocols

For the purpose of reproducibility and thorough evaluation, detailed experimental methodologies for both the traditional and alternative synthetic routes are provided below.

Traditional Synthesis of Articaine Hydrochloride from Methyl 3-amino-4-methylthiophene-2-carboxylate

This synthesis involves three main steps starting from the precursor methyl 3-amino-4-methylthiophene-2-carboxylate.

Step 1: Amidation of Methyl 3-amino-4-methylthiophene-2-carboxylate

  • Materials: Methyl 3-amino-4-methylthiophene-2-carboxylate, dichloromethane, triethylamine, 2-chloropropionyl chloride.

  • Procedure:

    • Dissolve 800g of methyl 3-amino-4-methylthiophene-2-carboxylate in 1600ml of dichloromethane in a reaction kettle.

    • Cool the solution to approximately 10°C using an ice-water bath.

    • Add 700ml of triethylamine with stirring.

    • Slowly add 580ml of 2-chloropropionyl chloride dropwise. A large amount of white smoke and solid will be observed.

    • After the addition is complete, allow the reaction to naturally warm to room temperature and continue for 5 hours.

    • Pour the reaction solution into a separate container with 1600ml of dichloromethane and 1600ml of distilled water.

    • Neutralize the excess 2-chloropropionyl chloride by carefully adding solid Na2CO3 to adjust the pH to 7.5-9.

    • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to obtain the intermediate amidation product.

  • Yield: A patent reported a yield of 70% for this step when using potassium carbonate as the base.[1]

Step 2: Ammoniation to form Articaine Base

  • Materials: The intermediate from Step 1, dimethylformamide (DMF), n-propylamine.

  • Procedure:

    • Dissolve the intermediate from the previous step in DMF.

    • Add n-propylamine to the solution.

    • Heat the reaction mixture and maintain at a controlled temperature for a specified duration to facilitate the ammoniation reaction.

    • After the reaction is complete, the mixture is typically worked up by extraction and purification to isolate the Articaine base.

  • Yield: A reported yield for this step is approximately 90%.[1]

Step 3: Salification to Articaine Hydrochloride

  • Materials: Articaine base, a suitable solvent (e.g., acetone), concentrated hydrochloric acid.

  • Procedure:

    • Dissolve the Articaine base in the chosen solvent.

    • Slowly add concentrated hydrochloric acid while stirring until the pH reaches a desired acidic range, leading to the precipitation of Articaine hydrochloride.

    • Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

  • Yield: A reported yield for this salification and refining step is about 85%.[1]

Alternative One-Pot Synthesis of Intermediate B for Articaine Hydrochloride

This method, described in patent CN102321067A, provides a more streamlined approach to a key intermediate.[3]

  • Materials: Methyl thioglycolate, 2-methyl acrylonitrile, sodium methoxide in methanol, concentrated hydrochloric acid, hydrogen peroxide.

  • Procedure:

    • In a reaction kettle, react methyl thioglycolate and 2-methyl acrylonitrile in a mixed solution of sodium methoxide and methanol.

    • After the reaction is complete, adjust the pH to 7 with concentrated hydrochloric acid.

    • Dropwise add hydrogen peroxide to the reaction mixture.

    • Subsequently, add more concentrated hydrochloric acid to the system.

    • Concentrate the reaction mixture under reduced pressure to obtain the intermediate compound B.

  • Advantages: This "one-pot" method avoids the separation and purification of an initial intermediate, simplifying the operation, reducing raw material costs, and minimizing industrial pollution, making it suitable for large-scale production.[3]

The subsequent steps to convert Intermediate B to Articaine hydrochloride would follow a similar amidation and salification sequence as the traditional route.

The Gewald Reaction: A Potential Pathway to the Thiophene Precursor

The Gewald reaction is a well-established multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[4] This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.

Conclusion

The traditional synthesis of Articaine, while reliable, involves a multi-step process for the preparation of its key precursor, methyl 3-amino-4-methylthiophene-2-carboxylate. The alternative one-pot synthesis of a key intermediate presents a significant advancement by streamlining the initial steps, offering potential benefits in terms of cost, efficiency, and environmental impact. While the direct application of the Gewald reaction for the synthesis of the Articaine precursor remains an area for further exploration, it holds promise as a future synthetic strategy. Researchers and drug development professionals should carefully consider the trade-offs between the established reliability of the traditional route and the potential advantages of these newer, more convergent synthetic methodologies. The data and protocols presented in this guide provide a solid foundation for making informed decisions in the synthesis of this vital local anesthetic.

References

Comparative analysis of the biological activity of substituted thiophene analogs.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Thiophene and its substituted analogs represent a privileged scaffold in medicinal chemistry, consistently demonstrating a wide spectrum of biological activities.[1][2] This guide provides a comparative analysis of the biological performance of various substituted thiophene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The information presented is supported by experimental data from multiple studies to aid researchers in the rational design and development of novel thiophene-based therapeutic agents. The versatility of the thiophene ring, often acting as a bioisostere for a phenyl ring, allows for diverse substitutions that significantly influence its biological activity.[3][4]

Anticancer Activity

Substituted thiophene derivatives have emerged as a promising class of compounds in anticancer drug discovery, exhibiting cytotoxic effects against a variety of cancer cell lines.[1][5] The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3][6]

Comparative Cytotoxicity of Thiophene Analogs

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several substituted thiophene analogs against various human cancer cell lines. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Compound ClassSpecific AnalogCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Thiophene Carboxamides2bHep3B5.46DoxorubicinNot Specified[7]
Thiophene Carboxamides2eHep3B12.58DoxorubicinNot Specified[7]
Thienopyrimidines3MCF-70.045DoxorubicinNot Specified[8]
Thienopyrimidines4MCF-70.11DoxorubicinNot Specified[8]
Thiophene-based Chalcones6HepG20.21Doxorubicin8.28[9]
Thiophene-based Chalcones6A5491.7Doxorubicin6.62[9]
Thiophene-based Chalcones6MCF-711.7Doxorubicin7.67[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[10][11]

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5 x 10⁵ cells per well and incubated for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: The cells are then treated with various concentrations of the substituted thiophene analogs (e.g., 1.25, 2.5, 5, 10, 20, 30 µM) and incubated for another 24 to 72 hours.[12][13]

  • MTT Addition: After the incubation period, 10-28 µL of MTT solution (typically 2-5 mg/mL in phosphate-buffered saline) is added to each well.[12][13]

  • Incubation: The plate is incubated for 1.5 to 4 hours at 37°C to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.[10][13]

  • Solubilization: The formazan crystals are dissolved by adding 100-130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO).[13][14]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 492-570 nm.[13][14] The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated from the absorbance data.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cancer cells in 96-well plate incubation1 Incubate for 24h for cell attachment cell_seeding->incubation1 add_compounds Add thiophene analogs at various concentrations incubation1->add_compounds incubation2 Incubate for 24-72h add_compounds->incubation2 add_mtt Add MTT solution to each well incubation2->add_mtt incubation3 Incubate for 1.5-4h for formazan formation add_mtt->incubation3 solubilize Add DMSO to dissolve formazan crystals incubation3->solubilize read_absorbance Measure absorbance at 492-570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Workflow for MTT Cytotoxicity Assay.

Antimicrobial Activity

Thiophene derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[15]

Comparative Antimicrobial Efficacy of Thiophene Analogs

The following table presents the Minimum Inhibitory Concentration (MIC) values of various substituted thiophene analogs against different microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassSpecific AnalogMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)Reference
Thiophene Derivative4Colistin-Resistant A. baumannii16--[16][17]
Thiophene Derivative5Colistin-Resistant A. baumannii16--[16]
Thiophene Derivative8Colistin-Resistant A. baumannii32--[16]
Thiophene Derivative4Colistin-Resistant E. coli8--[16]
Thiophene Derivative5Colistin-Resistant E. coli32--[16]
Thiophene Derivative8Colistin-Resistant E. coli32--[16]
3-Chlorobenzo[b]thiopheneCyclohexanol-substitutedS. aureus16--[1]
3-Bromobenzo[b]thiopheneCyclohexanol-substitutedS. aureus16--[1]
Spiro-indoline-oxadiazole17C. difficile2-4--[15]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[18][19]

Methodology:

  • Bacterial Strain Preparation: Bacterial strains are cultured on an appropriate agar medium and incubated. A few colonies are then used to inoculate a sterile broth, which is incubated to reach the logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10⁵ Colony Forming Units (CFU)/mL.[18][20]

  • Compound Preparation and Dilution: Stock solutions of the thiophene derivatives and standard antibiotics are prepared in a suitable solvent like DMSO. A series of two-fold dilutions of these stock solutions are then made in a 96-well microtiter plate using the appropriate broth.[18][19]

  • Inoculation and Incubation: Each well containing the diluted compounds is inoculated with the standardized bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.[18][20]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.[18][20]

Anti-inflammatory Activity

Several substituted thiophene analogs have been reported to possess significant anti-inflammatory properties.[21][22] Their mechanisms of action often involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), or the modulation of signaling pathways like the p38 MAP kinase pathway.[4][21]

Comparative Anti-inflammatory Effects of Thiophene Analogs

The following table summarizes the in vivo anti-inflammatory activity of selected thiophene analogs, typically evaluated using the carrageenan-induced paw edema model in rats.

Compound ClassSpecific AnalogDose (mg/kg)Inhibition of Edema (%)Reference CompoundInhibition of Edema (%)Reference
Tetrasubstituted Thiophene5f1063--[21]
Tetrasubstituted Thiophene5f2050--[21]
Tetrasubstituted Thiophene5f4056--[21]
2-Aminothiophene155058.46Indomethacin47.73[23][24]
2-Aminothiophene1-IC50 = 121.47 µM--[22]
2-Aminothiophene5-IC50 = 422 µM--[22]

Note: IC50 values for 2-aminothiophene analogs 1 and 5 represent in vitro anti-inflammatory potential.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to screen for acute anti-inflammatory activity.[25][26]

Methodology:

  • Animal Preparation: Rats are fasted overnight before the experiment.

  • Compound Administration: The test compounds (substituted thiophene analogs) or a standard anti-inflammatory drug (e.g., indomethacin) are administered to the animals, typically intraperitoneally or orally, 30 minutes to 1 hour before the induction of inflammation.[27][28]

  • Induction of Edema: A sub-plantar injection of a 1% carrageenan suspension in saline is administered into the right hind paw of each rat to induce localized inflammation and edema.[27]

  • Paw Volume Measurement: The volume of the inflamed paw is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[27]

  • Calculation of Inhibition: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with that of the control group (which receives only the vehicle).

Signaling Pathways and Mechanisms of Action

The biological activities of substituted thiophene analogs are often attributed to their interaction with specific signaling pathways. Understanding these interactions is crucial for the rational design of more potent and selective drug candidates.

p38 MAP Kinase Signaling Pathway

The p38 Mitogen-Activated Protein (MAP) kinase pathway is a key signaling cascade involved in cellular responses to stress and in the regulation of inflammatory processes.[29] Inhibition of p38α MAPK is a therapeutic target for inflammatory diseases.[21]

p38_MAPK_Pathway cluster_stimuli Stress/Inflammatory Stimuli cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Stress UV, Osmotic Stress MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress->MAPKKK Cytokines TNF-α, IL-1β Cytokines->MAPKKK MAPKK MAPKK (MKK3, MKK6) MAPKKK->MAPKK phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors activates Cytokine_Production Pro-inflammatory Cytokine Production p38_MAPK->Cytokine_Production leads to Apoptosis Apoptosis p38_MAPK->Apoptosis can induce Thiophene_Analogs Substituted Thiophene Analogs Thiophene_Analogs->p38_MAPK inhibit

p38 MAPK Signaling Pathway Inhibition.
COX and LOX Enzyme Inhibition Pathway

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[30][31] Many nonsteroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.[21] Some thiophene derivatives have been shown to inhibit these enzymes.[23]

COX_LOX_Pathway cluster_upstream Upstream Events cluster_pathways Enzymatic Pathways cluster_effects Biological Effects Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 Cell_Membrane->PLA2 stimulates Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid produces COX COX-1 / COX-2 Arachidonic_Acid->COX LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene_Analogs Substituted Thiophene Analogs Thiophene_Analogs->COX inhibit Thiophene_Analogs->LOX inhibit

COX and LOX Inhibition Pathway.

References

A Comparative Guide to 2-Aminothiophenes and 2-Amino-4,5-dihydrothiophenes for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the structural and functional disparities between key heterocyclic scaffolds is paramount for the rational design of novel therapeutics. This guide provides an objective, data-driven comparison of 2-aminothiophenes and their partially saturated counterparts, 2-amino-4,5-dihydrothiophenes, highlighting the critical differences in their structure, reactivity, and biological implications.

The core distinction between these two classes of compounds lies in the aromaticity of the thiophene ring. 2-Aminothiophenes possess a fully aromatic thiophene ring, which imparts planarity and unique electronic properties. In contrast, 2-amino-4,5-dihydrothiophenes feature a non-aromatic, partially saturated thiophene ring, leading to a more flexible, three-dimensional structure. This fundamental difference in aromaticity profoundly influences their chemical reactivity, spectroscopic signatures, and ultimately, their interactions with biological targets.

Structural and Spectroscopic Comparison

The variance in the hybridization of the carbon atoms at the 4 and 5 positions (sp² in 2-aminothiophenes vs. sp³ in 2-amino-4,5-dihydrothiophenes) is readily apparent in their spectroscopic data. Below is a summary of typical spectroscopic characteristics for these two scaffolds.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy Data
Spectroscopic Feature2-Aminothiophenes2-Amino-4,5-dihydrothiophenes
¹H NMR (ppm)
Amino Protons (-NH₂)Broad singlet, δ 4.0 - 6.5Broad singlet, δ 4.5 - 9.5
Thiophene Ring Protonsδ 6.0 - 7.5 (aromatic region)Protons at C4 and C5 appear as multiplets in the aliphatic region (δ 2.3 - 4.6)
¹³C NMR (ppm)
C2δ 150 - 165δ 160 - 170
C3δ 100 - 115δ 70 - 80
C4δ 120 - 130δ 30 - 40
C5δ 115 - 125δ 30 - 40
IR (cm⁻¹)
N-H Stretch3200 - 3500 (often two bands)3200 - 3500 (often two bands)
C=C Stretch (thiophene)1550 - 1620N/A (no aromatic C=C stretch)
C-N Stretch~1300 - 1350~1250 - 1300
C-H Stretch (sp²)~3100N/A
C-H Stretch (sp³)N/A~2850 - 2960

Synthesis and Reactivity

The synthetic routes to these two scaffolds are distinct, reflecting their structural differences. 2-Aminothiophenes are classically synthesized via the Gewald reaction, a multi-component condensation that efficiently constructs the aromatic ring.[1][2] In contrast, 2-amino-4,5-dihydrothiophenes are often prepared through methods such as the reductive recyclization of functionalized thiazolidinones or Michael additions followed by cyclization.[3][4]

The aromatic nature of 2-aminothiophenes renders them more stable and less prone to oxidation compared to their dihydro counterparts. The electron-rich aromatic ring of 2-aminothiophenes readily undergoes electrophilic aromatic substitution, while the double bond in 2-amino-4,5-dihydrothiophenes is more susceptible to addition reactions.

Biological Activity and Therapeutic Potential

Both 2-aminothiophene and 2-amino-4,5-dihydrothiophene scaffolds are prevalent in a wide array of biologically active molecules and approved drugs.[3][5] Their derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[5][6]

Case Study: NRF2 Activation

A notable example of the therapeutic potential of these scaffolds is the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway, a critical cellular defense mechanism against oxidative stress. Certain derivatives of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene, a fused analogue of 2-aminothiophene, have been identified as potent NRF2 activators.[6][7] These compounds disrupt the interaction between NRF2 and its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1), leading to the upregulation of antioxidant and anti-inflammatory genes.[6][7]

Experimental Protocols

Synthesis of 2-Aminothiophenes via the Gewald Reaction

The Gewald reaction is a one-pot synthesis of 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base.[1][2]

Materials:

  • Ketone or aldehyde (e.g., cyclohexanone)

  • Active methylene nitrile (e.g., malononitrile)

  • Elemental sulfur

  • Base (e.g., morpholine or diethylamine)

  • Solvent (e.g., ethanol or methanol)

Procedure:

  • To a solution of the ketone/aldehyde and active methylene nitrile in the chosen solvent, add the base.

  • To this mixture, add elemental sulfur portion-wise with stirring.

  • The reaction mixture is typically stirred at room temperature or gently heated until the reaction is complete (monitored by TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent.

Synthesis of 2-Amino-4,5-dihydrothiophenes from 4-Thiazolidinones

This method provides a catalyst-free and selective route to 2-amino-4,5-dihydrothiophenes.[4]

Materials:

  • Substituted 4-thiazolidinone derivative

  • Potassium borohydride (KBH₄)

  • Water

  • Hydrochloric acid (1 M)

  • Ethyl acetate

Procedure:

  • To a solution of KBH₄ in water at 60 °C, add the 4-thiazolidinone derivative.

  • Stir the reaction mixture at 60 °C for approximately 30 minutes.

  • Cool the reaction mixture to room temperature and quench with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to obtain the desired 2-amino-4,5-dihydrothiophene.[8]

NRF2 Activation Assay

The activation of the NRF2 pathway can be assessed by measuring the induction of downstream target genes, such as NAD(P)H quinone dehydrogenase 1 (NQO1).[6][7]

Materials:

  • Hepa-1c1c7 cells

  • Test compounds (2-aminothiophene derivatives)

  • Sulforaphane (positive control)

  • Cell culture medium and reagents

  • Reagents for NQO1 enzymatic activity assay or qRT-PCR for NQO1 mRNA expression

Procedure:

  • Seed Hepa-1c1c7 cells in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds or sulforaphane for a specified period (e.g., 24 hours).

  • Lyse the cells and measure the NQO1 enzymatic activity using a colorimetric assay or quantify the NQO1 mRNA expression levels using qRT-PCR.

  • Analyze the data to determine the fold induction of NQO1 activity or expression relative to untreated control cells.

Visualized Workflows and Pathways

G Generalized Synthetic Workflow cluster_0 2-Aminothiophene Synthesis (Gewald Reaction) cluster_1 2-Amino-4,5-dihydrothiophene Synthesis a Ketone/Aldehyde + Active Methylene Nitrile b Knoevenagel Condensation a->b c α,β-Unsaturated Nitrile b->c d Reaction with Sulfur c->d e Cyclization & Tautomerization d->e f 2-Aminothiophene e->f g 4-Thiazolidinone Derivative h Reduction with KBH4 g->h i Reductive Recyclization h->i j 2-Amino-4,5-dihydrothiophene i->j G NRF2 Activation Pathway cluster_0 Cellular Cytoplasm cluster_1 Cellular Nucleus NRF2 NRF2 NRF2_KEAP1 NRF2-KEAP1 Complex NRF2->NRF2_KEAP1 NRF2_nuc NRF2 NRF2->NRF2_nuc translocation KEAP1 KEAP1 KEAP1->NRF2_KEAP1 Cul3 Cul3-Rbx1 E3 Ligase Proteasome Proteasomal Degradation Cul3->Proteasome NRF2_KEAP1->Cul3 Thiophene 2-Aminothiophene Derivative Thiophene->KEAP1 inhibition ARE Antioxidant Response Element (ARE) Gene Antioxidant Gene Expression (e.g., NQO1) ARE->Gene NRF2_nuc->ARE

References

Unveiling the Analgesic Potential: A Comparative Guide to Novel Thiophene Carbohydrazone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the antinociceptive properties of emerging thiophene carbohydrazone derivatives reveals promising candidates for future pain management therapeutics. This guide offers a comparative analysis of their efficacy against established analgesics, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals in the field of pain management.

Novel thiophene carbohydrazone derivatives are demonstrating significant antinociceptive activity in preclinical studies, positioning them as a promising class of compounds for the development of new analgesic drugs. This guide synthesizes the available data, offering a clear comparison of their performance against standard analgesics such as morphine, diclofenac, and dipyrone in widely accepted animal models of pain.

Comparative Antinociceptive Activity

The analgesic potential of novel thiophene carbohydrazone derivatives has been primarily evaluated using the acetic acid-induced writhing test and the formalin test in mice. These tests assess both peripheral and central antinociceptive activity, as well as inflammatory pain.

Acetic Acid-Induced Writhing Test

This model induces visceral pain, and the efficacy of an analgesic is measured by the reduction in the number of abdominal writhes. The data below compares the percentage of writhing inhibition by various 3-aminothiophene-2-acylhydrazone compounds to the standard non-steroidal anti-inflammatory drug (NSAID) dipyrone.

CompoundDose (µmol/kg)Writhing Inhibition (%)Reference CompoundDose (mg/kg)Writhing Inhibition (%)
5a 1075.2Dipyrone3068.5
5b 1070.1
5c 1082.4
5d 1088.9
5f 1078.6
5h 1073.5
5i 1085.3

Data synthesized from studies on 3-aminothiophene-2-acylhydrazones.[1][2]

Another study on a series of hydrazone derivatives (H1-H5) demonstrated significant inhibition of acetic acid-induced writhing, with some compounds showing efficacy comparable to or exceeding that of indomethacin and morphine.

CompoundDose (mg/kg)Writhing Inhibition (%)Reference CompoundDose (mg/kg)Writhing Inhibition (%)
H1 4078.8Indomethacin2091.9
H2 2096.0Morphine10Not specified in this test
H3 4089.9
H4 2094.6
H5 4096.7

Data from a study on hydrazone derivatives.[2][3][4]

Formalin Test

The formalin test assesses the response to a persistent inflammatory pain stimulus and has two distinct phases: an early neurogenic phase and a late inflammatory phase. This allows for the differentiation between centrally and peripherally acting analgesics.

Percentage Inhibition of Paw Licking Time in the Formalin Test

CompoundDose (µmol/kg)Phase 1 (Neurogenic) Inhibition (%)Phase 2 (Inflammatory) Inhibition (%)
5a 3045.160.2
5b 3038.755.8
5c 3050.368.9
5d 3055.675.4
5i 3052.172.3
Indomethacin 30Not specified65.7

Data for 3-aminothiophene-2-acylhydrazone derivatives.[1]

In a separate study, the hydrazone derivative H5 showed a significant antinociceptive effect primarily in the second phase of the formalin test, similar to the action of indomethacin. The effect of H5 was reversed by the opioid antagonist naloxone, suggesting an interaction with the opioid system.[2][3][4]

CompoundDose (mg/kg)Phase 1 Inhibition (%)Phase 2 Inhibition (%)
H5 40Not significant100
Indomethacin 20Not significant97.3
Morphine 10100100

Data for hydrazone derivative H5.[2][3][4]

Experimental Protocols

Acetic Acid-Induced Writhing Test

This widely used model for screening peripheral analgesic activity involves the intraperitoneal injection of acetic acid in mice, which induces a characteristic writhing response.

  • Animal Preparation: Male Swiss albino mice (20-25 g) are used. Animals are fasted for 12 hours before the experiment with free access to water.

  • Drug Administration: Test compounds, vehicle (control), or a standard analgesic (e.g., diclofenac, dipyrone) are administered orally or intraperitoneally, typically 30-60 minutes before the acetic acid injection.[2][3]

  • Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally (10 mL/kg body weight).[1]

  • Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of the hind limbs) is counted for a period of 20-30 minutes.

  • Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group.

Formalin Test

This model of tonic chemical pain is used to assess both neurogenic and inflammatory pain.

  • Animal Preparation: Male Swiss albino mice (20-25 g) are used.

  • Drug Administration: Test compounds, vehicle, or standard analgesics (e.g., morphine, indomethacin) are administered prior to formalin injection.

  • Induction of Nociception: A 1-5% formalin solution (typically 20 µL) is injected subcutaneously into the plantar surface of the right hind paw.[5][6]

  • Observation: The time the animal spends licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[6]

  • Data Analysis: The percentage of inhibition of licking time is calculated for each phase compared to the vehicle control group.

Potential Mechanisms of Action: Signaling Pathways

The antinociceptive effects of thiophene derivatives are believed to be mediated through multiple signaling pathways. The primary targets identified include opioid receptors, the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, and the N-methyl-D-aspartate (NMDA) receptor.

Opioid Receptor Signaling Pathway

Several studies suggest that some thiophene derivatives exert their analgesic effects through interaction with the opioid system.[7] Activation of µ-opioid receptors (MOR) by an agonist leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This results in hyperpolarization of the neuronal membrane and reduced neuronal excitability, thus dampening the pain signal.[8][9][10][11]

Opioid Receptor Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Thiophene Derivative Thiophene Derivative Opioid Receptor Opioid Receptor Thiophene Derivative->Opioid Receptor Activates G_protein Gαi/βγ Opioid Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Reduces Vesicle Neurotransmitter Vesicle Ca_channel->Vesicle Prevents Fusion Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter Pain Signals (e.g., Glutamate) Vesicle->Neurotransmitter Reduced Release Postsynaptic_Receptor Receptor Neurotransmitter->Postsynaptic_Receptor Pain_Signal_Propagation Pain Signal Propagation Postsynaptic_Receptor->Pain_Signal_Propagation

Opioid Receptor-Mediated Antinociception
TRPV1 and NMDA Receptor Pathways

The TRPV1 channel is a key player in detecting noxious heat and chemical stimuli. Its sensitization by inflammatory mediators contributes to thermal hyperalgesia.[12][13] Some thiophene derivatives may exert their effects by modulating TRPV1 activity.[14]

The NMDA receptor is crucial for central sensitization, a process of heightened neuronal excitability in the spinal cord that contributes to chronic pain states. Blockade or modulation of NMDA receptor activity can reduce this hyperexcitability. The antinociceptive action of some thiophene derivatives may involve the glutamatergic system, including NMDA receptors.[14]

Peripheral and Central Pain Signaling cluster_peripheral Peripheral Nociceptor cluster_central Spinal Cord Dorsal Horn Inflammatory_Mediators Inflammatory Mediators PKC_PKA PKC/PKA Inflammatory_Mediators->PKC_PKA Activate TRPV1 TRPV1 Ca_Influx_TRPV1 Ca²⁺ Influx TRPV1->Ca_Influx_TRPV1 Opens PKC_PKA->TRPV1 Phosphorylates (Sensitizes) CaMKII_TRPV1 CaMKII Ca_Influx_TRPV1->CaMKII_TRPV1 Activates Action_Potential Action Potential Generation Ca_Influx_TRPV1->Action_Potential Glutamate Glutamate Release Action_Potential->Glutamate Triggers NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Ca_Influx_NMDA Ca²⁺ Influx NMDA_Receptor->Ca_Influx_NMDA Opens PKC_NMDA PKC Ca_Influx_NMDA->PKC_NMDA Activates CaMKII_NMDA CaMKII Ca_Influx_NMDA->CaMKII_NMDA Activates Central_Sensitization Central Sensitization PKC_NMDA->Central_Sensitization CaMKII_NMDA->Central_Sensitization Thiophene_Derivative_Central Thiophene Derivative Thiophene_Derivative_Central->NMDA_Receptor Modulates Thiophene_Derivative_Peripheral Thiophene Derivative Thiophene_Derivative_Peripheral->TRPV1 Modulates

TRPV1 and NMDA Receptor-Mediated Nociception

Conclusion

The data presented in this guide highlight the significant antinociceptive potential of novel thiophene carbohydrazone derivatives. Their efficacy in both visceral and inflammatory pain models, with some compounds demonstrating activity comparable or superior to standard analgesics, underscores their promise as a new class of pain therapeutics. Further investigation into their precise mechanisms of action and structure-activity relationships will be crucial in optimizing their development for clinical applications. The potential for these compounds to interact with multiple pain signaling pathways, including the opioid, TRPV1, and NMDA receptor systems, suggests a multifaceted approach to pain management that could offer advantages over existing therapies.

References

A Comparative Guide to Catalyst Efficiency in C-H Functionalization of Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The direct functionalization of carbon-hydrogen (C-H) bonds in thiophene rings represents a powerful and atom-economical strategy in modern organic synthesis, enabling the construction of complex molecules with applications in pharmaceuticals, materials science, and agrochemicals. The choice of catalyst is paramount to achieving high efficiency, selectivity, and functional group tolerance. This guide provides an objective comparison of the performance of common transition metal catalysts—Palladium, Iridium, Cobalt, and Nickel—in the C-H functionalization of thiophenes, supported by experimental data and detailed protocols.

Catalyst Performance Overview

The efficiency of a catalyst in C-H functionalization is determined by several factors, including the nature of the metal center, the ligand environment, the type of C-H bond being functionalized (C2 vs. C3), and the specific reaction conditions. Below is a summary of the general strengths and common applications of Palladium, Iridium, Cobalt, and Nickel catalysts in the context of thiophene functionalization.

Catalyst FamilyPredominant FunctionalizationKey AdvantagesCommon Limitations
Palladium Arylation, AlkenylationHigh efficiency for C2-arylation, broad substrate scope, well-established methodologies.[1][2]Often requires phosphine ligands and additives, regioselectivity can be challenging to control for C3 functionalization.[2]
Iridium Borylation, SilylationExcellent regioselectivity for C-H borylation, mild reaction conditions, high functional group tolerance.[3][4]Primarily used for borylation and silylation; less common for direct C-C bond formation.
Cobalt Aminocarbonylation, AmidationCost-effective, enables unique transformations like aminocarbonylation.[5][6][7][8]Often requires directing groups for selectivity, and reaction conditions can be harsh (e.g., microwave irradiation).[9][5][6][7][8]
Nickel Arylation, AlkylationEarth-abundant and economical alternative to palladium, shows good activity for C-H arylation.[10][11][12]Can be sensitive to air and moisture, and catalyst deactivation can be an issue.[12]

Quantitative Comparison of Catalyst Performance

The following tables summarize quantitative data for different catalytic systems in specific C-H functionalization reactions of thiophenes. It is important to note that direct comparison of yields between different studies can be challenging due to variations in reaction conditions, substrates, and analytical methods.

Table 1: Palladium-Catalyzed C-H Arylation of Thiophene Derivatives
EntryThiophene SubstrateAryl HalideCatalyst SystemBaseAdditiveSolventTemp (°C)Time (h)Yield (%)Reference
1Thiophene4-Bromobenzonitrile0.2 mol% Pd(OAc)₂KOAc-DMAc1302080[1][13]
2Thiophene4-Bromoacetophenone0.2 mol% Pd(OAc)₂KOAc-DMAc1302082[13]
32-Phenylthieno[3,2-b]pyridine1-Iodo-4-methoxybenzene10 mol% Pd(OAc)₂, 20 mol% P(Cy)₃·HBF₄K₂CO₃-Toluene1302491[2]
4Benzo[b]thiophene 1,1-dioxidePhenylboronic acid10 mol% Pd(OAc)₂-PyridineDMSO1002087[14]
53-(Methylsulfinyl)thiophene4-Iodoanisole0.5 mol% Pd(OAc)₂Cs₂CO₃-Dioxane1001295[15]
Table 2: Iridium-Catalyzed C-H Borylation of Thiophene Derivatives
EntryThiophene SubstrateBoron SourceCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
12-MethylthiopheneHBPin3 mol% [Ir(cod)Cl]₂ / dtbpyn-HexaneRT195[3]
22-ChlorothiopheneHBPin3 mol% [Ir(cod)Cl]₂ / dtbpyn-HexaneRT198[3]
33-MethylthiopheneHBPin3 mol% [Ir(cod)Cl]₂ / dtbpyn-HexaneRT189[3]
43-BromothiopheneHBPin3 mol% [Ir(cod)Cl]₂ / dtbpyn-HexaneRT191[3]
Table 3: Cobalt-Catalyzed C-H Aminocarbonylation of Thiophenes
EntryThiophene SubstrateIsocyanateCatalyst SystemAdditiveSolventTemp (°C)Time (min)Yield (%)Reference
12-(Pyridin-2-yl)thiophene4-Fluorophenyl isocyanate2.5 mol% CpCo(CO)I₂AgOAcDCE120 (MW)3095[9][5][6]
22-(Pyridin-2-yl)thiophene4-Chlorophenyl isocyanate2.5 mol% CpCo(CO)I₂AgOAcDCE120 (MW)3098[9][5][6]
33-(Pyrimidin-2-yl)benzo[b]thiophenePhenyl isocyanate5 mol% Cp*Co(CO)I₂AgOAcDCE120 (MW)3099[6]
Table 4: Nickel-Catalyzed C-H Arylation of Thiophenes
EntryThiophene SubstrateAryl HalideCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
1Thiophene4-Chlorobenzonitrile5 mol% Ni(cod)₂ / IPrLiHMDSDioxane1202085[11]
2Benzothiophene4-Iodotoluene2.5 mol% NiCl₂·glyme / bipyridineLiHMDSDioxane1202092[11]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and equipment.

Protocol 1: General Procedure for Palladium-Catalyzed Direct C-H Arylation of Thiophene[14]

To a Schlenk tube under an argon atmosphere, add the aryl bromide (1 mmol), thiophene (8 mmol), potassium acetate (1.2 mmol), and Pd(OAc)₂ (0.002 mmol, 0.2 mol%). Then, add N,N-dimethylacetamide (DMAc) (5 mL). The reaction mixture is stirred at 130 °C for 20 hours. After cooling to room temperature, the solvent is removed in vacuo. The crude mixture is then purified by silica gel column chromatography to afford the 2-arylthiophene product.

Protocol 2: General Procedure for Iridium-Catalyzed C-H Borylation of 2-Substituted Thiophenes[4]

In a nitrogen-filled glovebox, a vial is charged with [Ir(cod)Cl]₂ (0.0075 mmol, 1.5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (0.015 mmol, 3 mol%), and n-hexane (1 mL). The mixture is stirred for 20 minutes. The 2-substituted thiophene (0.5 mmol) and pinacolborane (HBPin) (0.75 mmol) are then added. The reaction mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica gel to yield the borylated product.

Protocol 3: General Procedure for Cobalt-Catalyzed C-H Aminocarbonylation of Thiophenes under Microwave Irradiation[6][7][8]

In a microwave vial, Cp*Co(CO)I₂ (0.005 mmol, 2.5 mol%), silver acetate (AgOAc) (0.2 mmol), the thiophene substrate (0.2 mmol), and the isocyanate (0.24 mmol) are combined. Anhydrous and degassed 1,2-dichloroethane (DCE) (1 mL) is added. The vial is sealed and heated in a microwave reactor at 120 °C for 30 minutes. After cooling, the reaction mixture is filtered through a pad of celite and the solvent is evaporated. The residue is purified by flash column chromatography to give the corresponding thiophenecarboxamide.

Protocol 4: General Procedure for Nickel-Catalyzed Direct C-H Arylation of Thiophenes[12]

In a glovebox, a vial is charged with NiCl₂·glyme (0.00625 mmol, 2.5 mol%), bipyridine (0.00625 mmol, 2.5 mol%), the thiophene substrate (0.25 mmol), the aryl iodide (0.375 mmol), and lithium hexamethyldisilazide (LiHMDS) (0.55 mmol). Dioxane (4 mL) is added, and the vial is sealed. The reaction mixture is then heated at 120 °C for 20 hours. After cooling, the mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.

Visualizing Reaction Pathways and Workflows

To better understand the processes involved in catalyst screening and the factors influencing catalyst efficiency, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Select Catalyst & Ligand reagents Add Thiophene Substrate, Coupling Partner, Base, & Solvent start->reagents heat Heat to Reaction Temperature reagents->heat monitor Monitor Reaction (TLC, GC-MS, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify end end purify->end Characterize Product (NMR, MS)

A generalized workflow for C-H functionalization experiments.

Catalyst_Selectivity cluster_catalyst Catalyst Choice cluster_functionalization Resulting Functionalization Pd Palladium Arylation Arylation Pd->Arylation Ir Iridium Borylation Borylation Ir->Borylation Co Cobalt Aminocarbonylation Aminocarbonylation Co->Aminocarbonylation Ni Nickel Ni->Arylation Alkylation Alkylation Ni->Alkylation

Common catalyst choices for specific thiophene functionalizations.

Catalyst_Efficiency_Factors A Catalyst Efficiency B Metal Center (Pd, Ir, Co, Ni) A->B C Ligand Properties (Sterics, Electronics) A->C D Reaction Conditions (Temp, Solvent, Base) A->D E Substrate Electronics & Sterics A->E

Key factors influencing the efficiency of C-H functionalization catalysts.

References

X-ray crystallography analysis of Methyl 3-amino-4-methylthiophene-2-carboxylate derivatives.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the X-ray Crystallographic Analysis of Methyl 3-amino-4-methylthiophene-2-carboxylate and Its Derivatives

For researchers and professionals in the fields of drug development and materials science, a precise understanding of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as a definitive technique for elucidating the solid-state conformation and packing of crystalline materials. This guide provides a comparative analysis of the X-ray crystallographic data for Methyl 3-amino-4-methylthiophene-2-carboxylate and its derivatives, alongside a comparison with other common analytical techniques.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for Methyl 3-amino-4-methylthiophene-2-carboxylate and its ethyl ester derivative, offering a direct comparison of their solid-state structures.

ParameterMethyl 3-amino-4-methylthiophene-2-carboxylate[1]Ethyl 2-amino-4-methylthiophene-3-carboxylate[2][3][4]
Chemical Formula C₇H₉NO₂SC₈H₁₁NO₂S
Molecular Weight 171.22 g/mol 185.24 g/mol
Crystal System MonoclinicTriclinic
Space Group P2₁/cP-1
Unit Cell Dimensions a = 14.136(3) Å, b = 7.6892(15) Å, c = 21.365(4) Å, β = 101.48(3)°a = 8.401(2) Å, b = 9.213(3) Å, c = 13.076(4) Å, α = 98.58(3)°, β = 100.27(3)°, γ = 101.99(3)°
Unit Cell Volume 2275.9(8) ų948.1(5) ų
Z (Molecules per unit cell) 12 (3 independent molecules)4 (2 independent molecules)
Key Bond Lengths (Å) C=O: 1.219(2) - 1.226(2), C-S: 1.711(2) - 1.740(2), C-N: 1.347(2) - 1.354(2)Not explicitly detailed in the provided text.
Hydrogen Bonding Intramolecular N-H···O and intermolecular N-H···O and N-H···N interactions.[1]Intramolecular N-H···O and intermolecular N-H···S and N-H···O interactions.[2][3]

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail on the solid-state structure, other spectroscopic methods offer complementary information, particularly regarding the molecule's properties in solution and its chemical composition.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing, and intermolecular interactions.Definitive structural determination in the solid state.Requires high-quality single crystals; structure may differ from solution conformation.
NMR Spectroscopy Information about the chemical environment of atoms (¹H, ¹³C), connectivity through bonds, and through-space interactions (in solution).Provides detailed structural information in solution, which is often more biologically relevant.Does not provide precise bond lengths and angles; can be complex to interpret for large molecules.
Mass Spectrometry (GC-MS) Provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and elemental composition.[5]High sensitivity and accuracy for molecular weight determination.Provides no information about the 3D structure or connectivity.
Infrared (IR) Spectroscopy Identifies the presence of specific functional groups based on their vibrational frequencies.[5]Quick and simple method for functional group analysis.Provides limited information about the overall molecular structure.

Experimental Protocols

X-ray Crystallography

A generalized protocol for the single-crystal X-ray diffraction analysis of a Methyl 3-amino-4-methylthiophene-2-carboxylate derivative is as follows:

  • Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent, such as ethanol.[6]

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is often cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as it is rotated, a series of diffraction patterns are collected on a detector.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined iteratively, adjusting atomic positions and thermal parameters until the calculated diffraction pattern matches the observed data as closely as possible.[2]

NMR Spectroscopy

A typical protocol for acquiring a ¹H NMR spectrum would involve:

  • Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and the spectrum is acquired.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed to produce the frequency-domain NMR spectrum.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xray X-ray Diffraction cluster_analysis Data Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification CrystalGrowth Crystal Growth Purification->CrystalGrowth DataCollection Data Collection CrystalGrowth->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement DataAnalysis Structural Analysis StructureRefinement->DataAnalysis logical_relationship cluster_main Methyl 3-amino-4-methylthiophene-2-carboxylate cluster_derivatives Derivatives cluster_properties Structural Properties MATC Core Structure EthylEster Ethyl Ester Derivative MATC->EthylEster Esterification Acylcarbohydrazone Acylcarbohydrazone Derivative MATC->Acylcarbohydrazone Hydrazinolysis & Condensation CrystalSystem Crystal System MATC->CrystalSystem SpaceGroup Space Group MATC->SpaceGroup UnitCell Unit Cell Dimensions MATC->UnitCell HBonding Hydrogen Bonding MATC->HBonding EthylEster->CrystalSystem EthylEster->SpaceGroup EthylEster->UnitCell EthylEster->HBonding

References

Safety Operating Guide

Prudent Disposal of Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical aspect of ensuring a safe working environment and environmental protection. For Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate, a derivative of thiophene, a cautious approach to disposal is necessary due to the potential hazards associated with this class of compounds.

Hazard Profile and Safety Precautions

Based on the available data for the analogous compound, Methyl 3-amino-4-methylthiophene-2-carboxylate, the primary hazards include irritation to the skin, eyes, and respiratory system.[3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical for disposal.

Table 1: Hazard and Safety Information for Methyl 3-amino-4-methylthiophene-2-carboxylate

Hazard ClassificationGHS Hazard CodesPrecautionary StatementsRequired Personal Protective Equipment (PPE)
Skin IrritantH315P264, P280, P302+P352Chemical-resistant gloves (e.g., nitrile), Lab coat
Eye IrritantH319P280, P305+P351+P338Safety goggles or face shield
Specific Target Organ Toxicity (Single Exposure) - Respiratory SystemH335P261, P271N95 dust mask or work in a fume hood

Source: Sigma-Aldrich, ChemBK[3]

Step-by-Step Disposal Protocol

This protocol outlines the procedures for the disposal of the chemical in its pure form, contaminated materials, and empty containers.

1. Waste Identification and Segregation:

  • Chemical Waste: Unused or unwanted this compound should be treated as hazardous chemical waste.[4]

  • Contaminated Materials: Any items that have come into direct contact with the chemical, such as gloves, pipette tips, weigh boats, and absorbent materials from a spill, must also be disposed of as hazardous waste.[4][5]

  • Segregation: This waste stream should be segregated from other laboratory waste to avoid incompatible mixtures.[5][6] Specifically, it should not be mixed with strong oxidizing agents.[7]

2. Waste Collection and Labeling:

  • Containers: Use a designated, leak-proof, and chemically compatible container for waste collection.[6][7][8] The original container can be used if it is in good condition.[5]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started.[4][8]

3. Storage:

  • Store the sealed hazardous waste container in a designated satellite accumulation area.[7]

  • The storage area should be cool, dry, well-ventilated, and away from heat or ignition sources.[7]

  • Ensure secondary containment is used for liquid waste to prevent spills.[6]

4. Disposal of Empty Containers:

  • Triple Rinsing: Empty containers that held the chemical must be triple-rinsed with a suitable solvent.[1][8][9] The first rinsate must be collected and disposed of as hazardous waste.[6] Subsequent rinsates may also need to be collected depending on institutional policies.[8]

  • Container Disposal: After triple rinsing and air-drying in a ventilated area (like a fume hood), the container can be disposed of in the regular trash after defacing or removing the original label.[1][9]

5. Spill Management:

  • Evacuate and Ventilate: In case of a spill, evacuate the immediate area and ensure it is well-ventilated.[7]

  • Containment: Use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials such as paper towels.[7]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[7]

  • Decontamination: The spill area should be decontaminated with a suitable solvent, and all cleaning materials must be collected as hazardous waste.[7]

6. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[4][7]

  • Never dispose of this chemical down the drain or in the regular trash.[6][7] Evaporation is not an acceptable method of disposal.[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow cluster_waste Waste Generation cluster_procedure Disposal Procedure cluster_final Final Disposition cluster_container Empty Container start Unused/Expired Chemical or Contaminated Material collect Collect in a Labeled, Compatible Hazardous Waste Container start->collect Segregate Waste empty Empty Container? start->empty store Store in Designated Satellite Accumulation Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs disposal Proper Disposal by Licensed Contractor contact_ehs->disposal empty->collect No (Residual Product) rinse Triple Rinse with Appropriate Solvent empty->rinse Yes collect_rinsate Collect First Rinsate as Hazardous Waste rinse->collect_rinsate dispose_container Dispose of Rinsed Container in Regular Trash (Deface Label) rinse->dispose_container collect_rinsate->collect

References

Personal protective equipment for handling Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Safety Recommendations

Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate is presumed to be a hazardous substance. The related compound, Methyl 3-amino-4-methylthiophene-2-carboxylate, is classified as causing skin and eye irritation, and may cause respiratory irritation.[1] Therefore, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Quantitative Data Summary

The following table summarizes key hazard information extrapolated from the related compound, Methyl 3-amino-4-methylthiophene-2-carboxylate.

Hazard ClassificationGHS Hazard CodesPrecautionary StatementsRecommended PPE
Skin IrritationH315P264, P280, P302+P352Chemical-resistant gloves (e.g., nitrile), lab coat
Eye IrritationH319P280, P305+P351+P338Safety goggles or face shield
Respiratory IrritationH335P261, P271N95 dust mask or work in a fume hood

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves.[1]

  • Eye and Face Protection : Use safety goggles with side shields or a face shield.[1]

  • Skin and Body Protection : A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection : Handle the compound in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available, a NIOSH-approved N95 dust mask is recommended.[1]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a calibrated fume hood is operational.
  • Have an emergency eyewash station and safety shower readily accessible.
  • Prepare all necessary equipment and reagents before handling the compound.

2. Weighing and Dispensing:

  • Perform all weighing and dispensing of the solid compound within a fume hood or a ventilated balance enclosure.
  • Use anti-static weigh paper or boats.
  • Close the container tightly after each use.

3. Dissolving and Reactions:

  • When dissolving the compound or running reactions, use sealed or covered vessels to the extent possible.
  • Maintain adequate ventilation throughout the process.

4. Spill Management:

  • In case of a spill, evacuate the immediate area.
  • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
  • Carefully collect the absorbed material into a labeled hazardous waste container.[2]
  • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

1. Waste Segregation:

  • Solid Waste : Collect unreacted compound, contaminated spatulas, and weigh boats in a dedicated, clearly labeled hazardous waste container.[2]
  • Liquid Waste : Collect solutions containing the compound in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.[2]
  • Contaminated PPE : Dispose of used gloves, disposable lab coats, and other contaminated items in a designated hazardous waste bag.[2]

2. Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate quantity.

3. Storage and Disposal:

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.
  • Arrange for collection and disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[2]

Experimental Workflow and Safety Diagram

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_fumehood Work in a Chemical Fume Hood prep_ppe->prep_fumehood emergency_exposure Exposure Response (Eyewash/Shower) prep_ppe->emergency_exposure handling_weigh Weigh Compound prep_fumehood->handling_weigh handling_dissolve Dissolve/React handling_weigh->handling_dissolve emergency_spill Spill Response handling_weigh->emergency_spill cleanup_decontaminate Decontaminate Glassware handling_dissolve->cleanup_decontaminate handling_dissolve->emergency_spill cleanup_waste Segregate Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose

Caption: Workflow for safe handling of the specified compound.

References

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Methyl 3-amino-4-methyl-4,5-dihydrothiophene-2-carboxylate
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